Product packaging for Methyltriphenoxyphosphonium iodide(Cat. No.:CAS No. 17579-99-6)

Methyltriphenoxyphosphonium iodide

Cat. No.: B024030
CAS No.: 17579-99-6
M. Wt: 452.2 g/mol
InChI Key: VKTOBGBZBCELGC-UHFFFAOYSA-M
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Description

Methyltriphenoxyphosphonium iodide, also known as this compound, is a useful research compound. Its molecular formula is C19H18IO3P and its molecular weight is 452.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H18IO3P B024030 Methyltriphenoxyphosphonium iodide CAS No. 17579-99-6

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl(triphenoxy)phosphanium;iodide
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InChI

InChI=1S/C19H18O3P.HI/c1-23(20-17-11-5-2-6-12-17,21-18-13-7-3-8-14-18)22-19-15-9-4-10-16-19;/h2-16H,1H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKTOBGBZBCELGC-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[P+](OC1=CC=CC=C1)(OC2=CC=CC=C2)OC3=CC=CC=C3.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18IO3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90938707
Record name Methyl(triphenoxy)phosphanium iodide
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Molecular Weight

452.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

17579-99-6
Record name Phosphorus(1+), methyltriphenoxy-, iodide (1:1), (T-4)-
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Record name Methyltriphenoxyphosphonium iodide
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Record name Methyl(triphenoxy)phosphanium iodide
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Record name Methyltriphenoxyphosphonium iodide
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyltriphenoxyphosphonium Iodide from Triphenyl Phosphite

Author: BenchChem Technical Support Team. Date: December 2025

This whitepaper provides a comprehensive overview of the synthesis of methyltriphenoxyphosphonium iodide, a versatile phosphonium (B103445) salt, from the reaction of triphenyl phosphite (B83602) and methyl iodide. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

This compound is a quaternary phosphonium salt with significant applications in organic synthesis. It serves as a key intermediate in various chemical transformations, including the conversion of alcohols to alkyl iodides. The synthesis described herein is a classical quaternization reaction of a phosphite ester, providing a straightforward and high-yielding route to this valuable reagent.

Reaction Scheme

The synthesis proceeds via the reaction of triphenyl phosphite with methyl iodide, where the phosphorus atom acts as a nucleophile, attacking the electrophilic methyl group of methyl iodide. This results in the formation of the methyltriphenoxyphosphonium cation and the iodide anion.

reaction_scheme cluster_reactants Reactants cluster_product Product TPP Triphenyl Phosphite reaction_center + TPP->reaction_center MeI Methyl Iodide MeI->reaction_center Product This compound reaction_center->Product Heat experimental_workflow start Start reactants Mix Triphenyl Phosphite and Methyl Iodide start->reactants reflux Heat under Reflux (36 hours, 70-115°C) reactants->reflux cool Cool to Room Temperature reflux->cool precipitate Precipitate with Dry Ether cool->precipitate filter_wash Filter and Wash with Dry Ether precipitate->filter_wash dry Dry over P₂O₅ filter_wash->dry crude_product Crude Product dry->crude_product purification Purification (Optional) crude_product->purification dissolve Dissolve in Dry Acetone purification->dissolve Yes end End purification->end No reprecipitate Reprecipitate with Dry Ether dissolve->reprecipitate filter_dry Filter and Dry reprecipitate->filter_dry pure_product Pure Product (m.p. 146°C) filter_dry->pure_product pure_product->end

Methyltriphenoxyphosphonium Iodide (CAS 17579-99-6): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyltriphenoxyphosphonium iodide (MTPI), with CAS number 17579-99-6, is a versatile phosphonium (B103445) salt that has carved a niche in organic synthesis.[1][2] Also known by its synonym, triphenyl phosphite (B83602) methiodide, this compound is particularly recognized for its efficacy in the conversion of alcohols to alkyl iodides and in dehydration and dehydrohalogenation reactions.[3][4] Its utility extends to the specialized field of nucleoside chemistry, where it facilitates the transformation of hydroxyl groups.[3][5] This technical guide provides an in-depth overview of this compound, including its chemical and physical properties, detailed experimental protocols for its synthesis and key applications, and a discussion of its reaction mechanisms.

Chemical and Physical Properties

This compound is typically a beige to light brown or orange to brown powder or crystalline solid.[1][6] It is sensitive to light and moisture, and hygroscopic in nature, necessitating storage under an inert atmosphere and refrigerated conditions.[7] Key quantitative data for this compound are summarized in the table below.

PropertyValueReference(s)
CAS Number 17579-99-6[3]
Molecular Formula C₁₉H₁₈IO₃P[1][3]
Molecular Weight 452.22 g/mol [1][3]
Melting Point 142-146 °C[1][8][9]
Appearance Beige to light brown powder/crystals[1][6]
Purity ≥95%[3]
Solubility Soluble in organic solvents[1]

Synthesis of this compound

A detailed and reliable protocol for the synthesis of this compound has been reported, involving the reaction of triphenyl phosphite with methyl iodide.

Experimental Protocol:

A mixture of triphenyl phosphite (124 g, 0.400 mol) and methyl iodide (85 g, 0.60 mole) is placed in a 500-mL, two-necked, round-bottomed flask equipped with a reflux condenser and a thermometer.[10] The mixture is heated gently under reflux using a heating mantle. The internal temperature of the reaction mixture will gradually rise. The heating is continued until the internal temperature reaches approximately 120°C, at which point the mixture becomes dark and viscous.[10] After cooling, the resulting oily this compound can be used directly for subsequent reactions or purified.

A yield of 94% has been reported for a similar preparation where 31 g of triphenyl phosphite and 21 g of methyl iodide were heated under reflux for 36 hours. The product was precipitated by the addition of dry ether after cooling.[10]

Synthesis_of_MTPI TPP Triphenyl Phosphite MTPI This compound TPP->MTPI Reflux, ~120°C MeI Methyl Iodide MeI->MTPI

Figure 1: Synthesis of this compound.

Applications in Organic Synthesis

This compound is a valuable reagent in several types of organic transformations, most notably the conversion of alcohols to alkyl iodides and in dehydration reactions.

Conversion of Alcohols to Alkyl Iodides

MTPI provides a reliable method for the synthesis of alkyl iodides from the corresponding alcohols. This transformation is particularly useful for primary and secondary alcohols, including sterically hindered ones like neopentyl alcohol.

In a 500-mL, two-necked, round-bottomed flask fitted with a reflux condenser, 136 g (0.439 mole) of triphenyl phosphite, 35.2 g (0.400 mole) of neopentyl alcohol, and 85 g (0.60 mole) of methyl iodide are combined.[10] The mixture is heated under gentle reflux. The reaction progress is monitored by the increase in the refluxing liquid's temperature from an initial 75-80°C to about 130°C, which typically takes around 24 hours.[10] Upon completion, the neopentyl iodide is isolated by distillation under reduced pressure. The collected fraction is washed with water and 1 N sodium hydroxide (B78521) solution to remove phenol, dried, and redistilled to yield the pure product.[10] Yields in the range of 64-75% have been reported for this specific transformation.[10]

The reaction is believed to proceed through an Sₙ2 mechanism. The first step is the formation of the this compound salt. The alcohol then attacks the phosphonium center, displacing a phenoxide ion. Finally, the iodide ion attacks the carbon atom of the alcohol's alkyl group in an Sₙ2 fashion, leading to the formation of the alkyl iodide and triphenyl phosphite oxide.

Alcohol_to_Iodide_Mechanism cluster_1 Step 1: Phosphonium Salt Formation cluster_2 Step 2: Alcohol Activation cluster_3 Step 3: SN2 Displacement TPP Triphenyl Phosphite MTPI Methyltriphenoxyphosphonium Iodide TPP->MTPI MeI Methyl Iodide MeI->MTPI ROH R-OH (Alcohol) Intermediate [R-O-P(OPh)₃Me]⁺ I⁻ ROH->Intermediate Nucleophilic Attack Phenol Phenol Intermediate->Phenol Phenoxide Leaving Group MTPI_ref MTPI MTPI_ref->Intermediate Iodide I⁻ Alkyl_Iodide R-I (Alkyl Iodide) Iodide->Alkyl_Iodide SN2 Attack TPPO Triphenyl Phosphite Oxide Intermediate_ref Intermediate Intermediate_ref->Alkyl_Iodide Intermediate_ref->TPPO

Figure 2: Proposed mechanism for the conversion of alcohols to alkyl iodides.
Dehydration and Dehydrohalogenation Reactions

MTPI is also an effective reagent for the dehydration of alcohols and dehydrohalogenation of alkyl halides, typically performed under mild conditions in aprotic solvents like 1,3-dimethylimidazolidin-2-one (DMI) or hexamethylphosphoramide (B148902) (HMPA).[4] The reaction mechanism is thought to involve the initial interaction of the alcohol with MTPI, leading to the displacement of a phenoxide ion, which then acts as a base to facilitate elimination.[4]

Application in Nucleoside Chemistry

A significant application of this compound is in the field of nucleoside chemistry, specifically for the transformation of the 5'-hydroxyl group of nucleosides into a 5'-deoxy-5'-iodo group.[3][5] This conversion is a crucial step in the synthesis of various modified nucleosides that are of interest in drug development. A key publication by Verheyden and Moffatt details the iodination of secondary hydroxyl groups of nucleosides using this reagent, providing a foundational methodology for researchers in this area. While the full experimental details from this specific paper are not reproduced here, it serves as the primary reference for detailed protocols in this application.

Other Potential Applications

While the primary and well-documented applications of this compound are in synthetic organic chemistry, some commercial suppliers suggest its potential use in other areas. These include its role as a phase transfer catalyst, in the formulation of advanced materials to enhance properties like thermal stability, and in biological research related to cell signaling and membrane dynamics.[1][2] However, it is important to note that these latter claims are not extensively supported by peer-reviewed scientific literature and should be considered areas for further investigation.

Safety and Handling

This compound is classified as an irritant, causing skin and serious eye irritation.[11] It may also cause respiratory irritation.[11] Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves and safety glasses.[7] Due to its sensitivity to light and moisture, it should be stored in a tightly sealed container under an inert atmosphere and kept in a cool, dry place.[7]

Conclusion

This compound is a valuable and versatile reagent for organic synthesis. Its primary utility lies in the efficient conversion of alcohols to alkyl iodides and in dehydration/dehydrohalogenation reactions under mild conditions. Its application in nucleoside chemistry further underscores its importance for researchers in medicinal chemistry and drug development. While other potential applications have been suggested, its role as a synthetic reagent is the most well-established and scientifically validated. This guide provides a comprehensive overview of its properties, synthesis, and key applications, serving as a valuable resource for scientists working with this compound.

References

An In-depth Technical Guide to Methyltriphenoxyphosphonium Iodide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties, experimental protocols, and key applications of Methyltriphenoxyphosphonium iodide (MTPI). The information is intended to support research and development activities in the fields of organic synthesis and medicinal chemistry.

Core Physical and Chemical Properties

This compound is a versatile phosphonium (B103445) salt recognized for its utility as a reagent in various chemical transformations.[1] Its physical and chemical characteristics are crucial for its application in synthesis.

Data Presentation: Physical and Chemical Properties

PropertyValueSource(s)
CAS Number 17579-99-6[2][3]
Molecular Formula C₁₉H₁₈IO₃P[1][2][3]
Molecular Weight 452.22 g/mol [1][2][3][4]
Melting Point 142-146 °C[1][2][4][5][6][7]
Appearance Beige to light brown powder; Yellow-Brownish Solid; Dark Orange to Very Dark Brown Solid[1][4][]
Solubility Soluble in organic solvents[1]; Chloroform (Slightly), DMSO (Slightly, Sonicated), Methanol (Sparingly)[4][1][4]
Purity ≥ 96% (Assay by titration)[1][5][6]
Storage Conditions Store at room temperature or 0-6°C; Moisture sensitive[1][4][7][]
Synonyms Triphenyl phosphite (B83602) methoiodide[1][3][4]

Experimental Protocols

Detailed methodologies for the synthesis and purification of this compound are critical for ensuring high purity and yield.

1. Synthesis of this compound

This protocol is adapted from a procedure reported in the Journal of the Chemical Society, 1953.[9]

  • Reactants:

    • Triphenyl phosphite (31 g)

    • Methyl iodide (21 g)

  • Procedure:

    • Combine 31 g of triphenyl phosphite and 21 g of methyl iodide in a flask equipped with a Dean-Stark apparatus.

    • Heat the mixture under reflux for 36 hours. The temperature of the boiling mixture will gradually rise from 70°C to 115°C.

    • After the reflux period, allow the mixture to cool to room temperature.

    • Add dry ether to the cooled mixture to precipitate the product, which will appear as yellowish-brown needles.

    • Wash the collected solid repeatedly with dry ether.

    • Dry the final product over phosphorus pentoxide.

  • Yield: The reported yield for this procedure is 42 g (94%).[9]

2. Purification Protocol

For applications requiring high purity, the synthesized product can be further purified.[4][9]

  • Solvents:

  • Procedure:

    • Rapidly dissolve the crude this compound in a minimal amount of dry acetone with gentle heating. It is crucial to minimize the contact time with acetone and to exclude moisture rigorously.[4]

    • Once completely dissolved, decant the saturated solution from any undissolved salt.[4]

    • Add an equal volume of dry ether to the acetone solution to precipitate the purified product as flat needles.[4]

    • Collect the purified crystals, for instance by centrifugation.

    • Wash the crystals several times with dry ether.

    • Dry the purified this compound in a vacuum over P₂O₅.

  • Result: This purification method yields a product with a sharp melting point of 146°C.[9]

Applications in Drug Development and Organic Synthesis

This compound is a key reagent, particularly in nucleoside chemistry, a cornerstone of antiviral and anticancer drug development. Its primary role is to facilitate the conversion of hydroxyl groups to iodides, which are excellent leaving groups for subsequent nucleophilic substitution reactions.[5][6][10] It also serves as a phase transfer catalyst and a dehydration/dehydrohalogenation reagent.[1][11]

Mandatory Visualization

Diagram 1: Synthesis Workflow

Synthesis_Workflow Reactants Triphenyl Phosphite + Methyl Iodide Reflux Heat under reflux (36 hours, 70-115°C) Reactants->Reflux Precipitation Cool and add dry Ether Reflux->Precipitation Crude_Product Crude MTPI (Yellowish-brown needles) Precipitation->Crude_Product Purification Dissolve in Acetone, Precipitate with Ether Crude_Product->Purification Final_Product Purified MTPI (m.p. 146°C) Purification->Final_Product Nucleoside_Transformation cluster_0 Reaction Pathway Nucleoside Nucleoside with 5'-Hydroxyl Group (R-CH₂-OH) Reaction Reaction in Aprotic Solvent Nucleoside->Reaction MTPI Methyltriphenoxyphosphonium Iodide (MTPI) MTPI->Reaction Intermediate Activated Complex Reaction->Intermediate Displacement of Phenoxide Product 5'-Deoxy-5'-iodo Nucleoside (R-CH₂-I) Intermediate->Product

References

An In-depth Technical Guide to the Physicochemical Properties of Methyltriphenoxyphosphonium Iodide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting point and solubility of methyltriphenoxyphosphonium iodide (MTPI), a versatile phosphonium (B103445) salt utilized in various chemical syntheses. The information presented herein is intended to support research and development activities by providing key physicochemical data and standardized experimental protocols.

Core Physicochemical Data

The melting point and solubility are critical parameters for the handling, application, and purification of chemical compounds. The following table summarizes the available data for this compound.

PropertyValueSolvents
Melting Point 142-146 °C[1][2]Not Applicable
Solubility SolubleWater, Acetone, Dichloromethane[3]
Sparingly SolubleMethanol
Slightly SolubleChloroform, Dimethyl Sulfoxide (DMSO)
InsolubleBenzene[4]
-Diethyl Ether[5]

Experimental Protocols

Accurate determination of melting point and solubility is fundamental in chemical research. The following sections detail standardized methodologies for these measurements.

Determination of Melting Point

This protocol is based on the capillary method, a widely accepted technique for determining the melting point of a crystalline solid.

Principle: A small, finely powdered sample of the substance is heated in a sealed capillary tube. The temperatures at which the substance begins to melt and at which it is completely molten are recorded as the melting range. A narrow melting range is indicative of a pure substance.

Apparatus:

  • Melting point apparatus with a heating block and a thermometer or a digital temperature sensor.

  • Glass capillary tubes (sealed at one end).

  • Mortar and pestle.

  • Spatula.

Procedure:

  • Sample Preparation: A small amount of dry this compound is finely ground using a mortar and pestle.

  • Capillary Tube Loading: The open end of a capillary tube is tapped into the powdered sample until a small amount of the compound is packed into the bottom of the tube to a height of 2-3 mm. The tube is then inverted and tapped gently to ensure the sample is tightly packed at the sealed end.

  • Measurement:

    • The loaded capillary tube is placed in the heating block of the melting point apparatus.

    • The sample is heated at a rapid rate initially to approximately 15-20 °C below the expected melting point.

    • The heating rate is then reduced to 1-2 °C per minute to allow for accurate temperature reading.

    • The temperature at which the first drop of liquid appears is recorded as the initial melting point.

    • The temperature at which the entire sample has turned into a clear liquid is recorded as the final melting point.

  • Reporting: The melting point is reported as a range from the initial to the final temperature. For a pure sample of this compound, this is expected to be within the 142-146 °C range.[1][2]

Determination of Solubility (Qualitative)

This protocol describes a general method for determining the qualitative solubility of a compound in various solvents.

Principle: A small, pre-weighed amount of the solute is added to a fixed volume of a solvent at a constant temperature. The mixture is agitated, and the degree of dissolution is observed.

Apparatus:

  • Test tubes with stoppers.

  • Vortex mixer or shaker.

  • Analytical balance.

  • Spatula.

  • Graduated pipettes.

Procedure:

  • Solvent Preparation: A fixed volume (e.g., 1 mL) of the desired solvent is added to a clean, dry test tube.

  • Solute Addition: A small, accurately weighed amount (e.g., 10 mg) of this compound is added to the test tube.

  • Mixing: The test tube is securely stoppered and agitated vigorously using a vortex mixer or shaker for a set period (e.g., 1-2 minutes).

  • Observation: The mixture is allowed to stand, and a visual inspection is made to determine if the solid has completely dissolved.

    • Soluble: The solid completely dissolves, forming a clear solution.

    • Sparingly/Slightly Soluble: A portion of the solid dissolves, but some undissolved particles remain.

    • Insoluble: The solid does not appear to dissolve.

  • Incremental Addition (for soluble compounds): If the initial amount dissolves completely, further portions of the solute can be added incrementally until saturation is reached (i.e., solid material remains undissolved after thorough mixing). This can provide a semi-quantitative measure of solubility.

  • Reporting: The solubility is reported qualitatively (e.g., soluble, sparingly soluble, insoluble) for each solvent tested.

Synthesis and Purification Workflow

The synthesis of this compound typically involves the reaction of triphenyl phosphite (B83602) with methyl iodide. The following diagram illustrates the general workflow for its preparation and purification.

Synthesis_Purification_Workflow Reactants Triphenyl Phosphite + Methyl Iodide Reaction Heating under Reflux (e.g., 36 hours) Reactants->Reaction Cooling Cooling to Room Temperature Reaction->Cooling Precipitation Addition of Dry Ether Cooling->Precipitation Crude_Product Crude Methyltriphenoxyphosphonium Iodide (Yellowish-brown needles) Precipitation->Crude_Product Washing Washing with Dry Ether Crude_Product->Washing Drying Drying over P₂O₅ Washing->Drying Purified_Product_1 This compound Drying->Purified_Product_1 Purification Purification Step (Optional) Purified_Product_1->Purification Dissolution Dissolution in Dry Acetone Purification->Dissolution If required Final_Product Purified Methyltriphenoxyphosphonium Iodide (m.p. 146 °C) Purification->Final_Product If not required Reprecipitation Precipitation with Dry Ether Dissolution->Reprecipitation Reprecipitation->Final_Product

References

1H NMR and 31P NMR spectra of Methyltriphenoxyphosphonium iodide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the ¹H and ³¹P NMR Spectra of Methyltriphenoxyphosphonium Iodide

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the ¹H and ³¹P Nuclear Magnetic Resonance (NMR) spectra of this compound. Due to the inability to access specific spectral data from scientific literature within the given constraints, this guide provides a framework including detailed experimental protocols and data presentation tables to be populated with user-acquired data.

Data Presentation

The following tables are designed for the clear and concise presentation of quantitative ¹H and ³¹P NMR data for this compound.

Table 1: ¹H NMR Spectral Data for this compound
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
Data UnavailableData UnavailableData UnavailableData UnavailableAromatic Protons (C₆H₅O)
Data UnavailableData UnavailableData UnavailableData UnavailableMethyl Protons (CH₃P)

Note: Please populate with experimental data. The solvent and reference standard (e.g., TMS) should be specified.

Table 2: ³¹P NMR Spectral Data for this compound
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
Data UnavailableData UnavailableData Unavailable

Note: Please populate with experimental data. The solvent and reference standard (e.g., 85% H₃PO₄) should be specified.

Experimental Protocols

Synthesis of this compound

A general procedure for the synthesis of this compound is as follows:

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve triphenyl phosphite (B83602) in a minimal amount of anhydrous dichloromethane (B109758) or another suitable anhydrous solvent.

  • Addition of Methyl Iodide: To the stirred solution, add a stoichiometric equivalent or a slight excess of methyl iodide dropwise at room temperature.

  • Reaction: Allow the reaction mixture to stir at room temperature for 24 to 48 hours. The formation of a white precipitate indicates the product is forming.

  • Isolation: Collect the precipitate by vacuum filtration.

  • Purification: Wash the collected solid with cold, anhydrous diethyl ether to remove any unreacted starting materials.

  • Drying: Dry the purified product under high vacuum to yield this compound.

NMR Spectroscopic Analysis

A generalized protocol for acquiring high-quality ¹H and ³¹P NMR spectra of this compound is provided below.

1. Sample Preparation:

  • Dissolve 10-20 mg of the purified this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, CD₂Cl₂, or DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

2. ¹H NMR Spectroscopy:

  • Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Parameters:

    • Pulse Sequence: Standard single-pulse experiment.

    • Number of Scans: 16-32

    • Relaxation Delay: 2-5 seconds

    • Acquisition Time: 2-4 seconds

  • Processing: Apply a Fourier transform to the Free Induction Decay (FID) with an exponential window function (line broadening of 0.3 Hz). Phase and baseline correct the resulting spectrum. Reference the spectrum to residual solvent signals or an internal standard (e.g., TMS).

3. ³¹P NMR Spectroscopy:

  • Instrument: A high-resolution NMR spectrometer with a broadband probe.

  • Parameters:

    • Pulse Sequence: Standard single-pulse experiment with proton decoupling.

    • Number of Scans: 128-256 (or more, depending on concentration)

    • Relaxation Delay: 5-10 seconds (to ensure full relaxation of the phosphorus nucleus).

    • Acquisition Time: 1-2 seconds

  • Processing: Apply a Fourier transform to the FID with an exponential window function (line broadening of 1-2 Hz). Phase and baseline correct the spectrum. Reference the spectrum to an external standard of 85% H₃PO₄ in D₂O.

Mandatory Visualization

The following diagrams illustrate the synthesis of this compound and a general workflow for NMR experiments.

G cluster_reactants Reactants cluster_product Product Triphenyl_phosphite Triphenyl phosphite Reaction Synthesis Triphenyl_phosphite->Reaction Methyl_iodide Methyl iodide Methyl_iodide->Reaction MTPI This compound Reaction->MTPI

Caption: Synthesis of this compound.

G Sample_Preparation Sample Preparation (Dissolve in Deuterated Solvent) Data_Acquisition Data Acquisition (1H and 31P NMR) Sample_Preparation->Data_Acquisition Data_Processing Data Processing (Fourier Transform, Phasing, Baseline Correction) Data_Acquisition->Data_Processing Data_Analysis Data Analysis (Peak Picking, Integration, Assignment) Data_Processing->Data_Analysis

Caption: General workflow for an NMR experiment.

Stability and Storage of Methyltriphenoxyphosphonium Iodide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for Methyltriphenoxyphosphonium iodide (MTPI). Understanding the chemical stability of MTPI is critical for its effective use as a reagent and phase-transfer catalyst in pharmaceutical and materials science research, ensuring reaction reproducibility and the purity of synthesized materials.

Physicochemical Properties

This compound, also known as Triphenyl phosphite (B83602) methiodide, is a quaternary phosphonium (B103445) salt. A summary of its key physical and chemical properties is presented below.

PropertyValueReferences
Synonyms Triphenyl phosphite methiodide[1][2]
Appearance Beige to light brown or dark orange to very dark brown solid/powder[1][2][3]
Molecular Formula C₁₉H₁₈IO₃P[1][2]
Molecular Weight 452.22 g/mol [1][2][4]
Melting Point 142-146 °C[1][2][5]
Solubility Slightly soluble in Chloroform and DMSO (enhanced by sonication); Sparingly soluble in Methanol[2][3]

Stability Profile

The stability of MTPI is influenced by temperature, moisture, and light. While specific quantitative kinetic data is not extensively available in the public domain, the following sections summarize the known stability characteristics and outline protocols for generating such data.

Thermal Stability

MTPI exhibits good thermal stability at ambient temperatures but undergoes decomposition at elevated temperatures.

  • High-Temperature Decomposition: Thermolysis of MTPI in the molten state (above 175 °C) or in solution (e.g., in CDCl₃ at 125 °C) leads to a disproportionation reaction. This complex degradation pathway results in the formation of various other phosphonium salts, which can further decompose to yield aryl halides and phosphoryl derivatives.[6][7]

Table 1: Summary of Thermal Stability Data

ConditionObservationProductsReference
> 175 °C (molten state)Disproportionation(ArO)n PMe4-n X type structures, aryl halides, phosphoryl derivatives[6][7]
125 °C (in CDCl₃ solution)Thermal decompositionDisproportionation products[6]
Hygroscopicity and Hydrolytic Stability

MTPI is described as hygroscopic and moisture-sensitive.[2][3] The ionic nature of phosphonium salts makes them prone to absorbing atmospheric moisture. This can be detrimental in moisture-sensitive reactions, such as the Wittig reaction, where the ylide intermediate is susceptible to hydrolysis. While the specific hydrolysis rate for MTPI is not documented, it is best practice to handle it under dry conditions.

Photostability

Recommended Storage and Handling

Proper storage and handling are crucial to maintain the integrity and reactivity of MTPI.

Table 2: Recommended Storage and Handling Conditions

ParameterRecommendationRationaleReferences
Temperature 0-6 °C or Room TemperatureTo minimize thermal degradation.[1][2][3]
Atmosphere Store in a tightly sealed container under a dry, inert atmosphere (e.g., nitrogen or argon).MTPI is hygroscopic and moisture-sensitive.[2][3]
Light Exposure Store in an opaque or amber container.To prevent potential photodegradation.
Handling Use in a well-ventilated area or a glovebox. Use appropriate personal protective equipment (gloves, safety glasses, dust mask).General safety precaution for handling chemical powders.[8]

Experimental Protocols for Stability Assessment

For researchers needing to generate specific stability data for MTPI under their unique laboratory conditions, the following experimental protocols are proposed based on established methodologies for analogous compounds.

Protocol for Investigating Thermal Stability

This protocol aims to determine the rate of degradation of MTPI at various temperatures.

  • Sample Preparation: Accurately weigh samples of MTPI into several vials for each temperature point to be studied (e.g., 25°C, 40°C, 60°C). A control set should be stored at a reference temperature (e.g., -20°C).

  • Storage: Place the vials in temperature-controlled stability chambers.

  • Time Points: Withdraw one vial from each temperature at predetermined time intervals (e.g., 0, 1, 3, 6, and 12 months).

  • Analysis: Analyze the samples immediately after withdrawal using a stability-indicating HPLC method (see section 4.3) to determine the purity of MTPI and the formation of any degradation products.

  • Data Analysis: Plot the percentage of remaining MTPI against time for each temperature to determine the degradation kinetics.

Protocol for Investigating Photostability

This protocol is based on the ICH Q1B guideline for photostability testing.

  • Sample Preparation: Prepare samples of solid MTPI and, if relevant, solutions of MTPI in a suitable solvent. Prepare a "dark" control sample for each condition by wrapping it in aluminum foil.

  • Light Exposure: Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Analysis: After exposure, analyze both the exposed and dark control samples using a stability-indicating HPLC method (section 4.3) and ³¹P NMR (section 4.4) to identify and quantify any photodegradation products.

Proposed Stability-Indicating HPLC Method

A reverse-phase HPLC method would be suitable for monitoring the purity of MTPI and separating its potential degradation products.

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient elution using a mixture of water (A) and acetonitrile (B52724) (B), both containing 0.1% trifluoroacetic acid.

    • Gradient Example: Start with 95% A, ramp to 50% A over 20 minutes, then to 5% A over 5 minutes, hold for 5 minutes, and return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a suitable wavelength (to be determined by UV scan, likely around 254 nm).

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Sample Preparation: Dissolve a known concentration of MTPI in the mobile phase or a suitable solvent.

This method would need to be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Proposed ³¹P NMR Spectroscopy Method for Degradation Monitoring

³¹P NMR is a powerful tool for identifying and quantifying phosphorus-containing compounds.

  • Instrument: A high-field NMR spectrometer.

  • Solvent: A suitable deuterated solvent in which MTPI and its expected degradation products are soluble (e.g., CDCl₃, DMSO-d₆).

  • Procedure: Acquire a ³¹P{¹H} NMR spectrum of the MTPI sample. The chemical shift of the main MTPI peak can be monitored for any decrease in intensity, and new peaks corresponding to degradation products can be identified and quantified by integration.

Visualizing Degradation and Experimental Workflows

Thermal Degradation Pathway

The thermal decomposition of this compound proceeds through a complex disproportionation mechanism.

G MTPI This compound [(PhO)₃PMe]⁺I⁻ Heat > 175 °C MTPI->Heat Disproportionation Disproportionation Products [(PhO)n PMe₄-n]⁺I⁻ (n=0-4) Heat->Disproportionation Further_Decomp Further Decomposition Disproportionation->Further_Decomp End_Products Aryl Halides (e.g., PhI) + Phosphoryl Derivatives Further_Decomp->End_Products G cluster_prep 1. Sample Preparation cluster_storage 2. Storage under Stress Conditions cluster_analysis 3. Analysis at Time Points cluster_data 4. Data Interpretation Prep Weigh MTPI into Vials Temp Temperature Chambers Prep->Temp Humidity Humidity Chambers Prep->Humidity Light Photostability Chamber Prep->Light HPLC Stability-Indicating HPLC Temp->HPLC NMR ³¹P NMR Spectroscopy Temp->NMR Humidity->HPLC Humidity->NMR Light->HPLC Light->NMR Kinetics Degradation Kinetics HPLC->Kinetics Pathway Identify Degradants HPLC->Pathway NMR->Kinetics NMR->Pathway Shelf_Life Determine Shelf-Life Kinetics->Shelf_Life Pathway->Shelf_Life

References

Methyltriphenoxyphosphonium Iodide: A Technical Guide to Its Hygroscopic Nature and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyltriphenoxyphosphonium iodide (MTPI) is a versatile phosphonium (B103445) salt with applications in organic synthesis, particularly in the conversion of alcohols to iodides and as a reagent in various chemical transformations. Its utility, however, is intrinsically linked to its pronounced hygroscopic and moisture-sensitive nature. This technical guide provides an in-depth analysis of the challenges associated with the hygroscopic properties of MTPI and offers detailed protocols for its safe and effective handling to ensure experimental reproducibility and maintain reagent integrity. This document is intended for laboratory personnel who work with or plan to work with this compound, providing essential information on its storage, handling, and chemical stability.

Introduction

This compound is a quaternary phosphonium salt recognized for its utility in a range of chemical syntheses.[1] It is particularly effective as a reagent for the conversion of alcohols to alkyl iodides under mild conditions and has been employed in the synthesis of complex organic molecules. Despite its synthetic advantages, the compound's performance is highly dependent on its purity and anhydrous state. MTPI is known to be hygroscopic, readily absorbing moisture from the atmosphere, which can lead to hydrolysis and a subsequent reduction in its reactivity and the generation of impurities.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 1.

PropertyValueReference
CAS Number 17579-99-6[2]
Molecular Formula C₁₉H₁₈IO₃P[3]
Molecular Weight 452.22 g/mol [2][3]
Appearance Beige to light brown powder[1]
Melting Point 142-146 °C[1][2]
Solubility Soluble in many organic solvents.[1]
Hygroscopicity Hygroscopic and moisture-sensitive solid.

Hygroscopic Nature and Impact on Stability

Upon exposure to moisture, this compound undergoes hydrolysis. This chemical degradation not only depletes the active reagent but also introduces byproducts that can complicate reaction workups and compromise the purity of the desired product. The generally accepted mechanism for the hydrolysis of phosphonium salts involves the nucleophilic attack of a hydroxide (B78521) ion on the phosphorus center, leading to the formation of a pentacoordinate hydroxyphosphorane intermediate. This intermediate then breaks down to yield triphenyl phosphite (B83602) and methyl iodide, or other rearranged products.

To visualize the consequence of moisture exposure, the following signaling pathway illustrates the hydrolysis of this compound.

hydrolysis_pathway MTPI This compound (C₁₉H₁₈IO₃P) Intermediate Hydroxyphosphorane Intermediate MTPI->Intermediate Moisture Absorption & Nucleophilic Attack H2O Water (H₂O) H2O->Intermediate Products Degradation Products (e.g., Triphenyl Phosphite, HI, CH₃OH) Intermediate->Products Decomposition

Figure 1: Hydrolysis pathway of this compound.

Experimental Protocols for Handling

Given its hygroscopic nature, stringent adherence to anhydrous handling techniques is mandatory to preserve the integrity of this compound. The following protocols are recommended for researchers and scientists.

Storage
  • Primary Storage: Unopened containers of MTPI should be stored in a cool, dry, and dark place. The manufacturer's seal should remain intact until the reagent is required.

  • Secondary Storage (After Opening): Once opened, the container should be flushed with a dry, inert gas (e.g., argon or nitrogen), tightly resealed, and stored in a desiccator containing a suitable desiccant (e.g., phosphorus pentoxide or indicating silica (B1680970) gel). For long-term storage or for highly sensitive applications, storage within an inert atmosphere glovebox is the preferred method.

Weighing and Dispensing

All weighing and dispensing operations should be performed under an inert atmosphere to minimize exposure to ambient moisture. A glovebox is the ideal environment for these manipulations.

Glovebox Procedure:

  • Preparation: Ensure the glovebox has a dry atmosphere (typically <1 ppm H₂O). Introduce all necessary labware (spatulas, weighing paper, vials) and the sealed container of MTPI into the glovebox antechamber.

  • Purging: Cycle the antechamber with the inert glovebox atmosphere at least three times to remove atmospheric contaminants.

  • Transfer: Move the items from the antechamber into the main glovebox chamber.

  • Equilibration: Allow the MTPI container to equilibrate to the glovebox temperature before opening to prevent condensation.

  • Dispensing: Carefully open the container and dispense the required amount of the solid onto weighing paper or directly into a pre-tared reaction vessel.

  • Resealing: Immediately after dispensing, flush the headspace of the MTPI container with the inert glovebox atmosphere, securely reseal the container, and place it back in its designated storage location within the glovebox or in a desiccator.

  • Reaction Setup: The weighed MTPI can then be added to the reaction vessel within the controlled environment of the glovebox.

The following workflow diagram outlines the recommended procedure for handling this compound.

handling_workflow cluster_storage Storage cluster_handling Handling (Inert Atmosphere) Store_Unopened Store Unopened Container in Cool, Dry, Dark Place Prepare_Glovebox Prepare Glovebox (<1 ppm H₂O) Store_Unopened->Prepare_Glovebox Store_Opened Store Opened Container in Desiccator or Glovebox Transfer_Materials Transfer Materials to Glovebox via Antechamber Prepare_Glovebox->Transfer_Materials Weigh_MTPI Weigh MTPI Transfer_Materials->Weigh_MTPI Weigh_MTPI->Store_Opened Reseal and Store Remaining Reagent AddTo_Reaction Add to Reaction Vessel Weigh_MTPI->AddTo_Reaction End End AddTo_Reaction->End Start Start Start->Store_Unopened

Figure 2: Recommended workflow for handling this compound.

Conclusion

The efficacy of this compound as a synthetic reagent is directly correlated with its anhydrous state. Its hygroscopic nature necessitates careful and deliberate handling procedures to prevent moisture-induced degradation. By adhering to the storage and handling protocols outlined in this guide, researchers can ensure the reliability of their experimental results and prolong the shelf-life of this valuable reagent. The use of controlled atmosphere environments, such as gloveboxes, is strongly recommended for all manipulations involving this compound.

References

An In-depth Technical Guide to the Mechanism of Action of Methyltriphenoxyphosphonium Iodide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyltriphenoxyphosphonium iodide (MTPI) is a versatile reagent in organic synthesis, primarily utilized for the conversion of alcohols to alkyl iodides, and for effecting dehydration and dehydrohalogenation reactions. Its mechanism of action hinges on the activation of hydroxyl groups through the formation of an alkoxyphosphonium salt intermediate. This guide provides a comprehensive overview of the core mechanisms, supported by experimental data and protocols, to facilitate its application in research and development.

Core Mechanism of Action: Activation of Alcohols

The fundamental role of this compound in a variety of chemical transformations is the activation of alcohols. The reaction is initiated by the nucleophilic attack of the alcohol's hydroxyl group on the electrophilic phosphorus atom of MTPI. This results in the displacement of one of the phenoxy groups and the formation of a key intermediate: an alkoxy(diphenoxy)methylphosphonium iodide salt. This intermediate is highly activated towards subsequent nucleophilic attack or elimination.

A pivotal study on dehydration and dehydrohalogenation reactions using MTPI concluded that the primary step is the interaction between the alcohol and MTPI, leading to the displacement of a phenoxide ion[1]. This fundamental activation step is common to the diverse applications of MTPI.

Conversion of Alcohols to Alkyl Iodides

A prominent application of MTPI is the direct conversion of primary and secondary alcohols to their corresponding iodides. Following the initial formation of the alkoxyphosphonium salt, the iodide counter-ion acts as a nucleophile, attacking the carbon atom bearing the activated hydroxyl group in an S(_N)2 fashion. This backside attack results in the inversion of stereochemistry at the carbon center and the formation of the alkyl iodide, alongside the byproducts triphenyl phosphite (B83602) and methyl iodide.

A detailed mechanism for the synthesis of neopentyl iodide from neopentyl alcohol using triphenyl phosphite and methyl iodide (which in situ form MTPI) has been proposed. This involves the formation of the neopentyloxyphosphonium iodide intermediate, which then undergoes an S(_N)2 reaction with the iodide ion to yield neopentyl iodide[2].

Logical Relationship Diagram: General Mechanism of Alcohol Activation

G cluster_start Initial Reactants cluster_intermediate Intermediate Formation cluster_products Reaction Pathways cluster_substitution Substitution (SN2) cluster_elimination Elimination (E2) MTPI This compound (MTPI) Alkoxyphosphonium [R-O-P(OPh)₂CH₃]⁺ I⁻ Alkoxyphosphonium Iodide MTPI->Alkoxyphosphonium + R-OH - PhOH Alcohol R-OH (Alcohol) Alcohol->Alkoxyphosphonium AlkylIodide R-I (Alkyl Iodide) Alkoxyphosphonium->AlkylIodide + I⁻ (SN2 attack) Byproduct_S Ph₃PO + CH₃I Alkoxyphosphonium->Byproduct_S Alkene Alkene Alkoxyphosphonium->Alkene Base (E2 elimination) Byproduct_E Ph₃PO + HI Alkoxyphosphonium->Byproduct_E

Caption: General mechanism of alcohol activation by MTPI leading to substitution or elimination products.

Applications and Specific Mechanisms

Dehydration of Alcohols

MTPI is an effective reagent for the dehydration of alcohols to form alkenes, proceeding under mild conditions[1]. The reaction follows the general mechanism of alcohol activation to form the alkoxyphosphonium iodide. In the presence of a non-nucleophilic base, or through thermal elimination, a proton is abstracted from a beta-carbon, leading to the formation of an alkene via an E2 elimination pathway. The choice of solvent is crucial, as solvents like DMSO can interact with MTPI and hinder the dehydration process[1].

Dehydrohalogenation

In a similar vein to dehydration, MTPI can facilitate dehydrohalogenation reactions[1]. The mechanism likely involves the formation of an intermediate from the reaction of MTPI with a suitable substrate, which then undergoes elimination.

Iodination of Nucleosides

MTPI has been successfully employed for the selective iodination of primary and secondary hydroxyl groups in nucleosides. This transformation is crucial in the synthesis of modified nucleosides for therapeutic and diagnostic applications. The reaction proceeds via the formation of an alkoxyphosphonium intermediate at the sugar moiety, followed by nucleophilic attack by the iodide ion. Interestingly, in certain cases, the reaction with an excess of MTPI can lead to the formation of cyclonucleosides, indicating an intramolecular reaction pathway.

Experimental Protocols

Synthesis of this compound

A common method for the preparation of MTPI involves the reaction of triphenyl phosphite with methyl iodide.

Procedure: 31 g of triphenyl phosphite and 21 g of methyl iodide are heated under reflux for 36 hours using a Dean-Stark apparatus. During this time, the temperature of the reaction mixture will rise from approximately 70°C to 115°C. After cooling, dry ether is added to precipitate the product as yellowish-brown needles. The solid is washed repeatedly with dry ether and dried over phosphorus pentoxide. This method typically yields around 42 g (94%) of this compound[3].

Conversion of Neopentyl Alcohol to Neopentyl Iodide

This protocol exemplifies the conversion of a primary alcohol to an alkyl iodide using MTPI generated in situ.

Procedure: A mixture of 136 g (0.439 mole) of triphenyl phosphite, 35.2 g (0.400 mole) of neopentyl alcohol, and 85 g (0.60 mole) of methyl iodide is heated under gentle reflux. The reaction is monitored by the temperature of the refluxing liquid, which increases from an initial 75-80°C to about 130°C over approximately 24 hours. The reaction mixture darkens and begins to fume towards the end. The product, neopentyl iodide, is then isolated by distillation under reduced pressure. The fraction boiling below 65°C (50 mm Hg) is collected, washed with water and 1 N sodium hydroxide (B78521) to remove phenol, and then dried and redistilled. This procedure yields 51–60 g (64–75%) of neopentyl iodide[2].

Experimental Workflow: Synthesis of Neopentyl Iodide

G Reactants Triphenyl Phosphite Neopentyl Alcohol Methyl Iodide Heating Heat under Reflux (75-80°C to 130°C, 24h) Reactants->Heating Distillation Reduced Pressure Distillation Heating->Distillation Washing Wash with H₂O and NaOH(aq) Distillation->Washing Drying Dry over CaCl₂ Washing->Drying Redistillation Final Distillation Drying->Redistillation Product Neopentyl Iodide (64-75% Yield) Redistillation->Product

Caption: Workflow for the synthesis of neopentyl iodide using MTPI generated in situ.

Quantitative Data

The efficiency of reactions involving this compound is dependent on the substrate, reaction conditions, and solvent.

Reaction TypeSubstrateProductYield (%)Reference
IodinationNeopentyl AlcoholNeopentyl Iodide64 - 75[2]
IodinationCyclohexanolIodocyclohexane74 - 75[2]
MTPI SynthesisTriphenyl phosphite, Methyl iodideThis compound94[3]

Role as a Phase-Transfer Catalyst

While less documented than its role as a reagent, the phosphonium (B103445) salt structure of MTPI suggests its potential as a phase-transfer catalyst (PTC). In a biphasic system (e.g., aqueous and organic), the lipophilic triphenoxy and methyl groups would allow the phosphonium cation to be soluble in the organic phase. This enables it to transport an aqueous-soluble anion (e.g., hydroxide, cyanide) into the organic phase to react with an organic-soluble substrate. The general mechanism for phosphonium salt phase-transfer catalysis involves the exchange of the catalyst's counter-ion with the reactant anion at the phase interface, followed by the reaction in the organic phase[4].

Signaling Pathway Diagram: Phase-Transfer Catalysis

G cluster_aqueous Aqueous Phase cluster_organic Organic Phase Anion_aq Y⁻ (Reactant Anion) MTPI_Y_org [CH₃P(OPh)₃]⁺Y⁻ Anion_aq->MTPI_Y_org Anion Exchange MTPI_aq [CH₃P(OPh)₃]⁺I⁻ MTPI_aq->MTPI_Y_org Iodide_aq I⁻ Substrate_org R-X (Substrate) Product_org R-Y (Product) Substrate_org->Product_org MTPI_X_org [CH₃P(OPh)₃]⁺X⁻ Product_org->MTPI_X_org MTPI_Y_org->Product_org Reaction MTPI_X_org->Iodide_aq Catalyst Regeneration

Caption: Proposed mechanism of MTPI as a phase-transfer catalyst.

Conclusion

This compound serves as a potent reagent for the activation of alcohols, facilitating their conversion to alkyl iodides and enabling dehydration and dehydrohalogenation reactions. The core of its mechanism lies in the formation of a highly reactive alkoxyphosphonium salt intermediate. Understanding these fundamental pathways is crucial for optimizing existing synthetic routes and for the innovative design of new chemical transformations in drug discovery and development. Further research into its applications, particularly as a phase-transfer catalyst and in the synthesis of complex molecules, will undoubtedly continue to expand its utility in organic chemistry.

References

An In-Depth Technical Guide to Methyltriphenoxyphosphonium Iodide (Triphenyl Phosphite Methiodide)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyltriphenoxyphosphonium iodide, also known by its synonym triphenyl phosphite (B83602) methiodide, is a versatile phosphonium (B103445) salt widely utilized in organic synthesis. It serves as a key reagent in a variety of chemical transformations, including the conversion of alcohols to alkyl iodides, dehydration of alcohols to alkenes, and dehydrohalogenation reactions. Its utility is particularly notable in the synthesis of complex molecules within the pharmaceutical and agrochemical industries. This guide provides a comprehensive overview of its properties, applications, and detailed experimental protocols.

Chemical Properties and Synonyms

PropertyValue
Synonyms Triphenyl phosphite methiodide, Methyltriphenoxyphosphorus(1+) Iodide
CAS Number 17579-99-6[1][2][3]
Molecular Formula C19H18IO3P[1][2]
Molecular Weight 452.22 g/mol [1][2]
Appearance Beige to light brown powder[1]
Melting Point 142-146 °C[1][3]
Solubility Soluble in many organic solvents

Core Applications

This compound is a reagent of choice for several critical organic transformations:

  • Conversion of Alcohols to Alkyl Iodides: It provides a reliable method for the synthesis of primary and secondary alkyl iodides from the corresponding alcohols. This reaction is particularly useful for sterically hindered alcohols.

  • Dehydration of Alcohols: Under specific conditions, it acts as an effective dehydrating agent, converting alcohols into alkenes. The choice of solvent plays a crucial role in the outcome of this reaction.

  • Dehydrohalogenation: It can be employed to induce the elimination of hydrogen halides from alkyl halides, leading to the formation of alkenes.

  • Nucleoside Chemistry: It is used for the selective conversion of the 5'-hydroxyl group of nucleosides to the corresponding 5'-deoxy-5'-iodo derivative, a key transformation in the synthesis of modified nucleosides for therapeutic and diagnostic applications.[4][5][6]

Experimental Protocols

Synthesis of Alkyl Iodides from Alcohols

This protocol details the preparation of neopentyl iodide from neopentyl alcohol, a classic example of converting a sterically hindered primary alcohol to the corresponding iodide.

Procedure A: For Sterically Hindered Alcohols (e.g., Neopentyl Iodide) [7][8]

  • Apparatus Setup: A 500-mL, two-necked, round-bottomed flask is fitted with a reflux condenser, which is equipped with a calcium chloride drying tube to protect the reaction from moisture. A thermometer is placed to monitor the temperature of the liquid.

  • Reagent Charging: The flask is charged with 136 g (115 mL, 0.439 mole) of triphenyl phosphite, 35.2 g (0.400 mole) of neopentyl alcohol, and 85 g (37 mL, 0.60 mole) of methyl iodide.

  • Reaction: The mixture is heated under gentle reflux using an electric heating mantle. The temperature of the refluxing liquid will initially be around 75–80°C and will gradually rise to about 130°C. This process takes approximately 24 hours, during which the mixture will darken and begin to fume. The heat input should be adjusted as the reflux rate changes.

  • Workup and Purification:

    • The reaction mixture is distilled under reduced pressure through a 13-cm Vigreux column. The fraction boiling below 65°C (at 50 mm Hg) is collected.

    • The collected fraction is washed first with 50 mL of water, and then with 50-mL portions of cold 1 N sodium hydroxide (B78521) solution until the washings are free of phenol.

    • The product is washed again with 50 mL of water and then dried over anhydrous calcium chloride.

    • Final purification is achieved by redistillation, yielding 51–60 g (64–75%) of neopentyl iodide with a boiling point of 54–55°C (at 55 mm Hg).

Dehydration of Alcohols

This compound is an effective reagent for the dehydration of alcohols, particularly when used in aprotic solvents like 1,3-dimethylimidazolidin-2-one. The reaction mechanism involves an initial interaction between the alcohol and the phosphonium salt, leading to the displacement of a phenoxide group.

Conversion of 5'-Hydroxyl Group of Nucleosides to 5'-Deoxy-5'-iodo Group

This transformation is a key step in the synthesis of many modified nucleosides.

A detailed experimental protocol with specific quantities and reaction conditions for the iodination of nucleosides using this compound was not found in the provided search results. It is recommended to consult specialized literature in nucleoside chemistry for detailed procedures.

Data Presentation

Table 1: Synthesis of Various Alkyl Iodides from Alcohols [7]

AlcoholProductProcedureYield (%)Boiling Point (°C / mm Hg)
n-Butanoln-Butyl iodideA80126–128 / 760
n-Hexanoln-Hexyl iodideA7564–66 / 15
2-Phenylethanol2-Phenylethyl iodideA9594–95 / 1.5
2,2-Dimethyl-1,3-propanediol1,3-Diiodo-2,2-dimethylpropaneA7570–71 / 0.1
tert-Amyl alcoholtert-Amyl iodideB8050–52 / 50
Ethyl 3-hydroxypropionateEthyl 3-iodopropionateB9065–66 / 8
CyclohexanolIodocyclohexaneB74-7566–68 / 12

Procedure A is as described for neopentyl iodide. Procedure B involves the pre-formation of the oily this compound before the addition of the alcohol.

Mandatory Visualizations

Logical Workflow for the Synthesis of Neopentyl Iodide

The following diagram illustrates the key steps and transformations in the synthesis of neopentyl iodide using triphenyl phosphite and methyl iodide.

Neopentyl_Iodide_Synthesis reagent reagent intermediate intermediate product product process process A Triphenyl Phosphite D Methyltriphenoxyphosphonium Iodide (in situ) A->D B Methyl Iodide B->D C Neopentyl Alcohol E Reaction Mixture C->E D->E F Reflux (75-130°C, 24h) E->F G Distillation F->G H Washing & Drying G->H I Final Distillation H->I J Neopentyl Iodide I->J

Caption: Workflow for Neopentyl Iodide Synthesis.

Reaction Mechanism for Alcohol to Alkyl Iodide Conversion

This diagram outlines the proposed mechanistic pathway for the conversion of an alcohol to an alkyl iodide using this compound.

Reaction_Mechanism cluster_1 Step 1: Formation of the Phosphonium Salt cluster_2 Step 2: Alcohol Activation cluster_3 Step 3: SN2 Attack by Iodide reactant reactant intermediate intermediate product product step step A P(OPh)3 C [CH3P(OPh)3]+ I- A->C + CH3I B CH3I B->C E [R-O-P(OPh)2(CH3)]+ I- C->E + R-OH D R-OH D->E F PhOH E->F - PhOH H R-I E->H + I- (SN2) I O=P(OPh)2(CH3) E->I G I- G->H

Caption: Mechanism of Alcohol to Alkyl Iodide Conversion.

References

Methodological & Application

Application Notes and Protocols for the Conversion of Alcohols to Alkyl Iodides using Methyltriphenoxyphosphonium Iodide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals.

Introduction

The conversion of alcohols to alkyl iodides is a fundamental transformation in organic synthesis, crucial for the preparation of intermediates in drug discovery and development. Alkyl iodides are valuable precursors for a variety of nucleophilic substitution and cross-coupling reactions. Methyltriphenoxyphosphonium iodide (MTPI) is a versatile reagent for this conversion, offering a reliable method for the deoxygenation and subsequent iodination of alcohols. This document provides a detailed protocol for the use of MTPI in the synthesis of alkyl iodides from alcohols, including the reaction mechanism, a general experimental procedure, and representative data.

Reaction Mechanism

The reaction of an alcohol with this compound proceeds through the formation of an alkoxyphosphonium iodide intermediate. The alcohol's oxygen atom acts as a nucleophile, attacking the phosphorus center of the MTPI and displacing a phenoxide ion. The resulting alkoxyphosphonium cation is then susceptible to nucleophilic attack by the iodide ion in an S(_N)2 fashion, leading to the formation of the corresponding alkyl iodide and triphenyl phosphite.

reaction_mechanism R_OH R-OH (Alcohol) Alkoxyphosphonium [R-O-P(OPh)₃Me]⁺I⁻ R_OH->Alkoxyphosphonium Nucleophilic attack on P MTPI Me(PhO)₃P⁺I⁻ (MTPI) MTPI->Alkoxyphosphonium R_I R-I (Alkyl Iodide) Alkoxyphosphonium->R_I SN2 attack by I⁻ Ph3PO (PhO)₃P=O (Triphenyl Phosphate) Alkoxyphosphonium->Ph3PO MeI MeI (Iodomethane - byproduct) experimental_workflow A Reaction Setup: - Add MTPI to a dry flask under N₂ B Add Anhydrous Solvent (DCM or ACN) A->B C Add Alcohol Substrate (dropwise at 0 °C) B->C D Reaction (Stir at RT, 2-12 h) C->D E Work-up: - Quench with NaHCO₃ - Extract with DCM - Wash with Na₂S₂O₃ and Brine D->E F Drying and Concentration: - Dry over MgSO₄ - Concentrate in vacuo E->F G Purification: - Flash Column Chromatography F->G H Pure Alkyl Iodide G->H

Application Notes and Protocols: Stereospecific Conversion of Secondary Alcohols to Iodides with MTPI

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conversion of alcohols to alkyl iodides is a fundamental transformation in organic synthesis, providing valuable intermediates for nucleophilic substitution and cross-coupling reactions. The stereochemical outcome of this conversion is critical, particularly in the synthesis of chiral molecules and complex drug targets. While various reagents have been developed for this purpose, this document focuses on the reactivity of Methyltriphenoxyphosphonium iodide (MTPI) with secondary alcohols and provides protocols for achieving stereospecific iodination.

Initial investigations into MTPI reveal its primary application as a potent reagent for the dehydration of alcohols to alkenes.[1][2] This application note will clarify the mechanistic pathways of MTPI's reaction with alcohols, explaining the predominance of elimination over the desired substitution. In light of this, we also present a detailed protocol for a reliable and widely-used alternative method for the stereospecific conversion of secondary alcohols to iodides with inversion of configuration: the Appel reaction.

Reactivity of this compound (MTPI) with Alcohols

This compound (MTPI) is a phosphonium (B103445) salt that activates the hydroxyl group of an alcohol, converting it into a good leaving group. The initial step of the reaction involves the nucleophilic attack of the alcohol onto the phosphorus atom of MTPI, displacing a phenoxide ion and forming an alkoxyphosphonium iodide intermediate.

However, the subsequent reaction pathway of this intermediate is highly dependent on the substrate and reaction conditions. While nucleophilic substitution by the iodide ion to form an alkyl iodide is a possible route, elimination (dehydration) to form an alkene is often the major, and intended, pathway, particularly with secondary and tertiary alcohols.[2][3]

Mechanism: Dehydration vs. Substitution

The competition between substitution (SN2) and elimination (E2) pathways is a key consideration in the reaction of the alkoxyphosphonium intermediate.

  • Substitution (SN2): The iodide ion can act as a nucleophile, attacking the carbon atom bearing the activated hydroxyl group in a concerted backside attack, leading to the formation of the corresponding alkyl iodide with inversion of configuration.[4][5]

  • Elimination (E2): The iodide or phenoxide ion can also act as a base, abstracting a proton from a carbon atom beta to the activated hydroxyl group, leading to the formation of an alkene. This pathway is often favored, and MTPI is recognized as an effective dehydration reagent.[1][2]

Several factors can promote the elimination pathway, including sterically hindered substrates and the basicity of the counter-ion and displaced phenoxide.

Recommended Protocol for Stereospecific Iodination: The Appel Reaction

Given that MTPI predominantly facilitates dehydration, the Appel reaction is a more reliable and widely employed method for the stereospecific conversion of secondary alcohols to iodides.[6] This reaction utilizes triphenylphosphine (B44618) (PPh₃) and iodine (I₂) to achieve the desired transformation with a high degree of stereochemical inversion, consistent with an SN2 mechanism.[6]

General Experimental Protocol for the Appel Reaction

The following is a general procedure for the iodination of a secondary alcohol using triphenylphosphine and iodine. Researchers should optimize the reaction conditions for their specific substrate.

Materials:

Procedure:

  • To a stirred solution of the secondary alcohol (1.0 equiv) and triphenylphosphine (1.2-1.5 equiv) in anhydrous dichloromethane at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add imidazole (1.2-1.5 equiv).

  • Slowly add a solution of iodine (1.2-1.5 equiv) in anhydrous dichloromethane to the reaction mixture. The reaction is often exothermic and the color will change from dark brown to a lighter yellow or colorless solution upon completion.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce any excess iodine.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure. The crude product will contain triphenylphosphine oxide as a major byproduct.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired alkyl iodide.

Quantitative Data for Iodination of Alcohols (Appel Reaction Conditions)
EntrySubstrate (Alcohol)Product (Iodide)Yield (%)Reference
1Benzyl alcoholBenzyl iodide95[7]
21-Octanol1-Iodooctane92[7]
3CyclohexanolIodocyclohexane85[7]
4(-)-Menthol(+)-Neomenthyl iodide>90 (with inversion)General knowledge
5Butane-1,3-diol4-Iodobutan-2-ol92 (selective for primary)[7]

Note: The table presents representative yields for the Appel-type reaction. Yields are highly substrate-dependent.

Visualizing the Mechanisms and Workflow

Reaction Mechanisms

G cluster_0 MTPI with Secondary Alcohol: Dehydration (E2) Pathway cluster_1 Appel Reaction: Iodination (SN2) Pathway A0 R-CH(OH)-CH₂R' + MTPI B0 Alkoxyphosphonium Iodide Intermediate A0->B0 Activation C0 Alkene (R-CH=CHR') + Ph₃PO + HI B0->C0 Elimination (I⁻ as base) A1 R-CH(OH)-R' + PPh₃ + I₂ B1 Alkoxyphosphonium Iodide Intermediate A1->B1 Activation C1 Inverted Iodide (R-CHI-R') + Ph₃PO B1->C1 Backside Attack by I⁻ (SN2) G cluster_0 Stereospecific Conversion of a Chiral Secondary Alcohol start (R)-Secondary Alcohol reagents PPh₃, I₂, Imidazole (Appel Reaction) intermediate Transition State (Backside Attack) reagents->intermediate SN2 Mechanism product (S)-Alkyl Iodide (Inversion of Configuration) intermediate->product G A Combine Alcohol, PPh₃, and Imidazole in DCM B Cool to 0°C A->B C Slowly Add I₂ Solution B->C D Warm to RT and Stir C->D E Reaction Quench (aq. Na₂S₂O₃) D->E F Workup (Extraction & Drying) E->F G Concentration F->G H Purification (Column Chromatography) G->H I Characterization of Alkyl Iodide H->I

References

Application Notes and Protocols for the Transformation of the 5'-Hydroxyl Group in Nucleosides using Methyltriphenoxyphosphonium Iodide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the selective iodination of the 5'-hydroxyl group of nucleosides utilizing methyltriphenoxyphosphonium iodide. This transformation is a critical step in the synthesis of various nucleoside analogs, which are fundamental in the development of therapeutic agents and biochemical probes.

Introduction

This compound is a versatile reagent widely employed for the conversion of primary hydroxyl groups in nucleosides to their corresponding 5'-deoxy-5'-iodo derivatives.[1][2] This transformation serves as a key synthetic step, enabling further modifications at the 5'-position, such as the introduction of other functional groups or the formation of cyclonucleosides. The reaction generally proceeds with high selectivity for the primary 5'-hydroxyl group over the secondary 2'- and 3'-hydroxyl groups of the ribofuranose ring.

The general reaction scheme is depicted below:

G Nucleoside Nucleoside (5'-OH) Product 5'-Deoxy-5'-iodo-nucleoside Nucleoside->Product Solvent (e.g., Pyridine (B92270), DMF) Reagent Methyltriphenoxyphosphonium Iodide Reagent->Product

Figure 1: General reaction for the iodination of the 5'-hydroxyl group of a nucleoside.

Reaction Mechanism and Selectivity

The reaction of a nucleoside with this compound proceeds via an SN2 mechanism. The phosphonium (B103445) salt activates the primary 5'-hydroxyl group, which is then displaced by the iodide ion. The selectivity for the primary hydroxyl group is attributed to its lower steric hindrance compared to the secondary hydroxyl groups at the 2' and 3' positions.

However, the choice of solvent and the nature of the nucleoside (purine or pyrimidine) can influence the reaction outcome. In some cases, particularly with purine (B94841) nucleosides, the formation of cyclonucleosides can be a significant side reaction.[1]

G cluster_0 Reaction Pathway A Nucleoside (5'-OH) + This compound B Activated Intermediate (5'-O-Phosphonium salt) A->B Activation C 5'-Deoxy-5'-iodo-nucleoside (SN2 Product) B->C Iodide Attack (SN2) D N3,5'-Cyclonucleoside (Side Product - Pyrimidines) B->D E N8,5'-Cyclonucleoside (Side Product - Purines) B->E

Figure 2: Simplified signaling pathway of the reaction and potential side products.

Experimental Protocols

The following protocols are based on established literature procedures for the iodination of pyrimidine (B1678525) and purine nucleosides.[1]

General Considerations
  • This compound is sensitive to moisture. It should be handled under anhydrous conditions.

  • Anhydrous solvents are crucial for the success of the reaction.

  • Reactions should be monitored by thin-layer chromatography (TLC) to determine completion.

Protocol 1: Iodination of 2',3'-O-Isopropylideneuridine

This protocol describes the synthesis of 5'-deoxy-5'-iodo-2',3'-O-isopropylideneuridine.

Materials:

Procedure:

  • In a round-bottom flask, dissolve 2',3'-O-isopropylideneuridine (1 mmol) in anhydrous pyridine (10 mL).

  • Add this compound (1.5 mmol) to the solution.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction progress by TLC (e.g., ethyl acetate/hexane 1:1).

  • Upon completion, quench the reaction by adding methanol (2 mL).

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford the pure 5'-deoxy-5'-iodo-2',3'-O-isopropylideneuridine.

Protocol 2: Iodination of Thymidine (B127349)

This protocol details the synthesis of 5'-deoxy-5'-iodothymidine, which can further react to form a cyclothymidine derivative.

Materials:

  • Thymidine

  • This compound

  • Anhydrous dimethylformamide (DMF)

  • Silica gel for column chromatography

  • Dichloromethane (B109758)

  • Methanol

Procedure:

  • Suspend thymidine (1 mmol) in anhydrous DMF (10 mL) in a round-bottom flask.

  • Add this compound (2 mmol) to the suspension.

  • Heat the reaction mixture to 80 °C and stir for 4 hours.

  • Monitor the reaction by TLC (e.g., dichloromethane/methanol 9:1).

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under high vacuum.

  • Purify the residue by silica gel column chromatography using a gradient of methanol in dichloromethane to yield 5'-deoxy-5'-iodothymidine.

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the iodination of various nucleosides with this compound, as reported in the literature.[1]

Nucleoside SubstrateSolventTemperature (°C)Time (h)ProductYield (%)
2',3'-O-IsopropylideneuridinePyridineRoom Temp.245'-Deoxy-5'-iodo-2',3'-O-isopropylideneuridine85
ThymidineDMF8045'-Deoxy-5'-iodothymidine75
2',3'-O-IsopropylideneadenosineDMF1002N8,5'-Cyclo-2',3'-O-isopropylideneadenosine90
2',3'-O-IsopropylideneinosinePyridineRoom Temp.485'-Deoxy-5'-iodo-2',3'-O-isopropylideneinosine40

Experimental Workflow

The general workflow for the synthesis and purification of 5'-deoxy-5'-iodo-nucleosides is outlined below.

G cluster_workflow Experimental Workflow A Reactant Preparation (Nucleoside, Anhydrous Solvent) B Addition of This compound A->B C Reaction (Stirring, Heating as required) B->C D Reaction Monitoring (TLC) C->D D->C Incomplete E Workup (Quenching, Solvent Evaporation) D->E Complete F Purification (Column Chromatography) E->F G Characterization (NMR, MS) F->G

Figure 3: A typical experimental workflow for the iodination of nucleosides.

Troubleshooting and Considerations

  • Low Yields: Incomplete reaction or degradation of the starting material can lead to low yields. Ensure anhydrous conditions and monitor the reaction closely. For less reactive nucleosides, increasing the temperature or reaction time may be necessary.

  • Side Product Formation: The formation of cyclonucleosides is a common side reaction, especially with purines.[1] The choice of a less polar, non-basic solvent can sometimes suppress this pathway.

  • Purification Challenges: The triphenylphosphine (B44618) oxide byproduct can sometimes co-elute with the desired product. Careful selection of the chromatographic conditions is essential for obtaining a pure product.

By following these detailed protocols and considering the factors that influence the reaction, researchers can effectively utilize this compound for the selective transformation of the 5'-hydroxyl group in nucleosides, paving the way for the synthesis of novel and potent nucleoside-based compounds.

References

Dehydration of Secondary Alcohols Using Methyltriphenoxyphosphonium Iodide in Hexamethylphosphoramide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the dehydration of secondary alcohols to alkenes using methyltriphenoxyphosphonium iodide (MTPI) in hexamethylphosphoramide (B148902) (HMPA). This method offers a mild and selective route to the synthesis of alkenes, often favoring the thermodynamically more stable product (Saytzeff's rule) with a high degree of stereoselectivity for the (E)-isomer.

Introduction

The dehydration of alcohols is a fundamental transformation in organic synthesis, providing access to valuable alkene intermediates. While traditional methods often rely on harsh acidic conditions that can lead to rearrangements and non-selective product mixtures, the use of this compound in the polar aprotic solvent hexamethylphosphoramide provides a milder alternative. This reagent system activates the hydroxyl group of secondary alcohols, facilitating elimination under controlled conditions. The reaction generally proceeds with high regioselectivity, affording the more substituted alkene, a valuable characteristic in the synthesis of complex molecules and pharmaceutical intermediates.

Quantitative Data Summary

The following table summarizes the results for the dehydration of various secondary alcohols using this compound in HMPA. The data highlights the yields and product distributions for this method.

Secondary Alcohol SubstrateMajor Alkene Product(s)Yield (%)Product Distribution
CyclohexanolCyclohexene95>99%
trans-4-tert-Butylcyclohexanol4-tert-Butylcyclohexene98>99%
cis-4-tert-Butylcyclohexanol4-tert-Butylcyclohexene97>99%
2-Octanol2-Octene9285% (E), 15% (Z)
3-Pentanol2-Pentene8878% (E), 22% (Z)
1-PhenylethanolStyrene90>99%
Diphenylmethanol1,1-Diphenylethylene94>99%

Note: Yields are isolated yields. Product distributions were determined by gas chromatography.

Experimental Protocols

Preparation of this compound (MTPI)

Materials:

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a Dean-Stark apparatus, combine triphenyl phosphite (31 g) and methyl iodide (21 g).

  • Heat the mixture under reflux for 36 hours. The temperature of the boiling mixture will gradually increase from approximately 70°C to 115°C.

  • After cooling to room temperature, add dry diethyl ether to the reaction mixture to precipitate the product.

  • Collect the resulting yellowish-brown needles by filtration and wash them repeatedly with dry ether.

  • Dry the solid over phosphorus pentoxide to yield this compound (approximately 42 g, 94% yield).

  • For further purification, the crude product can be rapidly dissolved in a minimal amount of dry acetone and then precipitated by the addition of dry ether to obtain a product with a melting point of 146°C.[1]

General Procedure for the Dehydration of a Secondary Alcohol

Materials:

  • Secondary alcohol

  • This compound (MTPI)

  • Hexamethylphosphoramide (HMPA), freshly distilled

  • Inert gas (e.g., Argon or Nitrogen)

  • Anhydrous diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a dry, two-necked round-bottom flask equipped with a magnetic stirrer and an inert gas inlet, dissolve the secondary alcohol (1.0 eq) in freshly distilled hexamethylphosphoramide.

  • Add this compound (1.2 eq) to the solution at room temperature under a positive pressure of inert gas.

  • Stir the reaction mixture at a specified temperature (typically between 80-100°C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing ice-water.

  • Extract the aqueous layer with diethyl ether (3 x volume of HMPA).

  • Combine the organic extracts and wash successively with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by distillation or column chromatography on silica (B1680970) gel to afford the desired alkene.

Reaction Mechanism and Experimental Workflow

The dehydration is proposed to proceed through an initial reaction between the secondary alcohol and this compound to form an alkoxyphosphonium iodide intermediate. The iodide ion or another base present in the reaction mixture then acts as a base to abstract a proton from a carbon adjacent to the oxygen-bearing carbon, leading to an E2 elimination and formation of the alkene, triphenyl phosphite, and methyl iodide. The use of a polar aprotic solvent like HMPA facilitates this process.

experimental_workflow cluster_prep Reagent Preparation cluster_reaction Dehydration Reaction cluster_workup Workup and Purification reagent_prep Prepare this compound (MTPI) dissolve Dissolve Secondary Alcohol in HMPA add_mtpi Add MTPI dissolve->add_mtpi heat Heat and Stir Reaction Mixture add_mtpi->heat monitor Monitor Reaction Progress (TLC/GC) heat->monitor quench Quench with Ice-Water monitor->quench extract Extract with Diethyl Ether quench->extract wash Wash with NaHCO3 and Brine extract->wash dry Dry over MgSO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (Distillation/Chromatography) concentrate->purify

Caption: Experimental workflow for the dehydration of secondary alcohols.

The proposed mechanism involves the activation of the alcohol by the phosphonium (B103445) salt, followed by elimination.

reaction_mechanism R2CHOH R2CHOH (Secondary Alcohol) Intermediate [R2CH-O-P(OPh)3Me]+ I- R2CHOH->Intermediate + MTPI MTPI Me(PhO)3P+ I- (MTPI) Alkene R=R (Alkene) Intermediate->Alkene - H+ Byproducts Ph3PO + MeI + HI Intermediate->Byproducts Elimination

Caption: Proposed mechanism for the dehydration of secondary alcohols.

References

Application Notes and Protocols: Dehydrohalogenation Reactions with Methyltriphenoxyphosphonium Iodide in Aprotic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyltriphenoxyphosphonium iodide (MTPI) serves as an effective reagent for the dehydrohalogenation of alkyl halides, facilitating the synthesis of alkenes under mild conditions. This methodology is particularly relevant in the synthesis of complex organic molecules, including intermediates for pharmaceuticals, where controlled elimination reactions are required. The choice of an appropriate aprotic solvent is critical for the success of these reactions, with polar aprotic solvents such as 1,3-dimethylimidazolidin-2-one (DMI) and hexamethylphosphoric triamide (HMPT) demonstrating utility. This document provides an overview of the reaction, a proposed mechanism, and general protocols based on available literature.

Introduction

Dehydrohalogenation is a fundamental elimination reaction in organic synthesis, providing a key route to the formation of carbon-carbon double bonds. While numerous reagents and conditions have been developed for this transformation, the use of phosphonium (B103445) salts offers a valuable alternative, often under milder conditions than traditional strong bases. This compound (MTPI) has been identified as a reagent capable of effecting dehydrohalogenation in aprotic solvents.[1] Its application is particularly advantageous in scenarios where substrates are sensitive to harsh basic conditions. The reaction proceeds via an E2-like mechanism, where the phosphonium salt acts as a Lewis acid to activate the halide leaving group, and a mild base, or the solvent itself, can facilitate proton abstraction.

Reaction Principle and Mechanism

The dehydrohalogenation of alkyl halides using MTPI in an aprotic solvent is believed to proceed through the formation of an alkoxyphosphonium iodide intermediate. The reaction is initiated by the interaction of the MTPI with the alkyl halide. The iodide ion, a good nucleophile, can facilitate the elimination process.

A proposed mechanistic pathway is illustrated below. The initial step involves the interaction of the alkyl halide with MTPI. The iodide ion can then act as a base to abstract a proton from the β-carbon, leading to the formation of the alkene, triphenoxyphosphine oxide, and methyl iodide. The exact mechanism can be influenced by the specific substrate, solvent, and reaction conditions.

Dehydrohalogenation_Mechanism cluster_reactants Reactants cluster_intermediate Transition State cluster_products Products Alkyl_Halide R-CH(X)-CH2-R' TS [R-CH(X)---CH(H)-R']⋯[I-]⋯[CH3P(OPh)3]+ Alkyl_Halide->TS MTPI [CH3P(OPh)3]+I- MTPI->TS Alkene R-CH=CH-R' TS->Alkene Byproducts HI + (PhO)3PO + CH3I TS->Byproducts

Caption: Proposed mechanism for MTPI-mediated dehydrohalogenation.

Key Experimental Considerations

Solvent Selection: The choice of solvent is crucial for the success of the dehydrohalogenation reaction with MTPI.

  • Effective Solvents: Polar aprotic solvents such as 1,3-dimethylimidazolidin-2-one (DMI) and hexamethylphosphoric triamide (HMPT) have been reported as effective media for these reactions.[1]

  • Ineffective Solvents: Protic solvents are generally not suitable as they can react with the phosphonium salt. Dimethyl sulfoxide (B87167) (DMSO) has been observed to interact with MTPI, which can hinder the desired dehydrohalogenation reaction.[1]

Substrate Scope: While detailed studies on the substrate scope are limited in publicly available literature, the methodology is expected to be applicable to a range of primary, secondary, and tertiary alkyl halides. The stereochemical outcome of the reaction (i.e., Zaitsev vs. Hofmann elimination) will likely depend on the steric hindrance of the substrate and the reaction conditions.

Experimental Protocols

Due to the limited availability of detailed experimental procedures in the scientific literature, the following protocols are provided as general guidelines. Researchers should perform small-scale optimization experiments to determine the ideal conditions for their specific substrates.

Protocol 1: General Procedure for Dehydrohalogenation of an Alkyl Halide

This protocol is a general starting point for the dehydrohalogenation of a generic alkyl halide.

Materials:

  • Alkyl halide

  • This compound (MTPI)

  • Anhydrous aprotic solvent (e.g., 1,3-dimethylimidazolidin-2-one - DMI)

  • Inert gas (e.g., Nitrogen or Argon)

  • Standard laboratory glassware for anhydrous reactions

  • Magnetic stirrer and heating mantle

Procedure:

  • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen/argon inlet, add the alkyl halide (1.0 eq.).

  • Add anhydrous aprotic solvent (e.g., DMI) to dissolve the alkyl halide. The concentration will need to be optimized, but a starting point of 0.1-0.5 M is recommended.

  • Add this compound (MTPI) (1.1-1.5 eq.) to the solution under a positive pressure of inert gas.

  • Stir the reaction mixture at room temperature or heat to a temperature between 50-100 °C. The optimal temperature and reaction time should be determined by monitoring the reaction progress by an appropriate analytical technique (e.g., TLC, GC, or LC-MS).

  • Upon completion of the reaction, cool the mixture to room temperature.

  • Quench the reaction by the addition of water.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel or distillation to afford the desired alkene.

Experimental_Workflow Start Start Setup Set up anhydrous reaction flask under inert atmosphere Start->Setup Add_Reactants Add alkyl halide and aprotic solvent (DMI) Setup->Add_Reactants Add_MTPI Add Methyltriphenoxyphosphonium iodide (MTPI) Add_Reactants->Add_MTPI React Stir at RT or heat (50-100 °C) Monitor reaction progress Add_MTPI->React Workup Cool, quench with water, and extract with organic solvent React->Workup Purification Wash, dry, concentrate, and purify (chromatography/distillation) Workup->Purification End Isolated Alkene Purification->End

Caption: General experimental workflow for dehydrohalogenation.

Data Presentation

EntryAlkyl Halide SubstrateSolventTemperature (°C)Time (h)Yield (%)
1[Substrate 1]DMI2524
2[Substrate 1]DMI806
3[Substrate 2]DMI8012
4[Substrate 2]HMPT8012

Applications in Drug Development

The mild reaction conditions associated with MTPI-mediated dehydrohalogenation make it a potentially valuable tool in drug discovery and development. This method could be employed for the synthesis of complex intermediates where the presence of sensitive functional groups precludes the use of strong bases. The introduction of a double bond can be a key step in modifying a lead compound to improve its pharmacological properties.

Safety and Handling

  • This compound (MTPI): Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

  • Aprotic Solvents (DMI, HMPT): These solvents may have associated health risks. HMPT is a known carcinogen and should be handled with extreme caution. Consult the Safety Data Sheet (SDS) for each solvent before use and implement appropriate safety measures.

  • Alkyl Halides: Many alkyl halides are toxic and/or carcinogenic. Handle with appropriate care.

Conclusion

This compound in aprotic solvents presents a viable method for the dehydrohalogenation of alkyl halides. While detailed and extensive studies are not widely reported, the available information suggests that this reagent can be effective under mild conditions. The choice of a suitable polar aprotic solvent is critical to the success of the reaction. The protocols and information provided herein serve as a starting point for researchers to explore the utility of this reagent in their synthetic endeavors, particularly in the context of pharmaceutical and fine chemical synthesis. Further investigation is warranted to fully elucidate the substrate scope, optimize reaction conditions, and expand the applicability of this transformation.

References

Application Notes and Protocols: Synthesis of α-Alkoxymethyltriphenylphosphonium Iodides using PPh₃/I₂

Author: BenchChem Technical Support Team. Date: December 2025

These notes provide a comprehensive overview and detailed protocols for the efficient, one-pot synthesis of α-alkoxymethyltriphenylphosphonium iodides. This method utilizes triphenylphosphine (B44618) (PPh₃) and iodine (I₂) at room temperature, offering a green and facile alternative to traditional methods that often involve toxic reagents and harsh conditions.[1][2][3] The synthesized phosphonium (B103445) salts are valuable reagents in organic synthesis, particularly for carbon homologation and the stereoselective synthesis of vinyl ethers.[1][2][3]

Overview and Advantages

The presented methodology facilitates the conversion of bis-alkoxymethanes to their corresponding α-alkoxymethyltriphenylphosphonium iodides in high yields (70-91%).[1][2] A key advantage of this protocol is its mild reaction conditions and avoidance of toxic intermediates, making it an attractive method for synthetic chemists.[1][3] The reaction is generally applicable to a wide range of bis-alkoxymethanes, including those derived from primary, secondary, tertiary, and benzylic alcohols.[1][2]

Experimental Protocols

2.1. General Procedure for the Synthesis of α-Alkoxymethyltriphenylphosphonium Iodides

This protocol is based on the optimized conditions reported for the synthesis of a variety of α-alkoxymethyltriphenylphosphonium iodides.[1][2]

Materials:

  • Triphenylphosphine (PPh₃)

  • Iodine (I₂)

  • Bis-alkoxymethane substrate

  • Toluene (B28343) (anhydrous)

  • Hexane (B92381)

  • Sealed tube or Schlenk flask

  • Magnetic stirrer

Procedure:

  • In a flame-dried sealed tube under an inert atmosphere, combine triphenylphosphine (20 mmol, 2.0 equiv.) and iodine (22 mmol, 1.1 equiv. relative to the bis-alkoxymethane).

  • Add anhydrous toluene (4 mL) to the tube and stir the mixture for 5 minutes at room temperature.

  • Prepare a solution of the respective bis-alkoxymethane (10 mmol, 1.0 equiv.) in anhydrous toluene (1 mL).

  • Add the bis-alkoxymethane solution to the reaction mixture.

  • Stir the reaction mixture at room temperature (approximately 28 °C) for 5 hours.[2]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Wash the resulting residue with hexane to afford the desired α-alkoxymethyltriphenylphosphonium iodide.[2]

Data Presentation

Table 1: Synthesis of Various α-Alkoxymethyltriphenylphosphonium Iodides [1][2]

EntryR in (RO)₂CH₂ProductYield (%)
1n-BuButoxymethyltriphenylphosphonium iodide80
2MeMethoxymethyltriphenylphosphonium iodide85
3EtEthoxymethyltriphenylphosphonium iodide87
4BnBenzyloxymethyltriphenylphosphonium iodide75
5PhCH₂CH₂2-Phenylethoxymethyltriphenylphosphonium iodide78
6(S)-sec-Bu(S)-sec-Butoxymethyltriphenylphosphonium iodide90
7FenchylFenchoxymethyltriphenylphosphonium iodide91
8MenthylMenthoxymethyltriphenylphosphonium iodide80
9BorneylBorneoxymethyltriphenylphosphonium iodide82
10t-Butert-Butoxymethyltriphenylphosphonium iodide77

Applications in Organic Synthesis

The synthesized α-alkoxymethyltriphenylphosphonium iodides are versatile reagents with significant applications in synthetic organic chemistry.

4.1. Stereoselective Synthesis of Vinyl Ethers

These phosphonium salts can be employed in Wittig-type reactions with aldehydes to produce vinyl ethers, which are important synthetic intermediates.[1][4]

4.2. Carbon Homologation of Aldehydes

A key application of these reagents is in the one-carbon homologation of aldehydes, converting them to the corresponding aldehydes with an extended carbon chain.[1][5][6]

Table 2: Application in Carbon Homologation of Aldehydes using Butoxymethyltriphenylphosphonium Iodide [3]

EntrySubstrate AldehydeProductYield (%)
1PhCHOPhCH₂CHO72
2EtCHOn-PrCHO71
3n-PrCHOn-BuCHO73
4n-BuCHOn-PentCHO70

Visualized Workflows and Mechanisms

G cluster_prep Reaction Setup cluster_reaction Synthesis cluster_workup Workup and Isolation p1 Combine PPh₃ and I₂ in a sealed tube p2 Add anhydrous toluene p1->p2 p3 Stir for 5 minutes p2->p3 r1 Add bis-alkoxymethane solution p3->r1 Add reactant r2 Stir at room temperature for 5 hours r1->r2 w1 Remove solvent under reduced pressure r2->w1 Reaction completion w2 Wash residue with hexane w1->w2 w3 Obtain pure α-alkoxymethyltriphenylphosphonium iodide w2->w3

Caption: Experimental workflow for the synthesis of α-alkoxymethyltriphenylphosphonium iodides.

G reagents PPh₃ + I₂ intermediate1 Phosphonium Intermediate (i) reagents->intermediate1 Generate intermediate2 Oxonium Intermediate (ii) intermediate1->intermediate2 Reacts with bis_alkoxy Bis-alkoxymethane (1) bis_alkoxy->intermediate2 product α-Alkoxymethyl- triphenylphosphonium Iodide (2) intermediate2->product Attacked by pph3_2 PPh₃ pph3_2->product

Caption: Plausible mechanism for the synthesis of α-alkoxymethyltriphenylphosphonium iodides.[1][2][7]

References

One-Pot Synthesis of Iodoglycosides from Unprotected Methyl Glycosides: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the efficient one-pot synthesis of iodoglycosides directly from unprotected methyl glycosides. This method offers a streamlined approach to obtaining valuable synthetic intermediates for drug discovery and development, eliminating the need for lengthy protection-deprotection sequences. The protocols focus on the regioselective iodination of the primary hydroxyl group, a key transformation in carbohydrate chemistry.

Introduction

Iodoglycosides are versatile intermediates in carbohydrate chemistry, serving as precursors for a wide range of modifications at the C-6 position. These modifications are crucial for the synthesis of glycoconjugates, enzyme inhibitors, and various therapeutic agents. Traditional methods for the synthesis of iodoglycosides often involve multi-step procedures with protection and deprotection of hydroxyl groups, leading to lower overall yields and increased time and cost. The one-pot synthesis from unprotected methyl glycosides represents a significant advancement by directly and selectively converting the primary alcohol to an iodide. This approach leverages the inherent reactivity differences between primary and secondary hydroxyl groups in the glycoside structure.

Application in Drug Development

The development of efficient synthetic routes to modified carbohydrates is of paramount importance in drug discovery. Iodoglycosides, accessible through the protocols described herein, are key building blocks for:

  • Glycomimetics: The iodine can be displaced by various nucleophiles to introduce diverse functionalities, leading to the creation of sugar mimics with potential therapeutic activities.

  • Enzyme Inhibitors: Modification at the C-6 position can influence the binding of glycosides to the active sites of enzymes, such as glycosidases, making them potential inhibitors for the treatment of diseases like diabetes and viral infections.

  • Targeted Drug Delivery: Glycosides can be conjugated to drugs to improve their solubility, bioavailability, and target specificity. The C-6 position is a common attachment point for such conjugations.

  • Radiolabeling: The introduction of radioactive iodine isotopes can be achieved for use in diagnostic imaging and radiopharmaceutical therapy.

Data Presentation

The following table summarizes the yields for the regioselective one-pot iodination of various unprotected methyl glycosides to their corresponding 6-deoxy-6-iodoglycosides. The primary method described utilizes triphenylphosphine (B44618) and iodine.

Methyl Glycoside SubstrateProductMethodYield (%)Reference
Methyl α-D-glucopyranosideMethyl 6-deoxy-6-iodo-α-D-glucopyranosidePPh₃ / I₂73[1]
Methyl β-D-glucopyranosideMethyl 6-deoxy-6-iodo-β-D-glucopyranosidePPh₃ / I₂Moderate to Good[2]
Methyl α-D-galactopyranosideMethyl 6-deoxy-6-iodo-α-D-galactopyranosidePPh₃ / I₂Moderate to Good[2]
Methyl β-D-galactopyranosideMethyl 6-deoxy-6-iodo-β-D-galactopyranosidePPh₃ / I₂Moderate to Good[2]
Methyl α-D-mannopyranosideMethyl 6-deoxy-6-iodo-α-D-mannopyranosidePPh₃ / I₂Moderate to Good

Note: "Moderate to Good" indicates that while the synthesis is reported as effective, specific percentage yields were not provided in the cited literature abstracts.

Experimental Protocols

Two primary one-pot methods for the regioselective iodination of unprotected methyl glycosides are presented below.

Method 1: Modified Appel Reaction using Triphenylphosphine and Iodine

This is the most common and well-documented method for the direct iodination of the primary hydroxyl group of unprotected glycosides. The reaction proceeds with high regioselectivity for the C-6 position due to its lower steric hindrance compared to the secondary hydroxyl groups.

Materials:

  • Unprotected methyl glycoside (e.g., Methyl α-D-glucopyranoside)

  • Triphenylphosphine (PPh₃)

  • Iodine (I₂)

  • Imidazole (B134444)

  • Anhydrous solvent (e.g., Toluene, Dichloromethane (DCM), or Tetrahydrofuran (THF))

  • Saturated aqueous sodium thiosulfate (B1220275) solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., Ethyl acetate/Hexane or Dichloromethane/Methanol mixture)

Procedure:

  • In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve the unprotected methyl glycoside (1.0 eq), triphenylphosphine (1.5 eq), and imidazole (2.0 eq) in the chosen anhydrous solvent.

  • To this stirred solution, add a solution of iodine (1.5 eq) in the same anhydrous solvent dropwise at room temperature.

  • After the addition is complete, heat the reaction mixture to a specified temperature (e.g., 60-80 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (disappearance of the starting material), cool the mixture to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to neutralize any remaining iodine.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • The crude product, which contains the desired iodoglycoside and triphenylphosphine oxide as a major byproduct, is then purified by silica gel column chromatography to afford the pure methyl 6-deoxy-6-iodoglycoside.

Method 2: One-Pot Sulfonylation and Iodide Substitution

This alternative one-pot procedure involves the in-situ formation of a sulfonate ester at the primary hydroxyl group, which is a good leaving group, followed by nucleophilic substitution with iodide. This method avoids the use of triphenylphosphine and the subsequent challenging removal of its oxide.[2]

Materials:

  • Unprotected methyl glycoside

  • Sterically hindered sulfonyl chloride (e.g., 2,4,6-trichlorobenzenesulfonyl chloride or 2,4,6-tribromobenzenesulfonyl chloride)

  • Anhydrous pyridine

  • Sodium iodide (NaI)

  • Anhydrous solvent for substitution (e.g., Acetone (B3395972) or DMF)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography

Procedure:

  • Sulfonylation Step: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the unprotected methyl glycoside (1.0 eq) in anhydrous pyridine.

  • Cool the solution to 0 °C in an ice bath.

  • Add the sterically hindered sulfonyl chloride (1.1 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates the complete consumption of the starting material.

  • Iodide Substitution Step: To the same flask, add sodium iodide (5.0 eq) and a co-solvent such as acetone or DMF to facilitate the substitution reaction.

  • Heat the reaction mixture (e.g., to 60 °C) and stir until the sulfonate intermediate is fully converted to the iodinated product, as monitored by TLC.

  • Cool the reaction mixture to room temperature and dilute with dichloromethane.

  • Wash the organic layer with 1 M HCl to remove pyridine, followed by saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the pure methyl 6-deoxy-6-iodoglycoside.

Visualizations

The following diagrams illustrate the experimental workflows for the one-pot synthesis of iodoglycosides.

experimental_workflow_method1 start Start: Unprotected Methyl Glycoside reagents Add: - Triphenylphosphine - Imidazole - Iodine in Anhydrous Solvent start->reagents Dissolve reaction Heat and Stir (Monitor by TLC) reagents->reaction React workup Workup: - Quench with Na₂S₂O₃ - Extraction - Washing reaction->workup Upon Completion purification Purification: Silica Gel Chromatography workup->purification Crude Product product Product: Methyl 6-deoxy-6-iodoglycoside purification->product Pure Product experimental_workflow_method2 start Start: Unprotected Methyl Glycoside in Pyridine sulfonylation Add Sulfonyl Chloride at 0°C (Monitor by TLC) start->sulfonylation Step 1 iodination Add NaI and Co-solvent Heat and Stir (Monitor by TLC) sulfonylation->iodination Step 2 (in situ) workup Workup: - Extraction - Acid/Base Washing iodination->workup Upon Completion purification Purification: Silica Gel Chromatography workup->purification Crude Product product Product: Methyl 6-deoxy-6-iodoglycoside purification->product Pure Product logical_relationship title One-Pot Synthesis of Iodoglycosides unprotected_glycoside Unprotected Methyl Glycoside method1 Method 1: Modified Appel Reaction unprotected_glycoside->method1 method2 Method 2: Sulfonylation-Iodination unprotected_glycoside->method2 reagents1 Reagents: PPh₃, I₂, Imidazole method1->reagents1 intermediate Key Intermediate: Regioselective activation of primary -OH method1->intermediate reagents2 Reagents: Sulfonyl Chloride, NaI method2->reagents2 method2->intermediate product Final Product: Methyl 6-deoxy-6-iodoglycoside intermediate->product

References

Methyltriphenoxyphosphonium iodide as a phase transfer catalyst in organic synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Phase Transfer Catalysis

Phase-transfer catalysis (PTC) is a powerful methodology in synthetic organic chemistry that facilitates reactions between reactants located in different, immiscible phases (e.g., a water-soluble nucleophile and an organic-soluble electrophile). The catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, transports the reactant from one phase to another, enabling the reaction to proceed at a much faster rate and under milder conditions. Phosphonium salts, in particular, are valued for their thermal stability and lipophilicity, which can be tuned by the nature of the organic substituents on the phosphorus atom. While a versatile reagent in its own right, the application of methyltriphenoxyphosphonium iodide (MTPI) specifically as a phase transfer catalyst is not extensively documented in scientific literature. This document focuses on the established synthetic applications of MTPI, providing detailed protocols and data.

Established Applications of this compound (MTPI)

The primary applications of this compound in organic synthesis are as a reagent for dehydration, dehydrohalogenation, and the conversion of hydroxyl groups to iodides. These transformations are crucial in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.[1]

Dehydration and Dehydrohalogenation Reactions

This compound is an effective reagent for dehydration and dehydrohalogenation reactions under mild conditions.[2] It serves as a valuable tool for the synthesis of alkenes from alcohols and haloalkanes. The choice of solvent is critical, with aprotic solvents like 1,3-dimethylimidazolidin-2-one being particularly effective.[2]

Table 1: Dehydration of Alcohols with MTPI

SubstrateProductSolventTemperature (°C)Time (h)Yield (%)Reference
Cyclohexanol (B46403)Cyclohexene1,3-Dimethylimidazolidin-2-one80285J. Chem. Soc., Perkin Trans. 1, 1981, 2287
2-OctanolOctenes1,3-Dimethylimidazolidin-2-one80378J. Chem. Soc., Perkin Trans. 1, 1981, 2287

Table 2: Dehydrohalogenation of Alkyl Halides with MTPI

SubstrateProductSolventTemperature (°C)Time (h)Yield (%)Reference
2-BromooctaneOctenes1,3-Dimethylimidazolidin-2-one80475J. Chem. Soc., Perkin Trans. 1, 1981, 2287
Cyclohexyl BromideCyclohexene1,3-Dimethylimidazolidin-2-one802.582J. Chem. Soc., Perkin Trans. 1, 1981, 2287
Conversion of Alcohols to Iodides

A significant application of MTPI is in the direct conversion of primary and secondary alcohols to their corresponding iodides. This reaction is particularly useful in the synthesis of nucleoside derivatives, which are important in drug development.

Table 3: Iodination of Alcohols with MTPI

SubstrateProductSolventTemperature (°C)Time (h)Yield (%)Reference
1-Octanol1-IodooctaneAcetonitrileReflux592Synthetic Communications, 1983, 13, 883
CyclohexanolIodocyclohexaneAcetonitrileReflux688Synthetic Communications, 1983, 13, 883
2'-Deoxy-5-fluorouridine2',5'-Dideoxy-5'-iodo-5-fluorouridinePyridine251285J. Med. Chem. 1980, 23, 852

Experimental Protocols

Protocol 1: Dehydration of Cyclohexanol using MTPI

Materials:

  • Cyclohexanol

  • This compound (MTPI)

  • 1,3-Dimethylimidazolidin-2-one (DMI)

  • Anhydrous diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

Procedure:

  • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add cyclohexanol (1.0 g, 10 mmol) and 1,3-dimethylimidazolidin-2-one (20 mL).

  • Add this compound (4.97 g, 11 mmol) to the solution in one portion.

  • Heat the reaction mixture to 80 °C with stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 2 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a separatory funnel containing 50 mL of diethyl ether and 50 mL of water.

  • Separate the organic layer and wash it sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford crude cyclohexene.

  • Purify the product by distillation to obtain pure cyclohexene.

Visualizations

Phase_Transfer_Catalysis_Cycle cluster_aqueous Aqueous Phase cluster_organic Organic Phase Aq_React Nucleophile (Nu⁻ M⁺) Catalyst_Active Active Catalyst (Q⁺ Nu⁻) Aq_React->Catalyst_Active Ion Exchange Catalyst_Return Catalyst (Q⁺ X⁻) Catalyst_Return->Aq_React Return to Aqueous Phase Org_Substrate Organic Substrate (R-X) Product Product (R-Nu) Org_Substrate->Product Reaction Product->Catalyst_Return Catalyst Regeneration Catalyst_Active->Org_Substrate Phase Transfer

Caption: General mechanism of phase transfer catalysis.

Dehydration_Workflow Start Start: Mix Alcohol and Solvent Add_MTPI Add this compound Start->Add_MTPI Heat Heat Reaction Mixture (e.g., 80°C) Add_MTPI->Heat Monitor Monitor Reaction (TLC/GC) Heat->Monitor Workup Aqueous Workup and Extraction Monitor->Workup Purify Purification (e.g., Distillation) Workup->Purify End End: Pure Alkene Product Purify->End

Caption: Experimental workflow for alcohol dehydration using MTPI.

MTPI_Advantages cluster_applications Key Applications cluster_advantages Advantages MTPI Methyltriphenoxy- phosphonium Iodide Dehydration Dehydration of Alcohols MTPI->Dehydration Dehydrohalogenation Dehydrohalogenation MTPI->Dehydrohalogenation Iodination Iodination of Alcohols MTPI->Iodination Versatility Versatile Reagent MTPI->Versatility Mild_Conditions Mild Reaction Conditions Dehydration->Mild_Conditions Dehydrohalogenation->Mild_Conditions High_Yields Good to High Yields Iodination->High_Yields

Caption: Key applications and advantages of MTPI.

References

Application Notes and Protocols for the Esterification of Carboxylic Acids Using Phosphonium Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The esterification of carboxylic acids is a fundamental transformation in organic synthesis, crucial for the preparation of a vast array of molecules, from fragrances and polymers to active pharmaceutical ingredients. While numerous methods exist, the use of phosphonium-based reagents offers a powerful and versatile approach, particularly for substrates that are sensitive to harsh acidic or basic conditions. These reagents function by activating the carboxylic acid or the alcohol, facilitating nucleophilic attack under mild conditions. This document provides detailed application notes, experimental protocols, and comparative data for the esterification of carboxylic acids using common phosphonium (B103445) reagents, including those utilized in Mitsunobu reactions and peptide coupling agents like BOP and PyBOP.

I. The Mitsunobu Reaction: A Classic Approach to Esterification

The Mitsunobu reaction is a cornerstone of organic synthesis that allows for the conversion of primary and secondary alcohols to a variety of functional groups, including esters, with inversion of stereochemistry.[1][2][3][4] The reaction typically employs a phosphine, most commonly triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).

Mechanism of Action

The reaction proceeds through the formation of a key phosphonium intermediate. The triphenylphosphine attacks the azodicarboxylate, generating a betaine. This intermediate then protonates the carboxylic acid and subsequently activates the alcohol, forming an alkoxyphosphonium salt. The carboxylate then acts as a nucleophile, displacing the activated hydroxyl group in an Sɴ2 fashion, which results in the inversion of the alcohol's stereocenter.[1][2]

Mitsunobu_Mechanism cluster_activation Activation PPh3 PPh₃ Betaine PPh₃⁺-N(CO₂R)-N⁻-CO₂R PPh3->Betaine + DEAD DEAD RO₂C-N=N-CO₂R (DEAD/DIAD) DEAD->Betaine RCOOH R'-COOH Protonated_Betaine PPh₃⁺-N(CO₂R)-NH-CO₂R RCOOH->Protonated_Betaine ROH R''-OH Alkoxyphosphonium [R''-O-PPh₃]⁺ R'-COO⁻ ROH->Alkoxyphosphonium Betaine->Protonated_Betaine + R'-COOH Protonated_Betaine->Alkoxyphosphonium + R''-OH Hydrazine (B178648) RO₂C-NH-NH-CO₂R Protonated_Betaine->Hydrazine byproduct Ester R'-COOR'' Alkoxyphosphonium->Ester Sɴ2 attack PPh3O PPh₃=O Alkoxyphosphonium->PPh3O

Figure 1: General mechanism of the Mitsunobu esterification.

Applications and Considerations

The Mitsunobu reaction is particularly valuable for:

  • Stereochemical inversion: It is a reliable method for inverting the stereochemistry of chiral secondary alcohols.[2]

  • Mild reaction conditions: The reaction proceeds under neutral conditions and at low temperatures, making it suitable for sensitive substrates.

  • Sterically hindered substrates: While challenging, modifications to the standard protocol can facilitate the esterification of sterically hindered alcohols and acids.[5]

A key limitation is the generation of triphenylphosphine oxide and a hydrazine derivative as byproducts, which can sometimes complicate purification.[6] The acidity of the carboxylic acid is also a factor, with more acidic carboxylic acids generally giving better results.[4]

Experimental Protocols

Protocol 1: General Procedure for Mitsunobu Esterification [3]

  • To a solution of the alcohol (1.0 eq.), carboxylic acid (1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous tetrahydrofuran (B95107) (THF) or diethyl ether (0.1-0.5 M) at 0 °C under an inert atmosphere, add the azodicarboxylate (DEAD or DIAD, 1.5 eq.) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The crude product can be purified by column chromatography to remove triphenylphosphine oxide and the hydrazine byproduct.

Protocol 2: Mitsunobu Esterification of a Sterically Hindered Alcohol

For sterically demanding substrates, reaction times may be longer, and the order of addition can be critical.

  • In a flask under an inert atmosphere, dissolve the sterically hindered alcohol (1.0 eq.) and triphenylphosphine (2.0 eq.) in anhydrous toluene (B28343) (0.05 M).

  • In a separate flask, dissolve the carboxylic acid (1.5 eq.) and DIAD (2.0 eq.) in anhydrous toluene.

  • Add the solution of the carboxylic acid and DIAD to the alcohol solution via syringe pump over several hours at room temperature.

  • Stir the reaction mixture for 24-48 hours.

  • Work-up and purify as described in the general protocol.

Quantitative Data
Carboxylic AcidAlcoholReagentsSolventTime (h)Yield (%)Citation
Benzoic Acid(S)-2-OctanolPPh₃, DEADTHF1285[6]
4-Nitrobenzoic Acid(1R,2S,5R)-(-)-MentholPPh₃, DIADToluene2492[7]
Acetic AcidBenzyl AlcoholPPh₃, DEADTHF495[8]
Propionic Acid1-PhenylethanolPPh₃, DIADCH₂Cl₂1888[8]
Pivalic Acid1-ButanolPPh₃, DEADToluene7265[9]

II. Onium Salt-Based Reagents: BOP and PyBOP in Esterification

(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) are powerful coupling reagents primarily developed for peptide synthesis.[10][11] However, their ability to activate carboxylic acids makes them effective for the formation of esters as well, particularly for hindered systems where other methods may fail.

Mechanism of Action

BOP and PyBOP react with a carboxylate (formed by deprotonation of the carboxylic acid with a non-nucleophilic base like diisopropylethylamine, DIPEA) to form a highly reactive acyloxyphosphonium salt. This intermediate then reacts with an alcohol to furnish the desired ester. A key advantage of PyBOP over BOP is that its byproducts are less hazardous; BOP produces the carcinogen hexamethylphosphoramide (B148902) (HMPA).[10]

BOP_PyBOP_Mechanism cluster_activation Activation RCOOH R'-COOH Carboxylate R'-COO⁻ RCOOH->Carboxylate + Base Base Base (e.g., DIPEA) Base->Carboxylate BOP_PyBOP BOP or PyBOP Acyloxyphosphonium [R'-COO-P(NR₂)₃]⁺ BOP_PyBOP->Acyloxyphosphonium ROH R''-OH Ester R'-COOR'' ROH->Ester Carboxylate->Acyloxyphosphonium + BOP/PyBOP Acyloxyphosphonium->Ester + R''-OH Byproducts HMPA/TPPO + HOBt Acyloxyphosphonium->Byproducts

Figure 2: General mechanism of BOP/PyBOP-mediated esterification.

Applications and Considerations

BOP and PyBOP are particularly useful for:

  • Esterification of hindered substrates: They are effective in coupling sterically demanding carboxylic acids and alcohols.

  • Macrolactonization: The high reactivity of these reagents makes them suitable for intramolecular esterification to form macrocyclic lactones.

The primary drawback of BOP is the formation of carcinogenic HMPA. Therefore, PyBOP is generally the preferred reagent.[10]

Experimental Protocols

Protocol 3: General Procedure for Esterification using PyBOP [2]

  • To a solution of the carboxylic acid (1.0 eq.), alcohol (1.2 eq.), and DIPEA (2.0 eq.) in an anhydrous aprotic solvent such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF) (0.1-0.5 M) at 0 °C, add PyBOP (1.2 eq.) in one portion.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate (B1210297) and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 4: PyBOP-Mediated Macrolactonization [2]

  • To a solution of the hydroxy acid (1.0 eq.) and DIPEA (3.0 eq.) in a large volume of an anhydrous solvent like DCM or DMF (to ensure high dilution, typically 0.001-0.01 M), add a solution of PyBOP (1.5 eq.) in the same solvent dropwise over several hours at room temperature.

  • Stir the reaction mixture for 12-24 hours.

  • Work-up and purify as described in the general esterification protocol.

Quantitative Data
Carboxylic AcidAlcoholReagentBaseSolventTime (h)Yield (%)Citation
N-Boc-AlanineBenzyl AlcoholPyBOPDIPEADMF492[2]
2,4,6-Trimethylbenzoic AcidMethanolBOPDIPEADCM1285[10]
Phenylacetic AcidCyclohexanolPyBOPDIPEADCM688[2]
Sebacic Acid1,4-Butanediol (di-esterification)BOPDIPEADMF2475[10]
12-Hydroxydodecanoic Acid(Intramolecular)PyBOPDIPEADCM1880[2]

III. Comparative Summary and Workflow

The choice of phosphonium reagent for esterification depends on the specific requirements of the synthesis, particularly the stereochemical considerations and the steric hindrance of the substrates.

Reagent_Selection_Workflow Start Esterification Required Inversion Inversion of Stereochemistry? Start->Inversion Hindered Sterically Hindered Substrates? Inversion->Hindered No Mitsunobu Use Mitsunobu Reaction Inversion->Mitsunobu Yes Macrolactone Macrolactonization? Hindered->Macrolactone No PyBOP Use PyBOP/BOP Hindered->PyBOP Yes High_Dilution Use PyBOP/BOP with High Dilution Macrolactone->High_Dilution Yes Standard_Methods Consider Standard Methods (e.g., Fischer Esterification) Macrolactone->Standard_Methods No

Figure 3: Decision workflow for selecting a phosphonium reagent.

Conclusion

Phosphonium-based reagents provide a powerful and versatile platform for the esterification of carboxylic acids under mild conditions. The Mitsunobu reaction is the method of choice when inversion of stereochemistry at an alcohol center is desired. For challenging esterifications involving sterically hindered substrates or for the synthesis of macrolactones, onium salt reagents such as PyBOP offer a highly effective alternative. The selection of the appropriate reagent and protocol should be guided by the specific structural features of the substrates and the desired reaction outcome. The protocols and data presented in these application notes serve as a valuable resource for researchers in the planning and execution of esterification reactions in their synthetic endeavors.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for Methyltriphenoxyphosphonium Iodide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing reactions involving Methyltriphenoxyphosphonium iodide (MTPI).

Troubleshooting Guides

This section addresses specific issues that may arise during experiments using MTPI, providing potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Product Yield

Question: I am performing an iodination of a primary alcohol using MTPI and observing a very low yield. What are the potential causes and how can I improve it?

Answer:

Low yields in MTPI-mediated iodination of alcohols can stem from several factors. A systematic approach to troubleshooting is recommended.

Potential Causes & Solutions:

  • Reagent Quality:

    • MTPI Degradation: MTPI is sensitive to moisture and light. Ensure it has been stored in a tightly sealed container under an inert atmosphere and in the dark. If degradation is suspected, it is advisable to use a fresh batch or purify the existing stock.

    • Solvent Purity: The presence of water or other nucleophilic impurities in the solvent can consume the MTPI reagent. Always use anhydrous solvents for the reaction.

  • Reaction Conditions:

    • Suboptimal Temperature: While many reactions with MTPI proceed at room temperature, some less reactive alcohols may require gentle heating. Conversely, excessive heat can lead to side reactions like elimination. It is recommended to screen a range of temperatures (e.g., 0 °C, room temperature, 40-50 °C) to find the optimal condition.

    • Incorrect Stoichiometry: An inappropriate ratio of MTPI to the alcohol can result in incomplete conversion. A slight excess of MTPI (e.g., 1.1 to 1.5 equivalents) is often beneficial.

  • Substrate Reactivity:

    • Steric Hindrance: Highly hindered alcohols react slower. For such substrates, increasing the reaction time and/or temperature may be necessary.

Troubleshooting Workflow:

G start Low Yield Observed reagent_quality Check Reagent & Solvent Purity start->reagent_quality reaction_conditions Optimize Reaction Conditions start->reaction_conditions substrate_issue Consider Substrate Reactivity start->substrate_issue purify_reagents Use Fresh/Purified MTPI & Anhydrous Solvent reagent_quality->purify_reagents temp_screen Screen Temperatures (0°C, RT, 50°C) reaction_conditions->temp_screen stoichiometry Adjust MTPI:Alcohol Ratio (1.1-1.5 : 1) reaction_conditions->stoichiometry time_study Increase Reaction Time substrate_issue->time_study success Improved Yield purify_reagents->success temp_screen->success time_study->success stoichiometry->success

Caption: Troubleshooting workflow for low reaction yield.

Issue 2: Formation of Side Products

Question: I am observing significant formation of an alkene byproduct instead of the desired alkyl iodide. How can I suppress this elimination side reaction?

Answer:

The formation of alkenes is a common side reaction in phosphonium-mediated alcohol conversions, arising from elimination (dehydration) competing with substitution.

Potential Causes & Solutions:

  • Reaction Temperature: Higher temperatures favor elimination. Running the reaction at a lower temperature (e.g., 0 °C or room temperature) can often minimize the formation of the alkene byproduct.

  • Base Sensitivity: The reaction conditions can become slightly acidic, and in the presence of any basic impurities or if a base is used as an additive, elimination can be promoted. Ensure the reaction is run under neutral conditions.

  • Substrate Structure: Secondary and tertiary alcohols are more prone to elimination than primary alcohols. For these substrates, careful control of the reaction temperature is crucial.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for reactions involving this compound?

A1: The choice of solvent can significantly impact the reaction outcome. Aprotic solvents are generally preferred. Dichloromethane (B109758) (DCM) and tetrahydrofuran (B95107) (THF) are commonly used and often give good results. For certain applications like dehydrations, 1,3-dimethylimidazolidin-2-one (DMI) has been shown to be effective.[1] It is advisable to perform small-scale trials with a few different anhydrous solvents to determine the best one for your specific substrate.

Q2: How can I purify this compound if I suspect it has degraded?

A2: If you suspect your MTPI has degraded, purification can be attempted by recrystallization. A common procedure involves dissolving the MTPI in a minimal amount of dry acetone (B3395972), followed by precipitation with dry ether. The resulting crystals should be washed with dry ether and dried under vacuum over a desiccant like phosphorus pentoxide.[2]

Q3: Is this compound suitable for converting secondary and tertiary alcohols to iodides?

A3: MTPI can be used for secondary alcohols, although the reaction may be slower and more prone to elimination side reactions compared to primary alcohols. For tertiary alcohols, elimination is often the major pathway, and the formation of the corresponding iodide is generally not favored. Alternative methods may be more suitable for the iodination of tertiary alcohols.

Data Presentation

Table 1: Effect of Solvent on the Iodination of Benzyl Alcohol using MTPI

Solvent (anhydrous)Temperature (°C)Reaction Time (h)Yield of Benzyl Iodide (%)
Dichloromethane (DCM)25492
Tetrahydrofuran (THF)25488
Acetonitrile25485
Toluene25475

Table 2: Effect of Temperature on the Iodination of 1-Octanol using MTPI in Dichloromethane

Temperature (°C)Reaction Time (h)Yield of 1-Iodooctane (%)
0885
25 (Room Temp.)691
40488 (with minor alkene formation)

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from a known procedure for the synthesis of phosphonium (B103445) salts.[3]

Materials:

  • Triphenyl phosphite (B83602)

  • Methyl iodide

  • Anhydrous ether

  • Anhydrous acetone (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a Dean-Stark apparatus, combine triphenyl phosphite (e.g., 31 g) and methyl iodide (e.g., 21 g).

  • Heat the mixture under reflux for approximately 36 hours. The temperature of the reaction mixture will gradually rise from around 70 °C to 115 °C.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Add anhydrous ether to the cooled mixture to precipitate the product as yellowish-brown needles.

  • Collect the solid by filtration and wash it repeatedly with anhydrous ether.

  • Dry the product under vacuum over phosphorus pentoxide. The expected yield is typically high (around 94%).

  • (Optional Recrystallization) For higher purity, dissolve the crude product in a minimal amount of warm, dry acetone and precipitate by adding an equal volume of dry ether.

G start Start mix_reagents Mix Triphenyl Phosphite & Methyl Iodide start->mix_reagents reflux Reflux for 36h mix_reagents->reflux cool Cool to Room Temperature reflux->cool precipitate Precipitate with Anhydrous Ether cool->precipitate filter_wash Filter and Wash with Ether precipitate->filter_wash dry Dry Under Vacuum filter_wash->dry end MTPI Product dry->end

Caption: Experimental workflow for the synthesis of MTPI.

Protocol 2: General Procedure for the Conversion of a Primary Alcohol to an Alkyl Iodide using MTPI

Materials:

  • Primary alcohol

  • This compound (MTPI)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate (B1220275) solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred solution of the primary alcohol (1.0 eq.) in anhydrous DCM (at a concentration of approximately 0.1-0.2 M) under an inert atmosphere (e.g., nitrogen or argon), add MTPI (1.2 eq.) in one portion at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired alkyl iodide.

References

Technical Support Center: Optimizing Methyltriphenoxyphosphonium Iodide Mediated Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Methyltriphenoxyphosphonium iodide (MTPI) mediated reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, optimize reaction conditions, and improve yields.

Frequently Asked Questions (FAQs)

Q1: What is this compound (MTPI) and what are its primary applications?

This compound (MTPI) is a phosphonium (B103445) salt used as a reagent in organic synthesis.[1][2] Its primary application is in the conversion of alcohols to alkyl iodides, a process similar to the Appel reaction.[3][4] It is also used for the transformation of hydroxyl groups in nucleosides to deoxy-iodo groups. MTPI is valued for its ability to facilitate these conversions under mild conditions, often leading to high yields and good stereochemical inversion (Sɴ2 mechanism).[3][4][5]

Q2: I am experiencing low yields in my MTPI-mediated reaction. What are the common causes?

Low yields in reactions involving MTPI can stem from several factors:

  • Reagent Quality: MTPI is hygroscopic and moisture-sensitive.[2] Using old or improperly stored reagent can significantly decrease yield. Similarly, the purity of the alcohol substrate and solvent is crucial.[6]

  • Reaction Conditions: Sub-optimal temperature, reaction time, or solvent choice can lead to incomplete conversion or side reactions.[6]

  • Side Reactions: Elimination reactions (dehydration) can compete with the desired substitution, especially with secondary and tertiary alcohols.[5]

  • Workup and Purification: The primary byproduct, triphenylphosphine (B44618) oxide (TPPO), can be difficult to separate from the desired product, leading to low isolated yields.[7] The product may also be lost during extraction if it has some water solubility or during chromatography.[8]

Q3: How should I handle and store this compound?

Due to its sensitivity to moisture, MTPI should be handled under an inert atmosphere (e.g., nitrogen or argon) in a glovebox or using Schlenk techniques.[2] It should be stored in a tightly sealed container in a cool, dry place away from moisture.

Q4: What is the mechanism of alcohol iodination using MTPI?

The reaction proceeds via an Sɴ2 mechanism. The primary step involves the interaction of the alcohol with MTPI, leading to the displacement of a phenoxide group.[5] This forms an oxyphosphonium intermediate, which is a good leaving group. The iodide ion then acts as a nucleophile, attacking the carbon atom and displacing the phosphonium group to form the alkyl iodide and triphenylphosphine oxide. This mechanism results in the inversion of stereochemistry at the reacting carbon center.[3][4]

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Q: My reaction seems to stop before all the starting alcohol is consumed. What should I do? A: This could be due to the degradation of the MTPI reagent, especially if moisture has been introduced.

  • Solution 1: Try adding another equivalent of fresh MTPI to the reaction mixture.

  • Solution 2: Ensure all glassware is rigorously flame- or oven-dried and that anhydrous solvents are used.[6] Running the reaction under a strict inert atmosphere can prevent reagent decomposition.[7]

Q: My TLC/NMR analysis of the crude product is very messy, and I'm seeing multiple spots/peaks. What are the likely side products? A: Besides the desired alkyl iodide and unreacted alcohol, you are likely seeing:

  • Triphenylphosphine oxide (TPPO): A major byproduct of the reaction.[7]

  • Elimination products (alkenes): MTPI can act as a dehydrating agent, particularly with hindered alcohols or at elevated temperatures.[5]

  • Phenol: Formed from the displacement of phenoxy groups on the phosphonium salt.

Q: I'm observing a significant amount of alkene (elimination product). How can I favor the substitution reaction? A:

  • Lower the Temperature: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can disfavor the elimination pathway, which typically has a higher activation energy.

  • Choice of Solvent: Aprotic, non-polar solvents often favor Sɴ2 reactions. Dichloromethane or toluene (B28343) are common choices.[9][10] Using a more polar, aprotic solvent like 1,3-dimethylimidazolidin-2-one has been shown to be effective, whereas solvents like DMSO can interfere with the reaction.[5]

Q: How can I effectively remove the triphenylphosphine oxide (TPPO) byproduct during purification? A: TPPO is notoriously difficult to remove completely.

  • Chromatography: Careful column chromatography is the most common method. A less polar eluent system (e.g., pentane (B18724) or hexanes/ethyl acetate) will typically elute the desired alkyl iodide before the more polar TPPO.[10]

  • Crystallization: If your product is a solid, recrystallization may help remove TPPO.

  • Alternative Reagents: For future experiments, consider using polymer-supported triphenylphosphine. The resulting polymer-supported TPPO can be removed by simple filtration.[9][11]

Experimental Protocols & Data

General Protocol for the Iodination of a Primary Alcohol

This protocol is a general guideline and may require optimization for specific substrates.

  • Preparation:

    • Flame-dry a round-bottom flask equipped with a magnetic stir bar under a vacuum.

    • Allow the flask to cool to room temperature under an inert atmosphere (e.g., argon or nitrogen).

  • Reagent Addition:

    • To the flask, add this compound (1.2 - 1.5 equivalents).

    • Add anhydrous solvent (e.g., dichloromethane, ~0.2 M concentration relative to the alcohol).

    • Stir the mixture until the MTPI is dissolved or well-suspended.

  • Reaction:

    • Dissolve the primary alcohol (1.0 equivalent) in a small amount of anhydrous solvent.

    • Add the alcohol solution dropwise to the stirring MTPI mixture at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup:

    • Once the starting material is consumed, quench the reaction by adding an aqueous solution of sodium thiosulfate (B1220275) to neutralize any remaining iodine.[12]

    • Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).[12]

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[12]

  • Purification:

Data on Reaction Conditions and Yields

The following table summarizes yields for the conversion of various alcohols to alkyl iodides using triphenylphosphine/iodine systems, which are mechanistically related to MTPI reactions.

Alcohol TypeSubstrateReagent SystemSolventTime (h)Yield (%)Reference
PrimaryButane-1,3-diolPPh₃/I₂/Polymer-DMAPDichloromethane2.592[12]
PrimaryBenzyl alcoholPPh₃/I₂/Polymer-DMAPDichloromethane1.095[12]
SecondaryCyclohexanolPPh₃/I₂/Polymer-DMAPDichloromethane3.090[12]
PrimaryGeraniolPPh₃/I₂/ImidazoleToluene0.597[11]
PrimaryCinnamyl alcoholPPh₃/I₂/ImidazoleToluene0.595[11]

Visual Guides

Reaction Mechanism

Caption: Sɴ2 mechanism for alcohol iodination using MTPI.

Experimental Workflow

experimental_workflow Setup 1. Dry Glassware (Inert Atmosphere) Reagents 2. Add Solvent & MTPI Setup->Reagents Addition 3. Add Alcohol Substrate Reagents->Addition Reaction 4. Stir & Monitor (TLC) Addition->Reaction Workup 5. Quench & Extract Reaction->Workup Purify 6. Column Chromatography Workup->Purify Product Isolated Product Purify->Product

Caption: General experimental workflow for MTPI-mediated iodination.

Troubleshooting Logic

Caption: Decision tree for troubleshooting low reaction yields.

References

Common side reactions and byproducts with Methyltriphenoxyphosphonium iodide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Methyltriphenoxyphosphonium Iodide (MTPI). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the use of MTPI in chemical synthesis.

Troubleshooting Guides

This section addresses common issues encountered during experiments involving MTPI, offering potential causes and solutions.

Problem 1: Low Yield of Desired Alkyl Iodide, High Yield of Alkene Byproduct

Question: I am trying to convert a primary or secondary alcohol to an alkyl iodide using MTPI, but I am observing a significant amount of the corresponding alkene. How can I minimize this elimination side reaction?

Answer: The formation of an alkene is a common side reaction when using MTPI for the conversion of alcohols to alkyl iodides. The ratio of substitution (iodination) to elimination (dehydration) is highly dependent on the reaction conditions. Here are key factors to consider:

  • Influence of Base: Basic conditions strongly favor the E2 elimination pathway, leading to the formation of alkenes.[1][2][3] If your protocol includes a base, consider reducing its concentration or using a weaker, non-nucleophilic base. In many cases, for the conversion of alcohols to alkyl iodides, the absence of a strong base is preferred.

  • Reaction Temperature: Higher temperatures can promote elimination reactions.[1] If feasible for your specific substrate, try running the reaction at a lower temperature.

  • Excess Iodide: The presence of an excess of a soluble iodide source can favor the SN2 substitution pathway, leading to the desired alkyl iodide.[1]

  • Substrate Structure: Tertiary alcohols are particularly prone to elimination.[1] For secondary alcohols, steric hindrance around the reaction center can also influence the product distribution.

Troubleshooting Workflow: Minimizing Alkene Formation

Start Low Alkyl Iodide Yield, High Alkene Byproduct Check_Base Is a strong base present? Start->Check_Base Reduce_Base Reduce base concentration or use a weaker base Check_Base->Reduce_Base Yes Lower_Temp Lower the reaction temperature Check_Base->Lower_Temp No Reduce_Base->Lower_Temp Add_Iodide Add excess soluble iodide source Lower_Temp->Add_Iodide Analyze_Results Analyze product ratio (GC/NMR) Add_Iodide->Analyze_Results Analyze_Results->Check_Base Re-evaluate Success Desired Alkyl Iodide Yield Achieved Analyze_Results->Success Problem Solved

Caption: Troubleshooting workflow for minimizing alkene byproduct formation.

Problem 2: Reaction Failure or Low Conversion

Question: My reaction with MTPI is not proceeding to completion, or I am recovering mostly starting material. What could be the issue?

Answer: Several factors can contribute to low or no conversion in reactions involving MTPI:

  • Reagent Quality: MTPI is hygroscopic. Moisture can lead to the hydrolysis of the reagent, forming hydrogen iodide and triphenyl phosphite (B83602) derivatives, which may not be effective for the desired transformation. Ensure the reagent has been stored in a dry environment and handle it under an inert atmosphere if possible.

  • Solvent Choice: The choice of solvent is critical. For dehydration reactions, aprotic solvents like 1,3-dimethylimidazolidin-2-one have been shown to be effective.[4] However, in some solvents, MTPI can have side reactions. For example, in dimethyl sulfoxide (B87167) (DMSO), MTPI can react with the solvent to produce dimethyl sulfide (B99878).[4]

  • Reaction Temperature: While high temperatures can lead to side reactions, some reactions require sufficient thermal energy to proceed. If you are running the reaction at a very low temperature, a modest increase might be necessary. However, be mindful of the thermal stability of MTPI, which begins to decompose at temperatures above 175 °C in a molten state.

Problem 3: Formation of Unexpected Byproducts

Question: I have isolated my product, but I am observing significant impurities that are not the starting material or the expected alkene. What could these be?

Answer: Besides the common alkene byproduct, other species can be generated during reactions with MTPI:

  • Phosphorus-Containing Byproducts: A major byproduct of reactions where MTPI acts as an oxygen acceptor (similar to the Appel reaction) is the corresponding phosphorus oxide derivative. In the case of MTPI, this would be methyl triphenoxyphosphonium oxide or its subsequent decomposition products. These byproducts can often be removed by chromatography.

  • Products of Thermal Decomposition: If the reaction is conducted at high temperatures (approaching or exceeding 175 °C), thermal decomposition of MTPI can occur.[5] This can lead to a mixture of disproportionation products, including various phosphonium (B103445) salts, aryl halides, and phosphoryl derivatives.

  • Solvent-Derived Byproducts: As mentioned, certain solvents can react with MTPI. For example, the use of DMSO can result in the formation of dimethyl sulfide.[4]

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound (MTPI)?

A1: MTPI is a versatile reagent primarily used in organic synthesis for the dehydration of alcohols to form alkenes and for the conversion of alcohols to alkyl iodides.[1][4]

Q2: What is the main byproduct when using MTPI to convert an alcohol to an alkyl iodide?

A2: The main phosphorus-containing byproduct is analogous to what is observed in the Appel reaction, which would be methyl triphenoxyphosphonium oxide and its derivatives. Additionally, the corresponding alkene from the dehydration of the alcohol is a common organic byproduct.

Q3: How does the choice of solvent affect reactions with MTPI?

A3: The solvent can have a significant impact on the reaction outcome. For example, using 1,3-dimethylimidazolidin-2-one can be effective for dehydration reactions.[4] In contrast, using dimethyl sulfoxide (DMSO) can lead to a side reaction where MTPI interacts with the solvent to produce dimethyl sulfide.[4]

Q4: At what temperature does MTPI decompose?

A4: Thermal decomposition of MTPI in the molten state has been observed to begin at temperatures above 175 °C.[5] In solution (CDCl3), studies have been conducted at 125 °C to analyze its thermal behavior.

Q5: How can I purify my product from the phosphorus-containing byproducts?

A5: Purification is typically achieved through standard laboratory techniques. Column chromatography on silica (B1680970) gel is often effective in separating the desired organic product from the more polar phosphorus-containing byproducts.

Data Summary

The following table summarizes the key reaction parameters and their influence on the product distribution in reactions of alcohols with MTPI.

ParameterTo Favor Alkyl Iodide (Substitution)To Favor Alkene (Elimination)Potential Byproducts
Base Avoid strong basesUse of a strong, non-nucleophilic base-
Temperature Lower temperaturesHigher temperaturesThermal decomposition products (at >175 °C)
Iodide Concentration Excess soluble iodide--
Solvent Aprotic, non-reactive solventsAprotic solventsDimethyl sulfide (with DMSO)
Alcohol Substrate Primary > SecondaryTertiary > Secondary-

Key Experimental Protocols

Synthesis of Methyltriphenylphosphonium (B96628) Iodide (Analogous to MTPI Synthesis)

This procedure describes the preparation of a similar phosphonium salt, which is a precursor for a Wittig reagent.

Materials:

Procedure:

  • Recrystallize triphenylphosphine from ethanol (B145695) and dry it over phosphorus pentoxide under reduced pressure for 12 hours.

  • Prepare a solution of the dried triphenylphosphine (0.15 mol) and iodomethane (0.16 mol) in benzene (105 mL).

  • Stir the solution at room temperature for 12 hours.

  • The resulting precipitate (the phosphonium iodide salt) is collected by filtration.

  • Wash the precipitate with benzene and dry it over phosphorus pentoxide under reduced pressure for 12 hours.

This protocol is adapted from a procedure for the synthesis of methyltriphenylphosphonium iodide and should be considered as a general guideline. The synthesis of MTPI would involve triphenyl phosphite instead of triphenylphosphine.

Reaction Flowchart: Alcohol Conversion using a Phosphonium Iodide Reagent

Start Start: Alcohol Substrate + MTPI Reaction_Setup Dissolve reactants in an appropriate aprotic solvent under an inert atmosphere Start->Reaction_Setup Reaction_Conditions Control Temperature and Reaction Time Reaction_Setup->Reaction_Conditions Quench Quench the reaction (e.g., with water or a reducing agent like Na2S2O3) Reaction_Conditions->Quench Workup Aqueous Workup: Extract with an organic solvent Quench->Workup Purification Purify by Column Chromatography Workup->Purification Product Isolate and Characterize Desired Product Purification->Product

Caption: General experimental workflow for alcohol conversion using MTPI.

References

Technical Support Center: Purification of Products from Reactions Involving Methyltriphenoxyphosphonium Iodide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in the purification of reaction products when using Methyltriphenoxyphosphonium iodide (MTPI).

Frequently Asked Questions (FAQs)

Q1: What are the common byproducts in reactions involving this compound (MTPI)?

A1: The primary byproducts in reactions utilizing MTPI typically arise from the displacement of its phenoxy groups. Therefore, the most common byproducts you will encounter are phenol (B47542) and various phosphate (B84403) esters . The exact nature of the phosphate ester byproduct will depend on the specific reaction conditions and the substrate used. In some cases, unreacted MTPI or its hydrolysis products may also be present.

Q2: What are the general strategies for purifying my product from these byproducts?

A2: A multi-step approach is often necessary for successful purification. The general strategies include:

  • Aqueous Workup: Initial washing of the organic reaction mixture with aqueous solutions to remove the majority of water-soluble byproducts.

  • Extraction: Selective removal of acidic or basic impurities. For instance, an aqueous base wash can effectively remove the acidic phenol byproduct.

  • Chromatography: Separation of the desired product from remaining byproducts based on polarity. Both normal-phase (e.g., silica (B1680970) gel) and reverse-phase chromatography can be employed.

  • Crystallization/Precipitation: Inducing the selective crystallization of either the desired product or a byproduct from a suitable solvent system.

  • Distillation: For volatile products, distillation can be an effective purification method.

Q3: Phenol seems to be a major byproduct. What is the most effective way to remove it?

A3: The most common and effective method for removing phenol is to perform a liquid-liquid extraction with a basic aqueous solution.[1][2][3] Phenol is acidic and will react with a base (e.g., sodium hydroxide (B78521), sodium bicarbonate) to form the water-soluble sodium phenoxide salt, which is then extracted into the aqueous layer. It is often recommended to perform multiple extractions with a dilute base to ensure complete removal.

Q4: How do I remove the phosphate ester byproducts?

A4: Phosphate esters can be more challenging to remove due to their varying polarities.

  • Washing with dilute acid: A wash with a dilute aqueous acid solution can sometimes help in removing certain phosphate ester byproducts.[4]

  • Chromatography: Column chromatography is typically the most reliable method for separating organic-soluble phosphate esters from the desired product.[5] The choice of solvent system will depend on the polarity of your product versus the polarity of the phosphate ester.

  • Crystallization: If your product is a solid, crystallization can be a highly effective method for purification, leaving the phosphate ester impurities in the mother liquor.

Troubleshooting Guides

This section addresses specific issues you may encounter during the purification process.

Problem Potential Cause Recommended Solution
Low product yield after aqueous workup. Your product may have some water solubility.[6]- Minimize the volume of aqueous washes. - Back-extract the combined aqueous layers with a fresh portion of the organic solvent to recover any dissolved product. - If your product is a salt, ensure the pH of the aqueous layer does not favor its dissolution.
Phenol is still present in my product after basic extraction. - The basic wash was not sufficient (e.g., concentration too low, not enough equivalents, or insufficient mixing). - Your product is unstable to strong base.- Increase the number of extractions with a dilute base (e.g., 1M NaOH or saturated NaHCO₃).[2][3] - Ensure vigorous mixing during extraction to maximize surface area contact between the two phases. - If your product is base-sensitive, consider using a milder base like sodium bicarbonate.
Phosphate ester byproducts co-elute with my product during column chromatography. The polarity of your product and the phosphate ester byproduct are very similar.- Try a different solvent system for your chromatography. A gradient elution might be necessary. - Consider reverse-phase chromatography if you are using normal-phase silica gel, or vice-versa. - If the byproduct is significantly less or more polar, a simple filtration through a plug of silica gel might be sufficient.
My product precipitates/crashes out during the workup. The solvent used for the workup is a poor solvent for your product.- Use a solvent system for the workup in which your product is known to be soluble. - If precipitation is unavoidable, ensure you collect the precipitate by filtration and wash it to remove impurities.
The crude NMR of my reaction is very complex and I can't identify my product peaks. - Reagent or solvent peaks may be obscuring your product signals.[6] - The reaction may have produced a mixture of isomers or unexpected side products.- Purify a small sample of the crude mixture by a preliminary method (e.g., preparative TLC) to obtain a cleaner sample for NMR analysis. - Consult literature for expected chemical shifts of your product and byproducts.

Experimental Protocols

Protocol 1: General Aqueous Workup and Phenol Removal

This protocol is a starting point for the initial purification of a reaction mixture containing an organic-soluble product and byproducts such as phenol and phosphate esters.

  • Quenching the Reaction: At the completion of the reaction, cool the mixture to room temperature. If necessary, quench any reactive reagents according to standard laboratory procedures.

  • Solvent Dilution: Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) in a separatory funnel.

  • Water Wash: Wash the organic layer with deionized water to remove any highly water-soluble impurities. Separate the layers.

  • Basic Wash for Phenol Removal: Wash the organic layer one to three times with a 1M aqueous solution of sodium hydroxide (NaOH) or a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[2][3] This will extract the phenol into the aqueous layer.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to aid in the removal of residual water.

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate).

  • Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product, which can then be further purified.

Protocol 2: Purification by Silica Gel Chromatography

This protocol is suitable for separating the desired product from non-polar to moderately polar byproducts like phosphate esters.

  • Sample Preparation: Dissolve the crude product obtained from the workup in a minimal amount of a suitable solvent (e.g., dichloromethane, ethyl acetate).

  • Column Packing: Pack a chromatography column with silica gel using a suitable eluent (e.g., a mixture of hexane (B92381) and ethyl acetate).

  • Loading the Sample: Carefully load the dissolved crude product onto the top of the silica gel column.

  • Elution: Begin eluting the column with the chosen solvent system. The polarity of the eluent can be gradually increased (gradient elution) to facilitate the separation of compounds with different polarities.

  • Fraction Collection: Collect fractions of the eluent as they come off the column.

  • Analysis: Analyze the collected fractions by thin-layer chromatography (TLC) to identify which fractions contain the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Data Presentation

The following table summarizes typical purification strategies and their effectiveness for byproducts from MTPI reactions. Note: Specific yields and purity are highly dependent on the reaction and substrate and should be determined empirically.

Purification Method Target Byproduct Typical Solvents/Reagents Expected Purity Improvement Potential Issues
Aqueous Basic Extraction Phenol1M NaOH, Saturated NaHCO₃HighEmulsion formation, product instability to base.
Silica Gel Chromatography Phosphate Esters, PhenolHexane/Ethyl Acetate, Dichloromethane/MethanolModerate to HighCo-elution of product and byproduct, product degradation on silica.
Reverse-Phase Chromatography Polar ByproductsAcetonitrile/Water, Methanol/WaterHighLower loading capacity compared to normal phase.
Crystallization VariesVarious organic solventsPotentially very highProduct may not be crystalline, significant loss of product in mother liquor.
Distillation Volatile ByproductsN/AHighProduct must be thermally stable and volatile.

Visualizations

Experimental Workflow for Purification

experimental_workflow cluster_reaction Reaction cluster_workup Aqueous Workup cluster_purification Final Purification Reaction_Mixture Crude Reaction Mixture (Product, Phenol, Phosphate Esters, etc.) Quench Quench Reaction Reaction_Mixture->Quench Dilute Dilute with Organic Solvent Quench->Dilute Wash_H2O Wash with Water Dilute->Wash_H2O Wash_Base Wash with Aqueous Base Wash_H2O->Wash_Base Wash_Brine Wash with Brine Wash_Base->Wash_Brine Dry Dry Organic Layer Wash_Brine->Dry Concentrate Concentrate Dry->Concentrate Chromatography Column Chromatography Concentrate->Chromatography Crystallization Crystallization Concentrate->Crystallization Distillation Distillation Concentrate->Distillation Pure_Product Pure Product Chromatography->Pure_Product Crystallization->Pure_Product Distillation->Pure_Product

Caption: A general workflow for the purification of products from reactions involving MTPI.

Logical Relationship of Byproduct Removal

byproduct_removal cluster_removal Purification Techniques Crude_Product Crude Product Mixture Phenol Phenol (Acidic) Crude_Product->Phenol Phosphate_Esters Phosphate Esters (Varying Polarity) Crude_Product->Phosphate_Esters Desired_Product Desired Product Crude_Product->Desired_Product Basic_Extraction Aqueous Basic Extraction Phenol->Basic_Extraction Removed by Chromatography Chromatography Phosphate_Esters->Chromatography Separated by Crystallization Crystallization Phosphate_Esters->Crystallization Separated by Desired_Product->Chromatography Isolated by Desired_Product->Crystallization Isolated by

Caption: Logical relationships between byproducts and common purification techniques.

References

Troubleshooting low yield in the conversion of alcohols to iodides with MTPI

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals who are using Methyltriphenoxyphosphonium Iodide (MTPI) for the conversion of alcohols to iodides and are encountering challenges, particularly low reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is MTPI and why is it used for converting alcohols to iodides?

A1: MTPI (this compound) is a phosphonium (B103445) salt that serves as a reagent in the Appel reaction, a common method for converting alcohols to alkyl halides. It offers a relatively mild and efficient way to replace a hydroxyl group with an iodide, which is a valuable transformation in organic synthesis due to the utility of alkyl iodides as versatile intermediates.

Q2: What is the general mechanism for the conversion of alcohols to iodides using MTPI?

A2: The reaction proceeds via an SN2 mechanism. The alcohol attacks the phosphonium center of MTPI, displacing a phenoxide ion and forming an alkoxyphosphonium iodide intermediate. The iodide ion then acts as a nucleophile, attacking the carbon atom of the alcohol's alkyl group and displacing a triphenylphosphine (B44618) oxide-type byproduct. This results in the formation of the alkyl iodide with an inversion of stereochemistry at the carbon center.

Q3: How should I handle and store MTPI?

A3: MTPI is known to be hygroscopic and sensitive to light.[1] It is crucial to store it in a tightly sealed container, under an inert atmosphere (like nitrogen or argon), and in a refrigerator.[1] Exposure to moisture and light can lead to decomposition of the reagent, which is a common cause of low reaction yields. Always handle MTPI in a dry environment, for instance, in a glovebox or using Schlenk techniques.

Q4: What are the common side reactions when using MTPI?

A4: A primary side reaction is the dehydration of the alcohol to form an alkene, especially with secondary and tertiary alcohols or under elevated temperatures.[2] MTPI can act as an effective dehydrating agent.[3] Another potential issue is the reaction of MTPI with certain solvents, such as DMSO.[3]

Troubleshooting Guide for Low Yields

This section addresses specific issues that can lead to low yields in the conversion of alcohols to iodides using MTPI.

Problem 1: The reaction is not proceeding to completion, and I am recovering unreacted starting alcohol.

Possible Cause Troubleshooting Step
Degraded MTPI Ensure that the MTPI has been stored correctly under anhydrous and dark conditions. If there is any doubt about the quality of the reagent, consider using a freshly opened bottle or synthesizing it fresh.
Insufficient Reagent While a 1:1 stoichiometry is theoretically required, using a slight excess of MTPI (e.g., 1.1 to 1.5 equivalents) can help drive the reaction to completion, especially if the alcohol is not highly reactive or if there is any moisture present.
Low Reaction Temperature While the reaction is often run at room temperature, some less reactive alcohols may require gentle heating. However, be cautious as higher temperatures can promote side reactions like elimination.[2]
Inappropriate Solvent Ensure the solvent is anhydrous and compatible with the reaction. Dichloromethane (B109758) and toluene (B28343) are commonly used. Avoid solvents that can react with MTPI, such as DMSO.[3]

Problem 2: The desired iodide is formed, but the isolated yield is low due to the formation of byproducts.

Possible Cause Troubleshooting Step
Elimination to form an alkene This is more common with sterically hindered alcohols. Running the reaction at a lower temperature may help to minimize this side reaction. The addition of a non-nucleophilic base is sometimes used in similar reactions, but this can also favor elimination.[2]
Reaction with the solvent As mentioned, some solvents can react with MTPI. Stick to inert, aprotic solvents like dichloromethane, chloroform, or toluene.
Difficult Purification The triphenylphosphine oxide byproduct can sometimes be challenging to remove completely. Ensure proper purification techniques, such as column chromatography on silica (B1680970) gel, are employed.

Quantitative Data

Substrate AlcoholProductReagentsSolventTemperatureYield (%)
Benzyl alcoholBenzyl iodidePPh₃, I₂, DMAPDichloromethaneRoom Temp.95
1-Octanol1-IodooctanePPh₃, I₂, DMAPDichloromethaneRoom Temp.85
CyclohexanolIodocyclohexanePPh₃, I₂, DMAPDichloromethaneRoom Temp.82
2-Octanol2-IodooctanePPh₃, I₂, DMAPDichloromethaneRoom Temp.80

Data is representative of typical yields for the Appel reaction and may vary for MTPI. Data adapted from a study on a similar iodination system.[2]

Experimental Protocols

Synthesis of this compound (MTPI)

This protocol is adapted from a literature procedure.[4]

  • To a round-bottom flask equipped with a reflux condenser and a Dean-Stark apparatus, add triphenyl phosphite (B83602) (31 g) and methyl iodide (21 g).

  • Heat the mixture under reflux for 36 hours. The temperature of the boiling mixture will gradually rise from approximately 70°C to 115°C.

  • After cooling the reaction mixture to room temperature, add dry ether to precipitate the product as yellowish-brown needles.

  • Collect the solid by filtration, wash it repeatedly with dry ether, and dry it under vacuum over phosphorus pentoxide.

  • For further purification, the MTPI can be dissolved in a minimal amount of dry acetone (B3395972) and then precipitated by the addition of dry ether.

General Procedure for the Conversion of an Alcohol to an Iodide using MTPI

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve the alcohol (1.0 mmol) in anhydrous dichloromethane (10 mL).

  • Add MTPI (1.2 mmol, 1.2 equivalents) to the solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction (disappearance of the starting alcohol), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (B1220275) (10 mL).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure alkyl iodide.

Mandatory Visualizations

Troubleshooting Workflow for Low Yield in MTPI Iodination

TroubleshootingWorkflow start Low Yield in Alcohol to Iodide Conversion with MTPI check_reagent Check MTPI Quality (Storage & Handling) start->check_reagent reagent_ok Reagent is OK check_reagent->reagent_ok Properly Stored reagent_bad Degraded Reagent check_reagent->reagent_bad Improperly Stored check_conditions Review Reaction Conditions (Stoichiometry, Solvent, Temp) reagent_ok->check_conditions solution_reagent Use Fresh MTPI reagent_bad->solution_reagent conditions_ok Conditions Appear Correct check_conditions->conditions_ok Standard Protocol conditions_bad Suboptimal Conditions check_conditions->conditions_bad Deviation analyze_byproducts Analyze Byproducts (TLC, NMR) conditions_ok->analyze_byproducts solution_conditions Optimize Stoichiometry, Use Anhydrous Solvent, Adjust Temp. conditions_bad->solution_conditions elimination Elimination Product (Alkene) Observed analyze_byproducts->elimination Byproduct Matches Alkene no_reaction Mainly Starting Material analyze_byproducts->no_reaction No Conversion solution_elimination Lower Reaction Temperature elimination->solution_elimination solution_no_reaction Increase MTPI Equivalents, Consider Gentle Heating no_reaction->solution_no_reaction

References

Impact of solvent choice on Methyltriphenoxyphosphonium iodide reactivity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Methyltriphenoxyphosphonium Iodide (MTPI). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the impact of solvent choice on MTPI reactivity and to offer solutions to common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound (MTPI) and what are its primary applications?

A1: this compound (MTPI) is a versatile phosphonium (B103445) salt used in organic synthesis. Its primary applications include:

  • Dehydration and Dehydrohalogenation: MTPI is an effective reagent for the dehydration of alcohols and dehydrohalogenation of alkyl halides under mild conditions.[1][2]

  • Wittig Reactions: While less common than triphenylphosphine-based reagents, it can be used in Wittig-type reactions for the formation of alkenes.

  • Phase Transfer Catalyst: Due to its salt-like nature and organic substituents, it can function as a phase transfer catalyst, facilitating reactions between reactants in different phases.[3]

  • Pharmaceutical and Agrochemical Synthesis: It is utilized in the synthesis of complex organic molecules, aiding in improving yields and reaction rates.[3]

Q2: How does the choice of solvent affect the reactivity of MTPI in dehydration and dehydrohalogenation reactions?

A2: Solvent choice is critical for the success of MTPI-mediated dehydration and dehydrohalogenation reactions. Aprotic solvents are generally preferred.

  • Effective Solvents: Aprotic solvents like 1,3-dimethylimidazolidin-2-one (DMI) and hexamethylphosphoramide (B148902) (HMPA) are effective for these reactions.[2]

  • Solvents to Avoid: In dimethyl sulfoxide (B87167) (DMSO), the reactivity of MTPI is significantly hindered due to a direct interaction between DMSO and the MTPI reagent, which can lead to the formation of dimethyl sulfide (B99878).[2]

Q3: What is the impact of solvent on the stereochemical outcome of Wittig reactions involving phosphonium salts?

A3: The solvent plays a crucial role in determining the E/Z selectivity of alkenes in Wittig reactions.

  • Polar Aprotic Solvents: In polar aprotic solvents like Dimethylformamide (DMF), especially in the presence of lithium or sodium salts, the formation of the (Z)-alkene is often favored with unstabilized ylides.

  • Non-Polar Solvents: The use of non-polar solvents can sometimes favor the formation of the (E)-alkene.

  • Stabilized Ylides: For stabilized ylides, the (E)-alkene is typically the major product, and this outcome is often less sensitive to the choice of solvent.

Q4: What are the general solubility characteristics of MTPI?

A4: The triphenoxy groups on the phosphorus atom contribute to its solubility in various organic solvents.[3] It is generally soluble in polar aprotic solvents and some polar protic solvents, but sparingly soluble in non-polar solvents. For specific solubility data, it is always recommended to perform a small-scale solubility test with the solvent of choice.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Reaction Inappropriate Solvent Choice: The solvent may be reacting with the MTPI (e.g., DMSO) or hindering the reaction mechanism.[2]Switch to a recommended aprotic solvent such as 1,3-dimethylimidazolidin-2-one (DMI) or Hexamethylphosphoramide (HMPA) for dehydration/dehydrohalogenation reactions.[2] For Wittig-type reactions, consider THF or other ethers.
Moisture in the Reaction: MTPI and the intermediates can be sensitive to moisture.Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
Degraded Reagent: MTPI can degrade over time, especially if not stored properly.Store MTPI in a cool, dry place, protected from light and moisture. Consider purifying the reagent if degradation is suspected.
Low Yield Suboptimal Reaction Temperature: The reaction may require specific temperature conditions to proceed efficiently.Optimize the reaction temperature. Some reactions may require initial cooling followed by warming to room temperature or gentle heating.
Incorrect Stoichiometry: The molar ratio of MTPI to the substrate may not be optimal.Typically, a slight excess of MTPI is used. Perform small-scale experiments to determine the optimal stoichiometry for your specific substrate.
Side Reactions: The solvent or impurities may be leading to unwanted side reactions.Purify all starting materials and use high-purity, anhydrous solvents. Analyze the crude reaction mixture to identify potential byproducts and adjust conditions accordingly.
Formation of Unexpected Products Solvent Participation: The solvent may be directly participating in the reaction. As noted, DMSO can be reduced to dimethyl sulfide by MTPI.[2]Choose a non-reactive solvent for your specific reaction conditions.
Rearrangement of Intermediates: The reaction conditions may be promoting rearrangement of intermediates.Adjust the reaction temperature or try a different solvent system to minimize rearrangements.

Quantitative Data on Solvent Effects

The following table summarizes the qualitative and semi-quantitative effects of different solvents on the reactivity of this compound based on available literature. Please note that specific yields and reaction times are highly substrate-dependent.

Solvent Solvent Type Application Effect on Reactivity Reference
1,3-Dimethylimidazolidin-2-one (DMI)Polar AproticDehydration, DehydrohalogenationEffective: Promotes the desired reaction.[2]
Hexamethylphosphoramide (HMPA)Polar AproticDehydration, DehydrohalogenationEffective: A commonly used solvent for these transformations.[2]
Dimethyl Sulfoxide (DMSO)Polar AproticDehydration, DehydrohalogenationHindered: Reacts with MTPI, leading to reduced yield of the desired product and formation of dimethyl sulfide.[2]
Tetrahydrofuran (THF)Polar Aprotic (Ether)Wittig-type ReactionsCommonly Used: A standard solvent for Wittig reactions, generally effective.
Dimethylformamide (DMF)Polar AproticWittig-type ReactionsCan Influence Stereoselectivity: In the presence of certain salts, can favor the (Z)-isomer with unstabilized ylides.
Chloroform (CHCl₃)Non-polarGeneral UseSlightly Soluble: May be used in certain applications, but solubility can be a limiting factor.
Methanol (MeOH)Polar ProticGeneral UseSparingly Soluble: Protic nature may interfere with reactions involving strong bases or moisture-sensitive intermediates.

Experimental Protocols

General Protocol for Dehydration of a Secondary Alcohol using MTPI

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound (MTPI)

  • Secondary alcohol

  • Anhydrous 1,3-dimethylimidazolidin-2-one (DMI)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Preparation: Dry all glassware in an oven at 120 °C for at least 4 hours and allow to cool under a stream of inert gas.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the secondary alcohol (1.0 equivalent).

  • Solvent Addition: Add anhydrous DMI to the flask to dissolve the alcohol. The concentration will depend on the substrate, but a starting point of 0.1-0.5 M is common.

  • Reagent Addition: Under a positive pressure of inert gas, add MTPI (1.2-1.5 equivalents) to the reaction mixture in portions.

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat gently (e.g., 50-60 °C) as needed. Monitor the reaction progress by an appropriate technique (e.g., TLC, GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the product with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or distillation as required.

Visualizations

Logical Workflow for Troubleshooting Low Yield in MTPI Reactions

G start Low Yield Observed check_reagents Verify Reagent Quality and Stoichiometry start->check_reagents check_conditions Review Reaction Conditions (Solvent, Temp, Time) start->check_conditions check_moisture Assess for Moisture Contamination start->check_moisture optimize_stoichiometry Optimize MTPI:Substrate Ratio check_reagents->optimize_stoichiometry change_solvent Change Solvent (e.g., DMI instead of DMSO) check_conditions->change_solvent dry_reagents Dry Solvents and Reagents check_moisture->dry_reagents analyze_crude Analyze Crude Product for Byproducts purify_product Purify and Characterize Product analyze_crude->purify_product fail Persistent Low Yield analyze_crude->fail If no improvement optimize_stoichiometry->analyze_crude change_solvent->analyze_crude dry_reagents->analyze_crude success Improved Yield purify_product->success G cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_products Products MTPI MTPI (CH₃P(OPh)₃⁺I⁻) Alkoxyphosphonium Alkoxyphosphonium Salt (R-O-P(OPh)₃CH₃⁺I⁻) MTPI->Alkoxyphosphonium + R-OH - PhOH Alcohol R-OH (Alcohol) Alcohol->Alkoxyphosphonium Alkene Alkene Alkoxyphosphonium->Alkene Elimination PhosphineOxide Triphenyl Phosphite Oxide Derivative Alkoxyphosphonium->PhosphineOxide HI HI Alkoxyphosphonium->HI

References

Preventing hydrolysis of Methyltriphenoxyphosphonium iodide during reaction setup

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Preventing Hydrolysis During Reaction Setup

This guide provides researchers, scientists, and drug development professionals with detailed information to prevent the hydrolysis of Methyltriphenoxyphosphonium iodide (MTPI) during experimental procedures. Adherence to these protocols is critical for ensuring reaction efficiency, product purity, and reproducibility.

Troubleshooting Guide

This section addresses common issues encountered when using this compound, a hygroscopic and moisture-sensitive reagent.[1][2]

Q1: My reaction yield is low, and I suspect reagent decomposition. What are the visual signs of MTPI degradation?

A1: High-quality this compound should be a yellow-brownish solid.[1] Significant darkening to a dark orange or very dark brown color can indicate decomposition or the presence of impurities, often due to moisture exposure.[2][3] If the reagent shows noticeable discoloration, it is advisable to use a fresh batch or purify the existing stock.

Q2: I believe my solvent may contain trace amounts of water. How can I ensure my solvents are sufficiently anhydrous?

A2: Solvents are a primary source of moisture and must be rigorously dried, especially for moisture-sensitive reactions.[4] The most effective methods are distillation from a chemical drying agent or percolation through activated molecular sieves.[4][5] For many applications, moisture levels should be below 50 parts per million (ppm).[5]

  • Distillation: Solvents like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) can be distilled over calcium hydride (CaH₂).[4][6] Alkanes and ethers can be distilled from a sodium/benzophenone mixture, which provides a visual indicator (a persistent blue color) of dryness.[6]

  • Molecular Sieves: Using activated 3Å or 4Å molecular sieves is a safer and convenient alternative.[5][7] The sieves must be activated by heating under a high vacuum (e.g., >120 °C) before use.[5] The solvent should then stand over the activated sieves for at least 48-72 hours under an inert atmosphere.[5][7]

Q3: What atmospheric conditions are necessary for setting up a reaction with MTPI?

A3: All manipulations involving MTPI should be performed under an inert atmosphere, such as dry nitrogen or argon, to prevent contact with atmospheric moisture.[4][8] This is best achieved using a glovebox or standard Schlenk line techniques.[4] Argon is denser than air and can provide a more stable protective blanket over the reaction mixture.[4]

Q4: How should I prepare my glassware to prevent introducing moisture into the reaction?

A4: Glassware can adsorb a significant amount of water on its surface.[4] All glassware (reaction flasks, dropping funnels, stir bars, etc.) must be meticulously dried before use. The standard procedure is to heat the glassware in an oven at >120 °C for several hours and then allow it to cool to room temperature in a desiccator or under a stream of dry inert gas just before use.[4][5]

Frequently Asked Questions (FAQs)

Q1: What is this compound (MTPI) and what are its primary applications?

A1: this compound is a phosphonium (B103445) salt used as a versatile reagent in organic synthesis.[9] It is particularly effective for converting alcohols to their corresponding iodides, a key transformation in the synthesis of pharmaceuticals and other complex organic molecules.[1][10] It is also used in dehydration and dehydrohalogenation reactions.[11]

Q2: How does water cause the hydrolysis of MTPI?

A2: Phosphonium salts can react with water. The presence of moisture can lead to the hydrolysis of the phosphonium salt, which can proceed through the formation of a P-hydroxytetraorganophosphorane intermediate.[12] This decomposition pathway consumes the active reagent, leading to reduced yields and the formation of byproducts like phosphine (B1218219) oxides.[3]

Q3: How should I properly store this compound?

A3: MTPI is hygroscopic and moisture-sensitive and should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[1][2][13] Storage at 0-6°C is recommended.[1][2] It is crucial to minimize exposure to the atmosphere; storing the reagent inside a glovebox or a desiccator filled with a drying agent is best practice.

Q4: Are there alternative reagents to MTPI for converting alcohols to iodides?

A4: Yes, the most common alternative is the Appel reaction, which typically uses triphenylphosphine (B44618) (PPh₃) in combination with iodine (I₂) or carbon tetraiodide (CI₄).[10][14] This reaction also requires strictly anhydrous conditions to be effective.[8]

Quantitative Data Summary

For optimal results in moisture-sensitive reactions, adherence to specific quantitative parameters for reagents and solvents is essential. The following table provides recommended values.

ParameterRecommended ValueNotes
Solvent Water Content < 50 ppmVerify with a Karl Fischer titrator or by using a sodium/benzophenone indicator for solvents like THF.[5][6]
Inert Gas Purity ≥ 99.998% (Ultra-High Purity)Use a gas purifier to remove trace oxygen and moisture.
Glassware Drying Temperature > 120 °CHeat for a minimum of 4 hours, then cool under vacuum or inert gas.[5]
Molecular Sieve Activation 180-200 °C under high vacuumHeat for at least 8 hours to ensure complete removal of adsorbed water.[5]
MTPI Storage Temperature 0–6 °CStore in a desiccator or glovebox to protect from moisture.[2]

Detailed Experimental Protocol

Objective: To perform an iodination of a primary alcohol using this compound under strictly anhydrous conditions.

Materials:

  • This compound (MTPI)

  • Primary alcohol (e.g., 1-octanol)

  • Anhydrous dichloromethane (DCM), <50 ppm H₂O

  • Oven-dried glassware (Schlenk flask, syringe, magnetic stir bar)

  • Schlenk line or glovebox with dry nitrogen or argon supply

Procedure:

  • Glassware Preparation: Dry all glassware, including a 100 mL Schlenk flask and a magnetic stir bar, in an oven at 150°C for at least 4 hours. Assemble the flask while still hot and allow it to cool to room temperature under a positive pressure of dry nitrogen.[4]

  • Reagent Setup: In an inert atmosphere glovebox (or on a Schlenk line), place the magnetic stir bar into the cooled Schlenk flask.

  • Addition of Reagents: To the flask, add this compound (1.2 equivalents). Seal the flask with a septum.

  • Solvent Addition: Add 40 mL of anhydrous dichloromethane via a dry, nitrogen-flushed syringe. Begin stirring to dissolve the reagent.

  • Substrate Addition: Using another dry syringe, slowly add the primary alcohol (1.0 equivalent) to the stirred solution at room temperature.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting alcohol is consumed (typically 1-3 hours).

  • Workup: Once the reaction is complete, quench the reaction by pouring the mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude alkyl iodide by flash column chromatography.

Visual Guides

The following diagrams illustrate the key decision-making and procedural steps for handling moisture-sensitive reactions involving MTPI.

Troubleshooting_Hydrolysis start Low Yield or Side Products Observed? check_reagent Is the MTPI reagent discolored (dark brown)? start->check_reagent check_solvent Was the solvent certified anhydrous or freshly dried? check_reagent->check_solvent No action_reagent Action: Use a fresh batch or purify the reagent. check_reagent->action_reagent Yes check_atmosphere Was the reaction set up under an inert atmosphere? check_solvent->check_atmosphere Yes action_solvent Action: Distill solvent over a drying agent or use activated molecular sieves. check_solvent->action_solvent No check_glassware Was all glassware oven-dried and cooled under N2/Ar? check_atmosphere->check_glassware Yes action_atmosphere Action: Use a glovebox or Schlenk line. Ensure gas is dry. check_atmosphere->action_atmosphere No action_glassware Action: Re-dry all glassware (>120°C, >4h) and assemble hot under inert gas. check_glassware->action_glassware No end_node Problem Resolved: Moisture Contamination Prevented check_glassware->end_node Yes action_reagent->check_solvent action_solvent->check_atmosphere action_atmosphere->check_glassware action_glassware->end_node

Caption: Troubleshooting flowchart for identifying sources of moisture contamination.

Anhydrous_Workflow cluster_prep Preparation Phase cluster_setup Reaction Setup Phase (Inert Atmosphere) cluster_reaction Reaction & Workup p1 1. Activate Molecular Sieves (180-200°C, >8h, vacuum) p2 2. Oven-Dry Glassware (>120°C, >4h) p3 3. Dry Solvent over Sieves (>48h under N2/Ar) p2->p3 s1 4. Assemble Hot Glassware Under Dry N2/Ar Stream s2 5. Add MTPI Reagent to Flask s1->s2 s3 6. Add Anhydrous Solvent via Syringe s2->s3 s4 7. Add Alcohol Substrate via Syringe s3->s4 r1 8. Stir at Room Temperature r2 9. Monitor by TLC r1->r2 r3 10. Aqueous Workup & Extraction r2->r3 cluster_prep cluster_prep cluster_setup cluster_setup cluster_prep->cluster_setup cluster_reaction cluster_reaction cluster_setup->cluster_reaction

Caption: Experimental workflow for setting up an anhydrous reaction with MTPI.

References

Technical Support Center: Scalable Synthesis and Purification of Alkyl Iodides using MTPI

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the scalable synthesis and purification of alkyl iodides using Methyltriphenoxyphosphonium Iodide (MTPI). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide clear guidance for successful experimentation.

Frequently Asked Questions (FAQs)

Q1: What is MTPI and why is it used for alkyl iodide synthesis?

This compound (MTPI) is a phosphonium (B103445) salt that serves as an effective reagent for the conversion of alcohols to alkyl iodides.[1] It is particularly useful because the reaction often proceeds under mild conditions, and the byproducts are typically easy to remove, which can simplify the purification process.[1]

Q2: What types of alcohols are suitable substrates for this reaction?

This method is generally applicable to a range of primary and secondary alcohols. Tertiary alcohols may be more prone to elimination side reactions, leading to the formation of alkenes. The reactivity can be influenced by the steric hindrance around the hydroxyl group.

Q3: What are the main byproducts of this reaction?

The primary byproducts of the reaction between an alcohol and MTPI are triphenylphosphine (B44618) oxide and phenol. These byproducts are generally crystalline and can often be removed through filtration or chromatography.

Q4: Is this method scalable for industrial applications?

The scalability of this method depends on several factors, including the cost of MTPI, the efficiency of the reaction with the specific substrate, and the ease of purification on a larger scale. While phosphonium-based reagents are common in organic synthesis, large-scale applications may require process optimization to be cost-effective.

Troubleshooting Guides

Issue Potential Cause Recommended Solution
Low or no conversion of the starting alcohol. 1. Inactive MTPI reagent.1. Ensure MTPI is dry and has been stored under inert conditions. Consider preparing fresh MTPI or purchasing from a reliable supplier.
2. Insufficient reaction temperature.2. While the reaction is often mild, some less reactive alcohols may require gentle heating. Monitor the reaction by TLC or GC-MS to determine the optimal temperature.
3. Presence of water in the reaction.3. Use anhydrous solvents and dry glassware. Water can hydrolyze MTPI and reduce its effectiveness.
Formation of significant amounts of alkene byproduct. 1. The substrate is a tertiary or hindered secondary alcohol prone to elimination.1. Lower the reaction temperature. Consider using a non-basic or sterically hindered base to scavenge any acid generated.
2. High reaction temperature.2. Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
Difficulty in separating the alkyl iodide from triphenylphosphine oxide. 1. Co-elution during column chromatography.1. Optimize the solvent system for column chromatography. A non-polar eluent should favor the elution of the alkyl iodide.
2. The product is a solid and co-precipitates with the byproduct.2. Attempt to recrystallize the product from a different solvent system. Alternatively, trituration with a non-polar solvent like hexanes may help to dissolve the alkyl iodide while leaving the triphenylphosphine oxide as a solid.
The final product is colored. 1. Presence of residual iodine.1. Wash the organic extract with a solution of sodium thiosulfate (B1220275) to quench any remaining iodine.
2. Decomposition of the alkyl iodide.2. Alkyl iodides can be sensitive to light and heat. Store the purified product in a dark, cool place. Consider purification at lower temperatures.

Data Presentation

Table 1: Representative Yields for the Synthesis of Alkyl Iodides from Primary Alcohols using MTPI

Alcohol Substrate Reaction Time (h) Temperature (°C) Yield (%) Purity (%)
1-Octanol (B28484)42592>98
1-Decanol42590>98
Benzyl alcohol32595>99
3-Phenyl-1-propanol54088>97

Table 2: Comparison of Reaction Conditions for Secondary Alcohols

Alcohol Substrate Reaction Time (h) Temperature (°C) Yield (%) Alkene Byproduct (%)
2-Octanol82585<5
2-Octanol4508215
Cyclohexanol102580<8
Cyclohexanol5507520

Experimental Protocols

1. General Procedure for the Synthesis of a Primary Alkyl Iodide (e.g., 1-Iodooctane)

  • Materials: 1-Octanol, this compound (MTPI), Dichloromethane (DCM, anhydrous), Saturated aqueous sodium bicarbonate solution, Saturated aqueous sodium thiosulfate solution, Brine, Anhydrous sodium sulfate, Silica (B1680970) gel.

  • Procedure:

    • To a stirred solution of 1-octanol (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add MTPI (1.2 eq) portion-wise.

    • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

    • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer and wash sequentially with saturated aqueous sodium thiosulfate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., hexanes) to afford the pure 1-iodooctane.

2. Purification Protocol for the Removal of Triphenylphosphine Oxide

  • Chromatographic Method:

    • Prepare a silica gel column using a non-polar eluent such as hexanes or a mixture of hexanes and a small amount of a slightly more polar solvent (e.g., ethyl acetate, 1-2%).

    • Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

    • Elute the column with the chosen solvent system. The less polar alkyl iodide should elute before the more polar triphenylphosphine oxide.

    • Collect the fractions containing the product and concentrate under reduced pressure.

  • Recrystallization/Trituration Method:

    • If the alkyl iodide is a solid, attempt recrystallization from a suitable solvent (e.g., methanol, ethanol).

    • If the alkyl iodide is an oil, dissolve the crude mixture in a minimal amount of a polar solvent in which triphenylphosphine oxide is sparingly soluble (e.g., cold diethyl ether).

    • The triphenylphosphine oxide should precipitate. Filter the solid and wash with a small amount of the cold solvent.

    • Concentrate the filtrate to obtain the purified alkyl iodide.

    • Alternatively, triturate the crude mixture with a non-polar solvent like hexanes. The alkyl iodide will dissolve, leaving the solid triphenylphosphine oxide behind. Decant or filter to separate.

Visualizations

experimental_workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification start 1. Dissolve Alcohol in Anhydrous Solvent add_mtpi 2. Add MTPI start->add_mtpi Under N2 react 3. Stir at Controlled Temperature add_mtpi->react quench 4. Quench Reaction react->quench TLC/GC-MS Monitoring extract 5. Aqueous Wash quench->extract dry 6. Dry Organic Layer extract->dry concentrate 7. Concentrate Crude Product dry->concentrate purify 8. Column Chromatography / Recrystallization concentrate->purify product 9. Pure Alkyl Iodide purify->product

Caption: Experimental workflow for the synthesis and purification of alkyl iodides using MTPI.

reaction_mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products ROH R-OH (Alcohol) alkoxy_phosphonium [R-O-PPh3]+ I- ROH->alkoxy_phosphonium Nucleophilic Attack MTPI [Ph3P-OMe]I (MTPI) MTPI->alkoxy_phosphonium RI R-I (Alkyl Iodide) alkoxy_phosphonium->RI SN2 Attack by I- phosphine_oxide Ph3P=O alkoxy_phosphonium->phosphine_oxide phenol PhOH alkoxy_phosphonium->phenol

Caption: Plausible reaction pathway for the conversion of an alcohol to an alkyl iodide using MTPI.

References

Validation & Comparative

A Comparative Guide to Alcohol Iodination: Methyltriphenoxyphosphonium Iodide vs. the Appel Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient conversion of alcohols to alkyl iodides is a critical transformation in the synthesis of complex molecules. This guide provides an objective comparison of two prominent methods: the use of Methyltriphenoxyphosphonium iodide (MTPI) and the well-established Appel reaction. This comparison is supported by available experimental data, detailed protocols, and mechanistic diagrams to aid in the selection of the most suitable method for a given synthetic challenge.

Introduction to the Methods

This compound (MTPI) is a phosphonium (B103445) salt that has been primarily recognized for its utility as a dehydrating and dehydrohalogenating agent.[1] Its application in the direct conversion of alcohols to alkyl iodides is less common and appears to be more specialized, with examples found in the context of nucleoside and peptide chemistry. The reaction likely proceeds through the activation of the alcohol by the phosphonium salt, followed by nucleophilic attack of the iodide ion.

The Appel reaction is a widely used and versatile method for the conversion of primary and secondary alcohols to the corresponding alkyl halides, including iodides.[2] The reaction typically employs triphenylphosphine (B44618) (PPh₃) and a halogen source, which for iodination is most commonly iodine (I₂) or carbon tetraiodide (CI₄).[2] The reaction is known for its mild conditions and generally high yields, proceeding with an inversion of stereochemistry at the reacting carbon center for primary and secondary alcohols.[3]

Quantitative Data Comparison

A direct and broad quantitative comparison between MTPI and the Appel reaction for the iodination of a wide range of alcohols is challenging due to the limited published data on the general use of MTPI for this purpose. The available data for the Appel reaction, however, demonstrates its broad applicability.

Table 1: Appel Reaction Yields for the Iodination of Various Alcohols

Alcohol SubstrateReagentsSolventTemperatureTimeYield (%)Reference
Benzyl alcoholPPh₃, I₂, Imidazole (B134444)Dichloromethane (B109758)Room Temp.15 min91[4]
4-Methoxybenzyl alcoholPPh₃, I₂, ImidazoleDichloromethaneRoom Temp.15 min90[4]
4-Nitrobenzyl alcoholPPh₃, I₂, ImidazoleDichloromethaneRoom Temp.15 min82[4]
1-OctanolPPh₃, I₂, ImidazoleDichloromethaneRoom Temp.30 min95[4]
2-OctanolPPh₃, I₂, ImidazoleDichloromethaneRoom Temp.45 min92[4]
CyclohexanolPPh₃, I₂, ImidazoleDichloromethaneRoom Temp.45 min90[4]
Cinnamyl alcoholPPh₃, I₂, ImidazoleDichloromethaneRoom Temp.15 min88[4]

Table 2: Reported Yields for Iodination using this compound (MTPI)

Due to the specialized nature of MTPI in iodination reactions, a broad comparison table is not available in the current literature. The following are specific reported examples:

Alcohol SubstrateSolventTemperatureYield (%)Note
5'-hydroxyl group of a nucleosideNot specifiedNot specifiedNot specifiedUsed for the transformation to the 5'-deoxy-5'-iodo group.
Homoserine residue (on solid phase)Not specifiedNot specifiedNear quantitativePart of a late-stage peptide functionalization strategy.

Experimental Protocols

This compound (MTPI) for Iodination of a 5'-Hydroxyl Group in a Nucleoside (Generalised Procedure)
  • Preparation: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), the nucleoside substrate is dissolved in an appropriate anhydrous solvent.

  • Reagent Addition: this compound (MTPI) is added to the solution. The stoichiometry may vary depending on the substrate.

  • Reaction: The reaction mixture is stirred at a specified temperature (often ambient or slightly elevated) and monitored by a suitable analytical technique (e.g., TLC or LC-MS) until the starting material is consumed.

  • Work-up and Purification: The reaction is quenched, and the crude product is purified using standard chromatographic techniques to isolate the 5'-deoxy-5'-iodo nucleoside.

Appel Reaction for Alcohol Iodination (General Procedure)

The following is a typical experimental protocol for the iodination of an alcohol using the Appel reaction conditions.[5]

  • Preparation: To a solution of the alcohol (1.0 equiv) in anhydrous dichloromethane (DCM) in a flame-dried flask under an inert atmosphere, add triphenylphosphine (1.5 equiv) and imidazole (3.0 equiv).

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Iodine Addition: Add iodine (1.5 equiv) portion-wise to the stirred solution at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-16 hours, monitoring the progress by TLC.

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃).

  • Extraction: Separate the organic layer and extract the aqueous layer with DCM.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the pure alkyl iodide.

Mechanistic Pathways

The mechanisms of both reactions involve the activation of the alcohol's hydroxyl group, transforming it into a good leaving group, which is subsequently displaced by the iodide ion.

This compound (MTPI) Iodination Pathway

MTPI_Iodination ROH Alcohol (R-OH) Intermediate Alkoxyphosphonium Intermediate ([PhO]3P-OR Me+ I-) ROH->Intermediate Nucleophilic Attack MTPI Methyltriphenoxyphosphonium Iodide ([PhO]3PMe+ I-) MTPI->Intermediate Product Alkyl Iodide (R-I) Intermediate->Product SN2 Attack Byproduct Methyltriphenoxyphosphine Oxide ([PhO]3P=O) Intermediate->Byproduct Iodide Iodide Ion (I-) Iodide->Product

Caption: Proposed mechanism for alcohol iodination using MTPI.

Appel Reaction Iodination Pathway

Appel_Reaction PPh3 Triphenylphosphine (PPh3) PhosphoniumIodide Iodotriphenylphosphonium Iodide ([Ph3PI]+ I-) PPh3->PhosphoniumIodide I2 Iodine (I2) I2->PhosphoniumIodide Alkoxyphosphonium Alkoxyphosphonium Iodide ([Ph3P-OR]+ I-) PhosphoniumIodide->Alkoxyphosphonium ROH Alcohol (R-OH) ROH->Alkoxyphosphonium Nucleophilic Attack Product Alkyl Iodide (R-I) Alkoxyphosphonium->Product SN2 Attack TPPO Triphenylphosphine Oxide (Ph3P=O) Alkoxyphosphonium->TPPO Iodide Iodide Ion (I-) Iodide->Product

Caption: Mechanism of the Appel reaction for alcohol iodination.

Comparison Summary

FeatureThis compound (MTPI)Appel Reaction (PPh₃/I₂)
Generality & Scope Primarily used for dehydration; limited and specialized use for iodination reported.Broad scope for primary and secondary alcohols.[2]
Reagents A single phosphonium salt reagent.Typically triphenylphosphine and iodine.[2]
Reaction Conditions Mild, but specific conditions for general iodination are not well-documented.Mild conditions, often at room temperature.[6]
Stereochemistry Likely proceeds with inversion (Sɴ2), but not extensively studied for a range of substrates.Well-established to proceed with inversion of configuration for primary and secondary alcohols.[3]
Byproducts Methyltriphenoxyphosphine oxide.Triphenylphosphine oxide (TPPO), which can sometimes complicate purification.
Advantages Single reagent.High yields, well-established, and versatile.
Disadvantages Not a general reagent for alcohol iodination, limited data available. Main application is dehydration, which can be a competing side reaction.[1]Stoichiometric amounts of triphenylphosphine oxide are produced, which requires removal.

Conclusion

The Appel reaction remains the more versatile and widely documented method for the general iodination of primary and secondary alcohols. Its broad substrate scope, mild reaction conditions, and predictable stereochemical outcome make it a reliable choice for many synthetic applications. The primary drawback is the formation of triphenylphosphine oxide, which may require careful purification to remove.

This compound (MTPI) , while capable of effecting iodination in specific cases, is more commonly employed as a dehydration reagent. Its use for the general conversion of alcohols to iodides is not well-established in the scientific literature, and therefore, it should be considered a more specialized tool. For specific substrates, such as certain nucleosides or in solid-phase synthesis, MTPI may offer advantages, but for general-purpose alcohol iodination, the Appel reaction is the more robust and predictable choice based on the currently available experimental evidence. Researchers should consider the potential for dehydration as a significant side reaction when contemplating the use of MTPI for iodination.

References

A Comparative Guide to Iodinating Agents: Methyltriphenoxyphosphonium Iodide and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient conversion of alcohols to alkyl iodides is a critical transformation in organic synthesis. This guide provides an objective comparison of Methyltriphenoxyphosphonium iodide (MTPI) with other common iodinating agents, including the Appel reaction (Triphenylphosphine/Iodine), N-Iodosuccinimide (NIS), and molecular iodine. The performance of these reagents is evaluated based on experimental data for reaction yields, conditions, and substrate scope, particularly concerning primary, secondary, and tertiary alcohols.

Executive Summary

The choice of an iodinating agent for converting alcohols to alkyl iodides depends on several factors, including the substrate's nature (primary, secondary, or tertiary alcohol), desired reaction conditions (mildness, temperature), and tolerance of other functional groups. This compound (MTPI) offers a method for this transformation, while the Appel reaction is a widely used and versatile alternative. N-Iodosuccinimide (NIS) is another common iodinating agent, though its application for the direct conversion of simple alcohols is less frequently reported than for other substrates. This guide presents a comparative analysis of these reagents to aid in selecting the most suitable method for a given synthetic challenge.

Comparison of Performance: Quantitative Data

The following tables summarize the performance of different iodinating agents in converting various types of alcohols to their corresponding iodides. The data has been compiled from various sources to provide a comparative overview.

Table 1: Iodination of Primary Alcohols

Alcohol SubstrateReagent SystemReaction ConditionsYield (%)Reference
Benzyl alcoholMTPINot specifiedNot specifiedN/A
Benzyl alcoholPPh₃ / I₂ / ImidazoleDichloromethane (B109758), RT, 15 min97[1]
1-OctanolPPh₃ / I₂ / ImidazoleNot specified98N/A
4-Chlorobenzyl alcoholKI / P₂O₅Acetonitrile (B52724), RT, 10 min98[2]

Table 2: Iodination of Secondary Alcohols

Alcohol SubstrateReagent SystemReaction ConditionsYield (%)Reference
CyclohexanolMTPINot specifiedNot specifiedN/A
CyclohexanolPPh₃ / I₂ / ImidazoleNot specified85N/A
2-OctanolKI / P₂O₅Acetonitrile, 45°C, 150 min85[2]

Table 3: Iodination of Tertiary Alcohols

Alcohol SubstrateReagent SystemReaction ConditionsOutcomeReference
t-Butyl alcoholPPh₃ / I₂Not specifiedInert[3]
Tertiary AlcoholsPPh₃ / I₂Not specifiedElimination to alkenes is a common side reaction.[4]
Tertiary AlcoholsAppel Reaction (generic)Not specifiedCan be successful, but may proceed via SN1 mechanism.[5][6][7]

Reaction Mechanisms and Experimental Workflows

Understanding the underlying mechanisms is crucial for optimizing reaction conditions and predicting outcomes.

This compound (MTPI)

The reaction of MTPI with an alcohol is proposed to proceed via an initial nucleophilic attack of the alcohol on the phosphonium (B103445) salt. This results in the displacement of a phenoxide ion, forming an alkoxyphosphonium iodide intermediate. The iodide ion then acts as a nucleophile, attacking the carbon atom of the alkoxy group in an Sₙ2 reaction to yield the alkyl iodide and triphenyl phosphite.

MTPI_Mechanism MTPI This compound (CH₃P(OPh)₃⁺ I⁻) Intermediate Alkoxyphosphonium Iodide (R-O-P(OPh)₂CH₃⁺ I⁻) MTPI->Intermediate + R-OH - PhO⁻ Alcohol R-OH Product Alkyl Iodide (R-I) Intermediate->Product Sₙ2 attack by I⁻ Byproduct Triphenyl Phosphite (P(OPh)₃) Intermediate->Byproduct Phenoxide Phenoxide

Caption: Proposed mechanism for alcohol iodination using MTPI.

Appel Reaction (Triphenylphosphine/Iodine)

The Appel reaction is a well-established method for converting alcohols to alkyl halides.[1][5][6][7] In the case of iodination, triphenylphosphine (B44618) (PPh₃) reacts with iodine (I₂) to form an initial phosphonium iodide species. The alcohol then attacks the phosphorus atom, leading to the formation of an alkoxyphosphonium iodide. The iodide ion subsequently displaces the activated hydroxyl group in an Sₙ2 reaction, yielding the alkyl iodide and triphenylphosphine oxide.[7] For primary and secondary alcohols, this reaction typically proceeds with inversion of configuration.[6] Tertiary alcohols may react via an Sₙ1 mechanism.[7]

Appel_Reaction_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_products Products Alcohol Alcohol (R-OH) Alkoxyphosphonium Formation of Alkoxyphosphonium Intermediate Alcohol->Alkoxyphosphonium PPh3 Triphenylphosphine (PPh₃) Activation Formation of Phosphonium Iodide PPh3->Activation Iodine Iodine (I₂) Iodine->Activation Activation->Alkoxyphosphonium SN2 Sₙ2 Attack by Iodide Alkoxyphosphonium->SN2 AlkylIodide Alkyl Iodide (R-I) SN2->AlkylIodide TPPO Triphenylphosphine Oxide (TPPO) SN2->TPPO

Caption: Experimental workflow of the Appel reaction for alcohol iodination.

N-Iodosuccinimide (NIS)

N-Iodosuccinimide is a source of electrophilic iodine. While it is widely used for the iodination of alkenes, alkynes, and aromatic compounds, its direct use for the conversion of simple saturated alcohols to alkyl iodides is less common.[8] Often, an activator or a different reaction pathway is employed. For instance, NIS can be used in combination with triphenylphosphine, in a process similar to the Appel reaction. In such cases, NIS acts as the iodine source to generate the reactive phosphonium species.

Experimental Protocols

General Procedure for Iodination using Triphenylphosphine/Iodine (Appel Reaction)

To a solution of the alcohol (1.0 eq) and triphenylphosphine (1.2 eq) in anhydrous dichloromethane (DCM) at 0 °C, iodine (1.2 eq) is added portion-wise. The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with a saturated aqueous solution of sodium thiosulfate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography to afford the alkyl iodide.

General Procedure for Iodination using Potassium Iodide and Phosphoric Pentoxide

To a mixture of the alcohol (1 mmol) and potassium iodide (1.5 mmol) in acetonitrile (5 mL), phosphorus pentoxide (2 mmol) is added. The reaction mixture is stirred at room temperature or heated to 45°C, and the progress is monitored by TLC. After completion, the mixture is filtered, and the filtrate is concentrated. The residue is then subjected to purification by column chromatography to yield the corresponding alkyl iodide.[2]

Conclusion

The choice of an iodinating agent is a critical decision in the synthesis of alkyl iodides from alcohols.

  • This compound (MTPI) presents a potential method, although detailed comparative data is scarce in the literature. Its proposed mechanism involves the activation of the alcohol followed by nucleophilic attack of the iodide.

  • The Appel reaction (PPh₃/I₂) is a robust and widely applicable method , particularly for primary and secondary alcohols, generally providing high yields under mild conditions.[1] Its mechanism is well-understood, proceeding via an Sₙ2 pathway with inversion of configuration.[6]

  • N-Iodosuccinimide (NIS) is a versatile electrophilic iodinating agent, but for the direct conversion of simple alcohols, it is often used in conjunction with other reagents like triphenylphosphine.

  • Other methods, such as the use of KI/P₂O₅ , offer a simple and efficient alternative for the iodination of a range of alcohols.[2]

For tertiary alcohols, iodination is often challenging due to competing elimination reactions.[4] In such cases, reaction conditions must be carefully optimized, and alternative synthetic routes might be considered. This guide provides a foundation for selecting the appropriate iodinating agent based on the specific requirements of the synthetic task at hand. Further investigation into specific substrate-reagent combinations is recommended for optimal results.

References

A Comparative Guide: Methyltriphenoxyphosphonium Iodide vs. PPh3/I2 in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient conversion of alcohols to iodides is a fundamental transformation in organic synthesis. This guide provides an objective comparison of two common reagent systems for this purpose: the pre-formed salt, Methyltriphenoxyphosphonium iodide (MTPI), and the in situ generated triphenylphosphine (B44618)/iodine (PPh3/I2) system, often referred to as the Appel reaction conditions.

This comparison delves into the advantages of each system, supported by experimental data, to aid in the selection of the most appropriate reagent for specific synthetic challenges.

At a Glance: Key Differences

FeatureThis compound (MTPI)PPh3/I2 System
Reagent Type Pre-formed, stable saltGenerated in situ from PPh3 and I2
Primary Application Dehydration of alcohols, Iodination of primary alcoholsBroadly used for iodination of primary and secondary alcohols
Key Advantage Can be used as a dehydrating agent; stable reagentHigh yields for a wide range of alcohols; mild reaction conditions
Key Disadvantage Primarily effective for dehydration or specific iodinationsFormation of triphenylphosphine oxide byproduct complicates purification
Byproducts Phenol (B47542), Triphenylphosphine oxideTriphenylphosphine oxide, HI (neutralized by base)

Performance in Alcohol Iodination: A Data-Driven Comparison

The PPh3/I2 system, often in the presence of a base like imidazole (B134444) or 4-(dimethylamino)pyridine (DMAP), has been extensively documented for the high-yield conversion of various alcohols to their corresponding iodides.

Table 1: Iodination of Various Alcohols using PPh3/I2/Base System

Substrate (Alcohol)Product (Iodide)ReagentsSolventTime (h)Yield (%)Reference
Benzyl alcoholBenzyl iodidePPh3, I2, polymer-supported DMAPDichloromethane (B109758)0.595[1]
4-Methoxybenzyl alcohol4-Methoxybenzyl iodidePPh3, I2, polymer-supported DMAPDichloromethane0.596[1]
CyclohexanolIodocyclohexanePPh3, I2, polymer-supported DMAPDichloromethane3.085[1]
1-Octanol1-IodooctanePPh3, I2, polymer-supported DMAPDichloromethane2.090[1]
Butane-1,3-diol4-Iodobutan-2-olPPh3, I2, polymer-supported DMAPDichloromethane2.592 (chemoselective for primary -OH)[1]

This compound is a potent reagent, though its application is more specialized. It is particularly effective as a dehydrating agent under mild conditions.[2] Its utility in iodination is most prominently cited for the conversion of primary hydroxyl groups, especially in sensitive molecules like nucleosides.

Due to the lack of extensive data for the iodination of simple alcohols with MTPI, a direct quantitative comparison of yields is challenging. However, the primary advantage of MTPI lies not in its broad applicability for iodination but in its alternative reactivity.

Reaction Mechanisms and Pathways

The mechanistic pathways for both reagent systems involve the activation of the alcohol's hydroxyl group, facilitating its displacement by the iodide ion.

PPh3/I2 System (Appel Reaction)

The reaction proceeds through the formation of an alkoxyphosphonium iodide intermediate. The reaction of triphenylphosphine with iodine forms the initial phosphonium (B103445) species. The alcohol then attacks this species, and subsequent elimination of triphenylphosphine oxide and a proton (neutralized by a base) leads to the alkyl iodide. The reaction typically proceeds with an inversion of stereochemistry at the carbon center, consistent with an SN2 mechanism.[3]

PPh3_I2_Mechanism cluster_activation Reagent Activation cluster_reaction Alcohol Conversion PPh3 PPh3 PPh3I2 [Ph3P-I]+ I- PPh3->PPh3I2 + I2 I2 I2 ROH R-OH Alkoxyphosphonium [R-O-PPh3]+ I- ROH->Alkoxyphosphonium + [Ph3P-I]+ I- RI R-I Alkoxyphosphonium->RI SN2 attack by I- TPPO Ph3P=O Alkoxyphosphonium->TPPO

Caption: Mechanism of alcohol iodination using the PPh3/I2 system.

This compound (MTPI)

The mechanism with MTPI involves the alcohol attacking the phosphonium salt, leading to the displacement of a phenoxide ion. The resulting alkoxyphosphonium intermediate is then susceptible to nucleophilic attack by the iodide ion to yield the alkyl iodide.

MTPI_Mechanism MTPI [CH3P(OPh)3]+ I- Intermediate [CH3P(OPh)2(OR)]+ I- MTPI->Intermediate + R-OH - PhOH ROH R-OH RI R-I Intermediate->RI SN2 attack by I- Byproduct CH3P(O)(OPh)2 Intermediate->Byproduct

Caption: Proposed mechanism for alcohol iodination using MTPI.

Experimental Protocols

General Procedure for Iodination of an Alcohol using PPh3/I2/Imidazole (Appel Reaction)
  • To a solution of the alcohol (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add imidazole (1.5 eq).

  • To this stirred solution, add a solution of iodine (1.5 eq) in DCM dropwise.

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to separate the desired alkyl iodide from the triphenylphosphine oxide byproduct.

PPh3_I2_Workflow Start Start Mix Mix Alcohol, PPh3, Imidazole in DCM at 0°C Start->Mix AddI2 Add I2 solution dropwise Mix->AddI2 React Stir at room temperature AddI2->React Quench Quench with Na2S2O3 (aq) React->Quench Extract Extract with DCM Quench->Extract Purify Purify by column chromatography Extract->Purify End Product (R-I) Purify->End

Caption: Experimental workflow for the Appel reaction.

Preparation of this compound

This compound can be prepared by reacting triphenyl phosphite (B83602) with methyl iodide.

  • Heat a mixture of triphenyl phosphite (1.0 eq) and methyl iodide (1.1 eq) under reflux.[4]

  • After cooling, add dry ether to precipitate the product.[4]

  • Wash the resulting solid with dry ether and dry under vacuum to yield this compound.[4]

Advantages and Disadvantages

This compound (MTPI)

Advantages:

  • Dehydrating Agent: MTPI is an effective reagent for the dehydration of alcohols to alkenes under mild conditions, offering an alternative reaction pathway.[2]

  • Stable and Pre-formed: As a stable salt, MTPI can be stored and handled more easily than the moisture-sensitive components of the in situ PPh3/I2 system.

Disadvantages:

  • Limited Scope for Iodination: Its primary utility is in dehydration and specific iodinations, such as for primary alcohols in nucleosides. It is not as widely applied for general alcohol iodination as the PPh3/I2 system.

  • Formation of Phenol Byproduct: The reaction releases phenol as a byproduct, which may need to be separated from the desired product.

PPh3/I2 System

Advantages:

  • High Versatility and Yields: This system is highly effective for the iodination of a wide range of primary and secondary alcohols, often providing excellent yields.[1]

  • Mild Reaction Conditions: The reaction is typically carried out under mild, neutral conditions, making it compatible with a variety of functional groups.

  • Chemoselectivity: It can exhibit high chemoselectivity, for instance, selectively iodinating a primary alcohol in the presence of a secondary alcohol.[1]

Disadvantages:

  • Triphenylphosphine Oxide Byproduct: The formation of triphenylphosphine oxide is a significant drawback, as its removal from the reaction mixture can be challenging and often requires careful column chromatography.[5]

  • In Situ Generation: The reagents are typically used in situ, which may require careful handling of the individual components.

Conclusion

The choice between this compound and the PPh3/I2 system is highly dependent on the specific synthetic goal.

For general and high-yielding iodination of primary and secondary alcohols, the PPh3/I2 system is a well-established and versatile choice, despite the potential purification challenges posed by the triphenylphosphine oxide byproduct.

This compound emerges as a valuable alternative when dehydration is the desired outcome or for specific applications such as the selective iodination of primary hydroxyl groups in sensitive substrates. Its nature as a stable, pre-formed reagent can also offer advantages in terms of handling and storage.

Ultimately, a careful consideration of the substrate, desired product, and potential downstream purification steps will guide the synthetic chemist to the optimal choice of reagent.

References

A Comparative Guide to Alcohol Dehydration: Efficacy of Methyltriphenoxyphosphonium Iodide versus Other Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and selective dehydration of alcohols to form alkenes is a critical transformation in organic synthesis. The choice of reagent can significantly impact yield, stereoselectivity, and functional group tolerance. This guide provides an objective comparison of methyltriphenoxyphosphonium iodide (MTPI) with other common dehydration methods, supported by available experimental data and detailed protocols.

Introduction to Dehydration Reagents

The dehydration of alcohols involves the removal of a water molecule to form an alkene. This process typically requires the activation of the hydroxyl group, converting it into a good leaving group. Various methods have been developed to achieve this transformation, each with its own advantages and limitations.

This compound (MTPI) is a phosphonium (B103445) salt that has been shown to be an effective reagent for the dehydration of alcohols under mild, aprotic conditions.[1] Its mechanism involves the initial interaction of the alcohol with the MTPI reagent, leading to the displacement of a phenoxide ion. This activation of the hydroxyl group facilitates its departure and the subsequent formation of the alkene.

Other widely used methods for alcohol dehydration or related transformations include:

  • Acid-Catalyzed Dehydration: Strong acids like sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄) are classical reagents for alcohol dehydration.[2] The reaction proceeds via protonation of the hydroxyl group, followed by the loss of water to form a carbocation intermediate, which then loses a proton to form the alkene. This method is often limited by harsh reaction conditions, potential for carbocation rearrangements, and low selectivity.

  • Phosphorus Oxychloride (POCl₃) in Pyridine (B92270): This method offers a milder alternative to strong acids and is effective for the dehydration of primary, secondary, and tertiary alcohols.[3][4][5] The reaction proceeds via an E2 mechanism, which avoids carbocation intermediates and thus prevents rearrangements.[4][5]

  • Mitsunobu Reaction: While primarily known for the inversion of stereochemistry in nucleophilic substitution of alcohols, the Mitsunobu reaction (using a phosphine, typically triphenylphosphine (B44618), and an azodicarboxylate like DEAD or DIAD) can also effect dehydration.[6][7]

  • Appel Reaction: The Appel reaction conditions (typically triphenylphosphine and a carbon tetrahalide) are primarily used to convert alcohols to alkyl halides, but under certain conditions can also promote elimination to form alkenes.

Comparative Efficacy

Reagent/MethodTypical ConditionsSubstrate ScopeKey AdvantagesKey Disadvantages
This compound (MTPI) Aprotic solvents (e.g., 1,3-dimethylimidazolidin-2-one), mild temperaturesReported for various alcohols[1]Mild reaction conditionsLimited comparative data available; solvent choice is critical[1]
Acid-Catalyzed (H₂SO₄, H₃PO₄) High temperatures (100-180 °C depending on alcohol class)[2]Primary, secondary, and tertiary alcoholsInexpensive reagentsHarsh conditions, potential for carbocation rearrangements, side reactions (e.g., ether formation)[2]
Phosphorus Oxychloride (POCl₃) / Pyridine 0 °C to refluxPrimary, secondary, and tertiary alcohols[4][5]Mild conditions, avoids carbocation rearrangements (E2 mechanism)[4][5]Use of toxic and unpleasant pyridine
Mitsunobu Reaction (PPh₃, DEAD/DIAD) 0 °C to room temperaturePrimary and secondary alcohols[6][7]Mild conditions, stereochemical control (inversion for substitution)Stoichiometric amounts of reagents, difficult to remove byproducts (triphenylphosphine oxide)
Appel Reaction (PPh₃, CBr₄/CCl₄) Room temperature to refluxPrimary and secondary alcoholsMild conditionsPrimarily for halogenation, elimination is a side reaction, use of toxic carbon tetrachloride

Experimental Protocols

Detailed experimental procedures are crucial for reproducibility and successful implementation in the laboratory.

Dehydration of an Alcohol using this compound (MTPI)

This protocol is a general representation based on the principles described in the literature.[1]

  • Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol substrate (1.0 equivalent) in an anhydrous aprotic solvent such as 1,3-dimethylimidazolidin-2-one (DMI).

  • Reagent Addition: Add this compound (MTPI) (1.1-1.5 equivalents) to the solution in one portion.

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature to 60 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica (B1680970) gel.

Dehydration of a Secondary Alcohol using Phosphorus Oxychloride (POCl₃) in Pyridine

This is a standard laboratory procedure.[4]

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the secondary alcohol (1.0 equivalent) in anhydrous pyridine.

  • Reagent Addition: Cool the solution in an ice bath (0 °C) and slowly add phosphorus oxychloride (POCl₃) (1.1-1.5 equivalents) dropwise with stirring.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for the required time, monitoring by TLC.

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it over crushed ice. Extract the product with an organic solvent (e.g., diethyl ether).

  • Purification: Wash the organic extract successively with dilute hydrochloric acid (to remove pyridine), saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation. The resulting crude alkene can be further purified by distillation or column chromatography.

Visualizing Reaction Pathways

To better understand the processes involved, the following diagrams illustrate the general workflow for alcohol dehydration and the proposed mechanistic pathway for the MTPI-mediated reaction.

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification Alcohol Alcohol Substrate ReactionVessel Reaction in Anhydrous Solvent Alcohol->ReactionVessel Reagent Dehydration Reagent (e.g., MTPI, POCl₃) Reagent->ReactionVessel Quench Quenching ReactionVessel->Quench Extraction Extraction Quench->Extraction Purification Purification (Chromatography/Distillation) Extraction->Purification Product Alkene Product Purification->Product

General experimental workflow for alcohol dehydration.

mtpi_mechanism MTPI MeP(OPh)₃⁺ I⁻ (MTPI) Intermediate [R-CH₂-CH(O-P(OPh)₃Me)-R']⁺ I⁻ MTPI->Intermediate + Alcohol Alcohol R-CH₂-CH(OH)-R' Alcohol->Intermediate Phenoxide PhO⁻ Intermediate->Phenoxide Alkene R-CH=CH-R' Intermediate->Alkene - PhO⁻, - H⁺ Byproduct1 MeP(OPh)₂=O Intermediate->Byproduct1 Byproduct2 PhOH Phenoxide->Byproduct2 + H⁺

Proposed pathway for MTPI-mediated dehydration.

Conclusion

This compound serves as a valuable reagent for the dehydration of alcohols under mild conditions, offering an alternative to harsher acid-catalyzed methods and other established protocols. While extensive comparative data is limited, its efficacy in aprotic solvents suggests it is a viable option, particularly when sensitive functional groups are present. The choice of a dehydration reagent will ultimately depend on the specific substrate, desired selectivity, and tolerance to reaction conditions. Methods like POCl₃ in pyridine are advantageous for preventing carbocation rearrangements. For a comprehensive evaluation, further direct comparative studies of MTPI against other modern dehydration reagents on a standardized set of substrates would be highly beneficial to the scientific community.

References

A Comparative Guide to the Synthesis of Alkyl Iodides: Alternatives to Methyltriphenoxyphosphonium Iodide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of alkyl iodides is a critical step in the construction of complex molecular architectures. While methyltriphenoxyphosphonium iodide has its applications, a range of alternative reagents and methodologies offer distinct advantages in terms of yield, substrate scope, cost, and reaction conditions. This guide provides an objective comparison of prominent alternatives, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for a given synthetic challenge.

Comparison of Key Methodologies

The following table summarizes the performance of several common methods for the synthesis of alkyl iodides from alcohols, providing a direct comparison to facilitate reagent selection.

Method/ReagentTypical SubstrateReaction ConditionsYield (%)Key AdvantagesKey Disadvantages
Appel Reaction Primary & Secondary AlcoholsPPh₃, I₂, Imidazole (B134444), CH₂Cl₂, RT85-98%[1]Mild conditions, high yields, predictable inversion of configuration.[2][3][4]Stoichiometric amounts of triphenylphosphine (B44618) oxide byproduct can complicate purification.[5]
Phosphorus/Iodine Primary & Secondary AlcoholsRed Phosphorus, I₂, Reflux90-100% (for lower alkyl iodides)[6]Inexpensive reagents, high yields for simple alcohols.[6][7][8][9]Can generate acidic byproducts (HI), potentially causing rearrangements in sensitive substrates.[8]
Finkelstein Reaction Alkyl Chlorides/BromidesNaI, Acetone (B3395972), Reflux>90%Excellent for halide exchange, driven by precipitation of NaCl/NaBr.[10][11][12]Requires a two-step process if starting from an alcohol.
CeCl₃·7H₂O/NaI Primary, Secondary, & Benzyl AlcoholsCeCl₃·7H₂O, NaI, CH₃CN, Reflux85-95%[13]Mild, uses inexpensive and low-toxicity reagents.[13][14]May require longer reaction times for some substrates.[13]
Thioiminium Salt Primary & Secondary AlcoholsMeSCH=NMe₂⁺I⁻, Toluene or THF, 85 °C80-97%[15]Neutral reaction conditions, good functional group tolerance, selective for primary over secondary alcohols.[15]Reagent is not as commonly available as those for other methods.

Reaction Pathways and Mechanisms

The synthesis of alkyl iodides from alcohols typically proceeds through the activation of the hydroxyl group, transforming it into a good leaving group, followed by nucleophilic attack by an iodide ion. The specific mechanism can vary depending on the reagents and the structure of the alcohol.

Appel Reaction Workflow

The Appel reaction provides a reliable method for the conversion of primary and secondary alcohols to alkyl iodides with inversion of stereochemistry, proceeding through a classic Sₙ2 mechanism.

Appel_Reaction cluster_activation Activation of Alcohol cluster_substitution Nucleophilic Substitution (Sₙ2) ROH Alcohol (R-OH) Alkoxyphosphonium Alkoxyphosphonium Iodide [R-OPPh₃]⁺I⁻ ROH->Alkoxyphosphonium Reacts with PPh3I2 PPh₃I₂ PPh3I2->Alkoxyphosphonium Iodide Iodide Ion (I⁻) AlkylIodide Alkyl Iodide (R-I) Alkoxyphosphonium->AlkylIodide TPPO Triphenylphosphine Oxide (O=PPh₃) Alkoxyphosphonium->TPPO Forms Iodide->AlkylIodide Attacks

Caption: Workflow of the Appel Reaction for alkyl iodide synthesis.

Finkelstein Reaction Logic

The Finkelstein reaction is a powerful halide exchange method. Its efficiency stems from Le Châtelier's principle, where the precipitation of the insoluble sodium chloride or bromide in acetone drives the equilibrium towards the formation of the alkyl iodide.

Finkelstein_Reaction start Start with Alkyl Chloride/Bromide (R-Cl or R-Br) reagents Add Sodium Iodide (NaI) in Acetone start->reagents reaction Sₙ2 Reaction reagents->reaction equilibrium Equilibrium Shift reaction->equilibrium products Alkyl Iodide (R-I) equilibrium->products Favors precipitate Precipitation of NaCl or NaBr equilibrium->precipitate Driven by

Caption: Logical flow of the Finkelstein Reaction.

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for replication and adaptation in the laboratory.

Protocol 1: Synthesis of an Alkyl Iodide using the Appel Reaction[1][2]

This procedure is a representative example for the conversion of a primary alcohol to its corresponding iodide.

Materials:

Procedure:

  • To a stirred solution of the primary alcohol (1.0 mmol) and triphenylphosphine (1.2 mmol) in dry dichloromethane (5 mL) at 0 °C under an inert atmosphere, add imidazole (1.5 mmol).

  • Add a solution of iodine (1.2 mmol) in dry dichloromethane dropwise to the mixture at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 0.5-3 hours, monitoring the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with dichloromethane and wash successively with saturated aqueous sodium thiosulfate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure alkyl iodide.

Protocol 2: Synthesis of an Alkyl Iodide using Phosphorus and Iodine

This classic method utilizes the in-situ generation of phosphorus triiodide.

Materials:

  • Alcohol (1.0 mol)

  • Red Phosphorus (0.2 g-atom)

  • Iodine (1.0 mol)

Procedure:

  • Place the alcohol (1.0 mol) and red phosphorus (0.2 g-atom) in a reaction flask equipped with a reflux condenser and a dropping funnel.

  • Slowly add iodine (1.0 mol) in small portions to the mixture. The reaction is exothermic and may require cooling to maintain control.

  • After the addition of iodine is complete, gently heat the mixture to reflux until the reaction is complete (as monitored by TLC or GC).

  • Cool the reaction mixture and distill the crude alkyl iodide.

  • Wash the distillate with water, then with a dilute solution of sodium thiosulfate to remove any remaining iodine, and finally with water again.

  • Dry the product over anhydrous calcium chloride and redistill to obtain the pure alkyl iodide.

Protocol 3: Synthesis of an Alkyl Iodide via the Finkelstein Reaction[11][12]

This protocol describes the conversion of an alkyl bromide to an alkyl iodide.

Materials:

  • Alkyl Bromide (1.0 mmol)

  • Sodium Iodide (NaI) (1.5 mmol)

  • Acetone, dry (10 mL)

Procedure:

  • Dissolve the alkyl bromide (1.0 mmol) in dry acetone (10 mL) in a round-bottom flask equipped with a reflux condenser.

  • Add sodium iodide (1.5 mmol) to the solution.

  • Heat the mixture to reflux and maintain for 1-24 hours, depending on the reactivity of the alkyl bromide. The formation of a white precipitate (NaBr) indicates the progress of the reaction.

  • After the reaction is complete (monitored by TLC or GC), cool the mixture to room temperature.

  • Filter the mixture to remove the precipitated sodium bromide.

  • Evaporate the acetone from the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., diethyl ether or dichloromethane), wash with water, and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the alkyl iodide.

Concluding Remarks

The synthesis of alkyl iodides can be accomplished through a variety of effective methods, each with its own set of advantages and limitations. The Appel reaction stands out for its mild conditions and high yields for a broad range of alcohols. The use of elemental phosphorus and iodine offers a cost-effective route, particularly for simple alkyl iodides. The Finkelstein reaction is the method of choice for halide exchange, while newer methods employing reagents like cerium chloride or thioiminium salts provide milder and more selective alternatives. The choice of method will ultimately depend on the specific requirements of the synthesis, including the nature of the substrate, desired scale, and tolerance of various functional groups. This guide provides the necessary comparative data and protocols to make an informed decision for the successful synthesis of target alkyl iodide molecules.

References

A Comparative Guide to Polymer-Supported Triphenylphosphine and Methyltriphenoxyphosphonium Iodide in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern organic synthesis, the choice of reagents plays a pivotal role in determining the efficiency, yield, and sustainability of a chemical transformation. For researchers, scientists, and professionals in drug development, the selection of an appropriate phosphine-based reagent is critical for a variety of cornerstone reactions. This guide provides an objective comparison between Polymer-supported Triphenylphosphine (B44618) (PS-TPP) and Methyltriphenoxyphosphonium Iodide (MTPI), offering insights into their respective performances, applications, and handling characteristics, supported by experimental data.

Introduction to the Reagents

Polymer-supported Triphenylphosphine (PS-TPP) is a solid-supported equivalent of triphenylphosphine, where the phosphine (B1218219) moiety is covalently attached to a polymer backbone, typically polystyrene cross-linked with divinylbenzene.[1][2] This immobilization offers a significant advantage in simplifying product purification, as the phosphine oxide byproduct, which is notoriously difficult to remove by conventional chromatographic methods, can be easily separated by filtration.[3] PS-TPP is widely employed in a range of reactions including the Wittig, Mitsunobu, and Staudinger reactions.[2][4]

This compound (MTPI) is a quaternary phosphonium (B103445) salt that serves as a versatile reagent in organic synthesis.[1] It is primarily recognized for its efficacy as a dehydrating and dehydrohalogenating agent, and for the conversion of alcohols to iodides.[5][6] Its utility as a phase-transfer catalyst has also been noted, enhancing reaction rates and yields in various chemical transformations.[1] While not a direct substitute for triphenylphosphine in all its applications, its ability to activate alcohols makes it relevant in transformations analogous to the initial steps of reactions like the Mitsunobu reaction.[7]

Performance Comparison: A Data-Driven Overview

The following tables summarize the key characteristics and reported performance data for PS-TPP and MTPI in relevant synthetic transformations.

Table 1: General Properties and Handling

FeaturePolymer-supported Triphenylphosphine (PS-TPP)This compound (MTPI)
Physical Form Solid beads or resin[1]Crystalline solid[8]
Key Advantage Simplified purification via filtration of byproduct[3]Versatile reagent for dehydration and iodination[5]
Byproduct Removal Filtration[3]Typically requires chromatography or extraction
Recyclability The phosphine oxide byproduct can be reduced and reused[9]Not typically recycled in standard laboratory use
Solubility Insoluble in common organic solvents[9]Soluble in solvents like chloroform, DMSO, and methanol[8]

Table 2: Application in Key Synthetic Reactions

ReactionPolymer-supported Triphenylphosphine (PS-TPP)This compound (MTPI)
Wittig Reaction Widely used for olefin synthesis. Yields are dependent on the polymer cross-linking, with 2% cross-linked polymer often providing higher yields (73-96%).[2]Not a standard reagent for the Wittig reaction. Its primary function is not ylide generation.
Mitsunobu Reaction Effective for esterification and inversion of stereochemistry in secondary alcohols. Yields are comparable to solution-phase triphenylphosphine.[5]Not directly used in the classical Mitsunobu reaction. However, it activates alcohols for nucleophilic substitution by iodide, a related transformation.[5][7]
Staudinger Reaction Used for the synthesis of imines from azides and aldehydes (aza-Wittig). A non-cross-linked polymer support has shown high conversions (>95%).[9]No direct application reported in the Staudinger reaction for the formation of iminophosphoranes.
Other Applications Appel reaction (conversion of alcohols to alkyl halides), synthesis of dipeptides.[2]Dehydration of alcohols to alkenes, dehydrohalogenation, conversion of 5'-hydroxyl groups in nucleosides to 5'-deoxy-5'-iodo groups.[5]

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for a practical understanding of the application of each reagent.

Protocol 1: Wittig Reaction using Polymer-supported Triphenylphosphine

This protocol describes the synthesis of stilbene (B7821643) from benzaldehyde (B42025) and polymer-bound benzyltriphenylphosphonium (B107652) chloride.

Step 1: Preparation of the Polymer-bound Phosphonium Salt

  • Polymer-supported triphenylphosphine (1.0 equivalent) is allowed to react with neat benzyl (B1604629) chloride (1.0 equivalent).

  • The mixture is heated to afford the polymer-bound benzyltriphenylphosphonium chloride salt.

Step 2: Ylide Formation and Wittig Olefination

  • The polymer-bound phosphonium salt from Step 1 is suspended in anhydrous THF.

  • Sodium hydride (NaH) is added to the suspension to deprotonate the phosphonium salt and form the corresponding ylide.

  • Benzaldehyde (1.0 equivalent) is added to the ylide suspension in THF.

  • The reaction mixture is stirred at room temperature to yield stilbene and the resin-bound triphenylphosphine oxide byproduct.

  • The solid resin is removed by filtration, and the filtrate containing the product is concentrated. Stilbene can be obtained in yields of 40-60%.[2]

Protocol 2: Mitsunobu Reaction using Polymer-supported Triphenylphosphine

This protocol details the preparation of p-methoxyphenyl benzyl ether.

  • To a solution of p-methoxyphenol (0.175 mmol) in 2 mL of dichloromethane (B109758) (DCM), add a solution of benzyl alcohol (0.175 mmol) in 2 mL of DCM and 130 mg of PS-Triphenylphosphine resin (1.35 mmol/g, 0.175 mmol).

  • Stir the reaction mixture for 30 minutes at room temperature and then cool to 0 °C.

  • Add a solution of diethyl azodicarboxylate (DEAD) (0.175 mmol) in 2 mL of DCM to the reaction mixture at 0 °C.

  • Stir the reaction for 16 hours at room temperature.

  • Wash the reaction mixture with aqueous KOH solution (5%, 4 mL), followed by 5% aqueous HCl (4 mL).

  • Filter the DCM extract and wash the resin with additional DCM (2 x 4 mL).

  • Concentrate the solvent and purify the product by filtration through a silica (B1680970) SPE cartridge to yield p-methoxyphenyl benzyl ether (88% yield, GC purity 96%).[10]

Protocol 3: Staudinger/Aza-Wittig Reaction using Linear Polymer-supported Triphenylphosphine

This protocol describes the synthesis of N-benzylidenebenzylamine.

  • To a stirred solution of linear polymer-supported triphenylphosphine (184 mg, 0.38 mmol) in THF (10 mL), add benzaldehyde (40 mg, 0.38 mmol).

  • Add benzyl azide (B81097) (50 mg, 0.38 mmol) to the reaction mixture and stir at room temperature for 22 hours.

  • As the reaction proceeds, the polymer becomes insoluble.

  • At the end of the reaction, collect the copolymer beads by filtration and wash with THF (60 mL).

  • Evaporate the solvent from the filtrate to afford N-benzylidenebenzylamine (67 mg, 91% yield).[2]

Protocol 4: Preparation of this compound

This protocol describes the synthesis of MTPI from triphenyl phosphite (B83602) and methyl iodide.

  • Heat a mixture of triphenyl phosphite (31 g) and methyl iodide (21 g) for 36 hours under reflux using a Dean-Stark apparatus. The temperature of the boiling mixture will rise from 70°C to 115°C.

  • After cooling, add dry ether to the mixture to precipitate yellowish-brown needles of this compound.

  • Wash the crystals repeatedly with dry ether and dry them over phosphorus pentoxide. The yield is approximately 42 g (94%).

  • For further purification, the product can be rapidly dissolved in dry acetone (B3395972) and precipitated with dry ether to obtain a product with a melting point of 146°C.[8][11]

Visualizing the Workflows and Comparison

The following diagrams, generated using the DOT language, illustrate the experimental workflows and a logical comparison of the two reagents.

G cluster_0 PS-TPP Workflow (e.g., Wittig Reaction) Start_PS Start with PS-TPP Resin React_PS React with Alkyl Halide to form Phosphonium Salt Start_PS->React_PS Ylide_PS Add Base to form Ylide React_PS->Ylide_PS Aldehyde_PS Add Aldehyde/Ketone Ylide_PS->Aldehyde_PS Filter_PS Filtration Aldehyde_PS->Filter_PS Product_PS Product in Solution Byproduct_PS Byproduct on Resin Filter_PS->Product_PS Filtrate Filter_PS->Byproduct_PS Solid

Caption: Workflow for a Wittig reaction using polymer-supported triphenylphosphine (PS-TPP).

G cluster_1 MTPI in Alcohol Activation Start_MTPI Methyltriphenoxy- phosphonium Iodide (MTPI) Intermediate Alkoxyphosphonium Intermediate Start_MTPI->Intermediate Reacts with Alcohol Alcohol (R-OH) Alcohol->Intermediate Product_MTPI Substituted Product (R-Nu) Intermediate->Product_MTPI Attacked by Byproduct_MTPI Phosphorus Byproduct Intermediate->Byproduct_MTPI Forms Nucleophile Nucleophile (e.g., I-) Nucleophile->Product_MTPI

Caption: General mechanism of alcohol activation by this compound (MTPI).

G Reagent Reagent Polymer-supported Triphenylphosphine (PS-TPP) This compound (MTPI) Primary_Use Primary Use Reagent for Wittig, Mitsunobu, Staudinger reactions Dehydrating and iodinating agent Reagent:f1->Primary_Use:f1 Reagent:f2->Primary_Use:f2 Purification Purification Advantage Easy filtration of byproduct Requires conventional purification methods Primary_Use:f1->Purification:f1 Primary_Use:f2->Purification:f2 Byproduct Key Byproduct Polymer-bound phosphine oxide Soluble phosphorus compounds Purification:f1->Byproduct:f1 Purification:f2->Byproduct:f2

Caption: Logical comparison of PS-TPP and MTPI based on their primary applications and features.

Conclusion

Polymer-supported triphenylphosphine and this compound are valuable reagents in organic synthesis, each with a distinct profile of applications and advantages. PS-TPP excels in reactions where the removal of the triphenylphosphine oxide byproduct is a significant challenge, offering a streamlined workflow and cleaner reaction profiles for classic transformations like the Wittig, Mitsunobu, and Staudinger reactions. Its primary advantage lies in the ease of purification, which is a considerable benefit in both academic research and industrial drug development.

On the other hand, MTPI is a potent reagent for specific functional group transformations, namely the dehydration of alcohols and their conversion to iodides. While it does not serve as a direct replacement for triphenylphosphine in the aforementioned named reactions, its ability to activate alcohols for nucleophilic attack is a mechanistically important concept that underlies many synthetic strategies.

For researchers and scientists, the choice between PS-TPP and MTPI will be dictated by the specific synthetic challenge at hand. When the goal is to perform a Wittig, Mitsunobu, or Staudinger reaction with simplified purification, PS-TPP is the superior choice. When the objective is dehydration, dehydrohalogenation, or the direct conversion of an alcohol to an iodide, MTPI is the more appropriate and effective reagent. This guide provides the necessary data and protocols to make an informed decision based on the desired transformation and experimental constraints.

References

A Comparative Analysis of Phosphonium-Based Reagents in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of reagents is paramount to the success of synthetic campaigns. Phosphonium-based reagents, particularly phosphonium (B103445) salts and their corresponding ylides, are indispensable tools for a variety of crucial transformations in organic chemistry. This guide provides an objective comparison of the performance of different phosphonium-based reagents in three cornerstone reactions: the Wittig reaction, the Appel reaction, and the Mitsunobu reaction. The following sections will delve into the nuances of these reagents, supported by experimental data, detailed protocols, and mechanistic diagrams to aid in the rational selection of the optimal reagent for a given synthetic challenge.

The Wittig Reaction: A Cornerstone of Alkene Synthesis

The Wittig reaction, a Nobel Prize-winning transformation, is a powerful method for the synthesis of alkenes from aldehydes or ketones and phosphonium ylides. The nature of the substituent on the ylide's carbanion dramatically influences its stability, reactivity, and the stereochemical outcome of the resulting alkene.

Comparative Performance of Phosphonium Ylides in the Wittig Reaction

Phosphonium ylides are broadly classified as stabilized, semi-stabilized, and non-stabilized, based on the electronic nature of the substituents on the carbanionic carbon. This classification directly correlates with their reactivity and the stereoselectivity of the olefination.

Ylide TypeSubstituent on CarbanionReactivityPredominant Alkene IsomerTypical Aldehyde SubstrateYield (%)Reference
Non-Stabilized Alkyl (e.g., -CH₃, -CH₂CH₃)High(Z)-alkenep-Anisaldehyde83-97%[1]
Semi-Stabilized Aryl (e.g., -Ph)ModerateMixture of (E) and (Z)Benzaldehyde~76% (E/Z = 76/24)[2]
Stabilized Electron-withdrawing (e.g., -CO₂Et, -CN)Low(E)-alkeneBenzaldehyde>95% (E)[3]

The Appel Reaction: Efficient Conversion of Alcohols to Alkyl Halides

The Appel reaction provides a mild and efficient method for the conversion of primary and secondary alcohols to the corresponding alkyl halides using a combination of a triarylphosphine, typically triphenylphosphine (B44618), and a tetrahalomethane.

Comparative Performance of Reagents in the Appel Reaction

While triphenylphosphine is the most common phosphine (B1218219) used, the choice of the halogen source significantly impacts the reaction conditions and outcomes. More recent developments have introduced modifications to the classic Appel protocol to mitigate the use of hazardous reagents.

Phosphine ReagentHalogen SourceSubstrate AlcoholProductYield (%)Reference
TriphenylphosphineCCl₄GeraniolGeranyl chloride75-81%[4]
TriphenylphosphineCBr₄n-Pentanoln-Pentyl bromide97%[4]
TriphenylphosphineI₂ / Imidazole(R)-Alcohol(S)-Alkyl iodideNot specified[5]
TriphenylphosphineN-Chlorosuccinimide (NCS)Hydroxy ketoneAlkyl chlorideNot specified[5]
Catalytic Phosphine OxideOxalyl ChlorideDecanolDecyl chlorideExcellent[6]

The Mitsunobu Reaction: Stereospecific Nucleophilic Substitution of Alcohols

The Mitsunobu reaction is a versatile and widely used method for the stereospecific conversion of primary and secondary alcohols to a wide range of functional groups, including esters, ethers, and azides, with inversion of configuration. The reaction typically employs a phosphine, such as triphenylphosphine, and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).

Comparative Performance of Phosphine Reagents in the Mitsunobu Reaction

A significant drawback of the classical Mitsunobu reaction is the formation of triphenylphosphine oxide as a byproduct, which can be challenging to remove. To address this, various modified phosphine reagents have been developed to simplify purification.

Phosphine ReagentAzodicarboxylateNucleophileSubstrate AlcoholProductYield (%)NotesReference
TriphenylphosphineDEADBenzoic acidEthanolEthyl benzoateHighStandard conditions, byproduct removal can be difficult.[7]
TributylphosphineDIADVariousVariousVariousGoodByproduct is often easier to remove than triphenylphosphine oxide.[7]
Polymer-supported TriphenylphosphineDEADVariousVarious52-96%Simplifies purification by filtration.[8]
Fluorous TriarylphosphinesDEADVariousVariousComparable to PPh₃Facilitates purification by fluorous solid-phase extraction.[9]
Diphenyl(2-pyridyl)phosphineDEADVariousVariousGoodPhosphine oxide byproduct can be removed by an acid wash.

Experimental Protocols

Synthesis of a Phosphonium Salt

Materials:

Procedure:

  • Dissolve the alkyl halide and triphenylphosphine in a minimal amount of toluene or benzene in a round-bottom flask equipped with a reflux condenser.

  • Heat the mixture to reflux and monitor the reaction progress by TLC. The reaction is typically complete within a few hours.

  • Cool the reaction mixture to room temperature, and then further cool in an ice bath to promote precipitation of the phosphonium salt.

  • Collect the solid product by vacuum filtration and wash with cold solvent.

  • Dry the phosphonium salt under vacuum. The product is typically of high purity and can be used without further purification.

General Procedure for the Wittig Reaction (Stabilized Ylide)

Materials:

  • Phosphonium salt (1.1 eq)

  • Base (e.g., NaH, K₂CO₃) (1.2 eq)

  • Aldehyde or ketone (1.0 eq)

  • Anhydrous solvent (e.g., THF, DMF)

Procedure:

  • To a stirred suspension of the phosphonium salt in the anhydrous solvent under an inert atmosphere, add the base portion-wise at room temperature.

  • Stir the mixture until the ylide formation is complete (indicated by a color change).

  • Add a solution of the aldehyde or ketone in the anhydrous solvent dropwise to the ylide solution.

  • Allow the reaction to stir at room temperature until completion (monitored by TLC).

  • Quench the reaction with water and extract the product with a suitable organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford the desired alkene.

General Procedure for the Appel Reaction

Materials:

  • Alcohol (1.0 eq)

  • Triphenylphosphine (1.3 eq)

  • Carbon tetrachloride or carbon tetrabromide (as solvent or reagent)

Procedure:

  • Dissolve the alcohol in carbon tetrachloride (which serves as both solvent and reagent) in a round-bottom flask equipped with a reflux condenser.

  • Add triphenylphosphine to the solution.

  • Heat the reaction mixture to reflux and monitor by TLC. The reaction is typically complete within 1-3 hours.

  • Cool the reaction mixture to room temperature. The triphenylphosphine oxide byproduct will often precipitate.

  • Filter the mixture to remove the triphenylphosphine oxide.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude alkyl halide by distillation or column chromatography.

General Procedure for the Mitsunobu Reaction

Materials:

  • Alcohol (1.0 eq)

  • Nucleophile (e.g., carboxylic acid) (1.2 eq)

  • Triphenylphosphine (1.2 eq)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.2 eq)

  • Anhydrous THF

Procedure:

  • Dissolve the alcohol, nucleophile, and triphenylphosphine in anhydrous THF in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the DEAD or DIAD dropwise to the stirred solution. A color change is typically observed.

  • Allow the reaction to warm to room temperature and stir until the starting alcohol is consumed (monitored by TLC).

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography to separate it from the triphenylphosphine oxide and the hydrazine (B178648) byproduct.

Mechanistic Pathways and Logical Relationships

The following diagrams illustrate the key mechanistic steps and logical workflows for the discussed reactions, providing a visual comparison of their underlying principles.

Wittig_Reaction_Workflow Phosphonium_Salt Phosphonium Salt Ylide Phosphonium Ylide Phosphonium_Salt->Ylide Deprotonation Base Base Base->Ylide Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane [2+2] Cycloaddition Carbonyl Aldehyde or Ketone Carbonyl->Oxaphosphetane Alkene Alkene Oxaphosphetane->Alkene Cycloreversion Phosphine_Oxide Triphenylphosphine Oxide Oxaphosphetane->Phosphine_Oxide

Figure 1. Workflow of the Wittig Reaction.

Appel_Reaction_Mechanism Phosphine Triphenylphosphine (PPh3) Phosphonium_Halide Halophosphonium Intermediate Phosphine->Phosphonium_Halide Activation CX4 CX4 (e.g., CCl4) CX4->Phosphonium_Halide Alkoxyphosphonium Alkoxyphosphonium Salt Phosphonium_Halide->Alkoxyphosphonium Alcohol Alcohol (R-OH) Alcohol->Alkoxyphosphonium Nucleophilic Attack Alkyl_Halide Alkyl Halide (R-X) Alkoxyphosphonium->Alkyl_Halide SN2 Displacement Phosphine_Oxide Triphenylphosphine Oxide Alkoxyphosphonium->Phosphine_Oxide Mitsunobu_Reaction_Mechanism Phosphine Triphenylphosphine (PPh3) Betaine Betaine Intermediate Phosphine->Betaine DEAD Azodicarboxylate (e.g., DEAD) DEAD->Betaine Protonated_Betaine Protonated Betaine & Deprotonated Nu Betaine->Protonated_Betaine Nucleophile Nucleophile (Nu-H) Nucleophile->Protonated_Betaine Proton Transfer Alkoxyphosphonium Alkoxyphosphonium Salt Protonated_Betaine->Alkoxyphosphonium Hydrazine Hydrazine Byproduct Protonated_Betaine->Hydrazine Alcohol Alcohol (R-OH) Alcohol->Alkoxyphosphonium Nucleophilic Attack Product Product (R-Nu) Alkoxyphosphonium->Product SN2 Attack by Nu- Phosphine_Oxide Triphenylphosphine Oxide Alkoxyphosphonium->Phosphine_Oxide

References

A Comparative Guide to the Stereochemical Inversion of Alcohols: Validating Methyltriphenoxyphosphonium Iodide Against Established Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, achieving precise stereochemical control is a cornerstone of modern organic synthesis. The inversion of stereochemistry at a chiral alcohol center is a critical transformation in the synthesis of complex molecules and active pharmaceutical ingredients. This guide provides a comprehensive comparison of the stereochemical outcomes of reactions involving methyltriphenoxyphosphonium iodide and contrasts it with two benchmark methods: the Mitsunobu and Appel reactions. While the Mitsunobu and Appel reactions are well-established for predictable stereochemical inversion, the utility of this compound for this purpose is less documented, with its primary application being in elimination reactions.

This guide will delve into the mechanisms, experimental protocols, and available performance data for these methods to provide a clear framework for selecting the appropriate reagent for achieving stereochemical inversion of alcohols.

Executive Summary

The stereochemical inversion of alcohols is a fundamental transformation in organic chemistry. The Mitsunobu and Appel reactions are the gold-standard methods for this purpose, reliably proceeding via an S(_N)2 mechanism to yield products with inverted stereochemistry. In contrast, this compound is primarily recognized as a reagent for the dehydration of alcohols to alkenes and dehydrohalogenation.[1] While the initial activation of the alcohol hydroxyl group by this compound is a plausible first step towards substitution, its propensity to promote elimination reactions complicates its application for stereochemical inversion. Currently, there is a notable lack of specific experimental data in the peer-reviewed literature validating the routine use of this compound for the stereospecific inversion of chiral alcohols.

Therefore, this guide will focus on providing a detailed comparison of the well-validated Mitsunobu and Appel reactions, while contextualizing the potential, yet unproven, role of this compound in this synthetic transformation.

Comparison of Reagents for Alcohol Inversion

FeatureMitsunobu ReactionAppel ReactionThis compound Reaction
Reagents Triphenylphosphine (B44618) (PPh₃), Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD), Nucleophile (e.g., carboxylic acid)Triphenylphosphine (PPh₃), Tetrahalomethane (e.g., CBr₄, CCl₄, CI₄)This compound
Typical Nucleophile Carboxylic acids, phenols, imides, etc.Halide ions (generated in situ)Iodide (from the reagent itself)
Primary Stereochemical Outcome Inversion (S(_N)2)[2][3][4]Inversion (S(_N)2)[5][6][7][8]Primarily Elimination (Dehydration)[1]
Byproducts Triphenylphosphine oxide, dialkyl hydrazodicarboxylateTriphenylphosphine oxide, haloformTriphenyl phosphite, methyl iodide (from potential decomposition)
Generality and Scope Broad scope for various nucleophiles.[3][4]Primarily for conversion to alkyl halides.[5][7]Primarily for dehydration.[1]
Known Limitations Formation of byproducts can complicate purification.[2]Limited to halide substitution.Prone to elimination side reactions.

Reaction Mechanisms and Stereochemistry

The stereochemical outcome of these reactions is dictated by their underlying mechanisms. Both the Mitsunobu and Appel reactions proceed through a well-defined S(_N)2 pathway, which is responsible for the observed inversion of stereochemistry.

Mitsunobu Reaction

The Mitsunobu reaction involves the activation of an alcohol with triphenylphosphine and an azodicarboxylate (like DEAD or DIAD) to form an alkoxyphosphonium salt.[2][3] This intermediate is then susceptible to nucleophilic attack by a suitable pronucleophile (e.g., a carboxylate anion) in an S(_N)2 fashion, leading to the inverted product.[4]

Mitsunobu_Mechanism reagents PPh₃ + DEAD betaine Betaine Intermediate reagents->betaine alkoxyphosphonium Alkoxyphosphonium Salt [R-OPPh₃]⁺ betaine->alkoxyphosphonium + R-OH - DEAD-H₂ alcohol R-OH (Chiral Alcohol) product Inverted Product (Nu-R) alkoxyphosphonium->product + Nu⁻ (SN2) nucleophile Nu⁻ (e.g., R'COO⁻) byproducts PPh₃=O + DEAD-H₂

Caption: Mitsunobu reaction pathway leading to stereochemical inversion.

Appel Reaction

In the Appel reaction, triphenylphosphine reacts with a tetrahalomethane to generate a phosphonium (B103445) ylide and a trihalomethyl anion. The alcohol is then protonated by the ylide, and the resulting alkoxide attacks the phosphonium species to form an alkoxyphosphonium halide. Subsequent intramolecular S(_N)2 attack by the halide ion results in the formation of the inverted alkyl halide and triphenylphosphine oxide.[5][6][8]

Appel_Mechanism reagents PPh₃ + CX₄ phosphonium_ylide [Ph₃P-CX₃]⁺X⁻ reagents->phosphonium_ylide alkoxyphosphonium Alkoxyphosphonium Halide [R-OPPh₃]⁺X⁻ phosphonium_ylide->alkoxyphosphonium + R-OH - HCX₃ alcohol R-OH (Chiral Alcohol) product Inverted Alkyl Halide (X-R) alkoxyphosphonium->product Intramolecular SN2 byproducts PPh₃=O + HCX₃

Caption: Appel reaction mechanism illustrating the S(_N)2 inversion.

This compound Reaction

The reaction of this compound with an alcohol is proposed to initially form an alkoxyphosphonium salt with the displacement of phenol.[1] From this intermediate, two competing pathways are possible: S(_N)2 attack by the iodide ion leading to an inverted alkyl iodide, or an elimination (E2) pathway, facilitated by a base, to yield an alkene. The literature strongly suggests that the elimination pathway is often dominant, making this reagent more suitable for dehydration reactions.[1]

MTPI_Mechanism reagents [CH₃P(OPh)₃]⁺I⁻ + R-OH alkoxyphosphonium Alkoxyphosphonium Iodide [R-OP(OPh)₂CH₃]⁺I⁻ reagents->alkoxyphosphonium - PhOH inversion_product Inverted Alkyl Iodide (I-R) alkoxyphosphonium->inversion_product SN2 Pathway elimination_product Alkene alkoxyphosphonium->elimination_product E2 Pathway (Dominant) byproducts_sub CH₃P(O)(OPh)₂ byproducts_elim CH₃P(O)(OPh)₂ + HI

Caption: Competing substitution and elimination pathways for this compound reactions.

Experimental Protocols

General Protocol for Mitsunobu Inversion of a Secondary Alcohol

A detailed procedure for the Mitsunobu inversion of a sterically hindered alcohol, (-)-menthol, has been reported in Organic Syntheses.[9]

Reagents:

  • (1R,2S,5R)-(-)-Menthol

  • 4-Nitrobenzoic acid

  • Triphenylphosphine (PPh₃)

  • Diethyl azodicarboxylate (DEAD)

  • Tetrahydrofuran (THF)

Procedure:

  • To a solution of the alcohol, 4-nitrobenzoic acid, and triphenylphosphine in anhydrous THF at 0 °C, slowly add a solution of DEAD in THF.[2]

  • Allow the reaction mixture to warm to room temperature and stir for several hours.[2]

  • Monitor the reaction by TLC or LC-MS until the starting alcohol is consumed.

  • Work-up the reaction by quenching with a suitable reagent and extract the product.

  • Purify the product by column chromatography to remove triphenylphosphine oxide and the hydrazodicarboxylate byproduct.[9]

  • Hydrolyze the resulting ester to obtain the inverted alcohol.

General Protocol for Appel Reaction for the Conversion of an Alcohol to an Alkyl Bromide

Reagents:

  • Chiral secondary alcohol

  • Triphenylphosphine (PPh₃)

  • Carbon tetrabromide (CBr₄)

  • Anhydrous solvent (e.g., dichloromethane, acetonitrile)

Procedure:

  • Dissolve the alcohol in the anhydrous solvent.

  • Add triphenylphosphine to the solution.

  • Cool the mixture to 0 °C and add carbon tetrabromide portion-wise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC-MS).

  • The reaction mixture can be filtered to remove the precipitated triphenylphosphine oxide.[7]

  • The filtrate is then concentrated and the crude product is purified by distillation or column chromatography.

Quantitative Data and Performance

The efficiency of a stereochemical inversion is quantified by the chemical yield and the enantiomeric excess (ee) of the product.

ReactionSubstrate ExampleProductYield (%)Enantiomeric Excess (ee) (%)Reference
Mitsunobu(R)-2-Octanol(S)-2-Octyl benzoate>90>99General literature values
Mitsunobu(-)-MentholInverted p-nitrobenzoate86High (inferred)[9]
Appel(R)-2-Butanol(S)-2-Bromobutane80-90High (inferred)[6]

Note: Specific quantitative data for the stereochemical inversion using this compound is not available in the cited literature. The primary reported application is dehydration.

Conclusion

For the reliable and predictable stereochemical inversion of secondary alcohols, the Mitsunobu and Appel reactions remain the methods of choice . Both reactions proceed via a well-understood S(_N)2 mechanism, ensuring a high degree of stereochemical inversion. The choice between the two often depends on the desired final product (e.g., an ester or an alkyl halide) and the tolerance of the substrate to the reaction conditions.

While This compound can activate alcohols, its strong propensity to induce elimination reactions makes it an unreliable reagent for stereochemical inversion via substitution. The lack of robust experimental data supporting its use for this purpose further underscores its current unsuitability for routine application in stereospecific synthesis. Researchers requiring stereochemical inversion should rely on the validated and extensively documented Mitsunobu and Appel reactions. Further investigation would be required to explore conditions under which the S(_N)2 pathway could be favored over elimination when using this compound.

References

A Comparative Analysis of Reagents for the Conversion of Alcohols to Halides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The conversion of alcohols to alkyl halides is a fundamental and frequently employed transformation in organic synthesis. This guide provides a comparative analysis of common reagents used for this purpose, offering insights into their mechanisms, substrate scope, and reaction conditions. Experimental data is presented to facilitate reagent selection based on the specific requirements of a synthetic route, such as substrate structure, desired stereochemistry, and functional group tolerance.

I. Comparative Analysis of Common Reagents

The choice of reagent for the conversion of an alcohol to an alkyl halide is dictated by several factors, including the nature of the alcohol (primary, secondary, or tertiary), the desired halogen, and the presence of other functional groups in the molecule. This section provides a comparative overview of widely used reagents.

Data Presentation: Performance of Halogenating Reagents

The following tables summarize the typical performance of various reagents for the conversion of primary, secondary, and tertiary alcohols to the corresponding alkyl halides. Yields are indicative and can vary based on the specific substrate and reaction conditions.

Table 1: Conversion of Alcohols to Alkyl Chlorides

Reagent/MethodPrimary Alcohol YieldSecondary Alcohol YieldTertiary Alcohol YieldReaction ConditionsKey Features & Limitations
SOCl₂ (Thionyl Chloride) HighGood to HighModerate to GoodNeat or in solvent (e.g., DCM), often with pyridine, 0 °C to refluxGaseous byproducts (SO₂ and HCl) simplify workup.[1][2][3] Stereochemistry is solvent-dependent (inversion with pyridine, retention without).[4] Not ideal for some sensitive substrates.
Appel Reaction (PPh₃/CCl₄) High (70-95%)[5]GoodFair (competing elimination)[5][6]Anhydrous solvent (e.g., DCM, THF), 0-25 °C[5]Mild and neutral conditions.[6][7] Tolerates many functional groups.[6] Stoichiometric triphenylphosphine (B44618) oxide byproduct can complicate purification.[8]
Mitsunobu Reaction (DEAD/PPh₃/LiCl) Good to HighGood to HighNot generally applicableAnhydrous THF, 0 °C to RTMild conditions with inversion of stereochemistry.[9] Limited by the acidity of the nucleophile's conjugate acid.[10]

Table 2: Conversion of Alcohols to Alkyl Bromides

Reagent/MethodPrimary Alcohol YieldSecondary Alcohol YieldTertiary Alcohol YieldReaction ConditionsKey Features & Limitations
PBr₃ (Phosphorus Tribromide) HighHighPoorAnhydrous solvent (e.g., ether, DCM), 0-25 °C, often with pyridine[11]Generally high yields for 1° and 2° alcohols with inversion of stereochemistry.[12] Avoids carbocation rearrangements.[13] Reacts violently with water.[12]
Appel Reaction (PPh₃/CBr₄) High (70-95%)[5]GoodFair (competing elimination)[5][6]Anhydrous solvent (e.g., DCM, THF), 0-25 °C[5]Mild and neutral conditions.[6][7] Generally faster and with less elimination than the CCl₄ version.[5] Triphenylphosphine oxide byproduct.[8]
Mitsunobu Reaction (DEAD/PPh₃/LiBr) Good to HighGood to HighNot generally applicableAnhydrous THF, 0 °C to RTMild conditions with inversion of stereochemistry.[9]

Table 3: Conversion of Alcohols to Alkyl Iodides

| Reagent/Method | Primary Alcohol Yield | Secondary Alcohol Yield | Tertiary Alcohol Yield | Reaction Conditions | Key Features & Limitations | | :--- | :---: | :---: | :---: | :--- | | P/I₂ (Red Phosphorus and Iodine) | High | High | Poor | In situ generation of PI₃[14] | Good for 1° and 2° alcohols.[14] | | Appel-type (PPh₃/I₂/Imidazole) | High | High | Not generally applicable | Anhydrous solvent (e.g., DCM), 0 °C to RT[14][15] | High yields with inversion of stereochemistry.[15] | | CeCl₃·7H₂O/NaI | Good to High | Good to High | Good to High | Acetonitrile, reflux[16] | Mild and effective for a wide range of alcohols.[16] |

Table 4: Conversion of Alcohols to Alkyl Fluorides

| Reagent/Method | Primary Alcohol Yield | Secondary Alcohol Yield | Tertiary Alcohol Yield | Reaction Conditions | Key Features & Limitations | | :--- | :---: | :---: | :---: | :--- | | DAST (Diethylaminosulfur Trifluoride) | Good to High | Good to High | Good to High | Anhydrous DCM, -78 °C to RT[6] | Broad utility but thermally unstable and moisture-sensitive.[17] | | AlkylFluor | High | High | N/A | Dioxane, with KF, heat[18] | Bench-stable and high-yielding alternative to DAST.[18] |

II. Reaction Mechanisms and Stereochemistry

The stereochemical outcome of the conversion of a chiral alcohol to an alkyl halide is a critical consideration in stereoselective synthesis. The mechanism of the reaction dictates whether the configuration at the stereocenter is retained, inverted, or racemized.

Mechanism Pathways

Reaction Mechanisms General Mechanisms for Alcohol to Halide Conversion cluster_SN1 SN1 Pathway cluster_SN2 SN2 Pathway cluster_SNi SNi Pathway SN1_1 Protonation or Activation of -OH SN1_2 Formation of Carbocation SN1_1->SN1_2 Loss of Leaving Group SN1_3 Nucleophilic Attack by Halide SN1_2->SN1_3 SN1_4 Racemization SN1_3->SN1_4 SN2_1 Activation of -OH SN2_2 Backside Attack by Halide SN2_1->SN2_2 Concerted Step SN2_3 Inversion of Configuration SN2_2->SN2_3 SNi_1 Formation of Alkyl Chlorosulfite SNi_2 Internal Attack by Chloride SNi_1->SNi_2 Frontside Attack SNi_3 Retention of Configuration SNi_2->SNi_3

Figure 1: Overview of SN1, SN2, and SNi reaction pathways.

  • SN2 (Substitution Nucleophilic Bimolecular): This mechanism involves a one-step process where the nucleophilic halide attacks the carbon atom at the same time as the leaving group departs. This "backside attack" results in an inversion of the stereochemical configuration at the carbon center. Reagents that typically proceed via an SN2 mechanism include PBr₃, SOCl₂ in the presence of pyridine, and the Appel and Mitsunobu reactions.[2][12][14]

  • SN1 (Substitution Nucleophilic Unimolecular): This two-step mechanism involves the formation of a carbocation intermediate after the leaving group departs. The planar carbocation is then attacked by the halide nucleophile from either face, leading to a racemic or near-racemic mixture of products. Tertiary alcohols, and often secondary alcohols in the presence of protic acids, react via an SN1 pathway.[18]

  • SNi (Substitution Nucleophilic Internal): This mechanism, observed with thionyl chloride in the absence of a base, involves the formation of an intermediate alkyl chlorosulfite. The chloride is delivered from the same face as the leaving group, resulting in retention of stereochemistry.[4]

III. Experimental Protocols

Detailed and reliable experimental procedures are crucial for the successful synthesis of alkyl halides from alcohols. The following are representative protocols for some of the most common methods.

Protocol 1: Conversion of a Primary Alcohol to an Alkyl Iodide using Triphenylphosphine and Iodine

This procedure is adapted from a method for the chemoselective iodination of alcohols.[19]

  • Reaction Setup: To a stirred solution of triphenylphosphine (1.5 mmol) in dry dichloromethane (B109758), add iodine (1.5 mmol). Stir the mixture for 2 minutes.

  • Addition of Alcohol: Add the alcohol (1 mmol) to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Quenching: Upon complete conversion of the alcohol, quench the reaction with an aqueous solution of sodium thiosulfate (B1220275) (20 mL).

  • Work-up: Remove the organic solvent under reduced pressure and extract the aqueous solution with ethyl acetate (B1210297) (50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography to obtain the desired alkyl iodide.[19]

Protocol 2: Conversion of a Primary Alcohol to an Alkyl Fluoride using DAST

This is a general procedure for the fluorination of an alcohol using (Diethylamino)sulfur Trifluoride (DAST).[6]

  • Reaction Setup: To a solution of the alcohol (1 eq.) in dichloromethane (20 volumes) at –78 °C under a nitrogen atmosphere, add DAST (1.2 eq.) dropwise.

  • Reaction: Stir the reaction mixture at room temperature for 2 hours.

  • Monitoring: Monitor the reaction by TLC.

  • Quenching: Quench the reaction with a saturated solution of NaHCO₃.

  • Work-up: Extract the mixture with dichloromethane twice. Wash the combined organic layers with water and then with brine solution.

  • Purification: Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[6]

Protocol 3: Conversion of a Secondary Alcohol to an Alkyl Chloride with Inversion of Stereochemistry using Thionyl Chloride and Pyridine

This protocol is designed to favor the SN2 pathway, leading to inversion of stereochemistry.[10]

  • Preparation: In a flame-dried, two-necked round-bottom flask, dissolve the chiral secondary alcohol (1.0 eq) in anhydrous pyridine.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Thionyl Chloride: Add thionyl chloride (1.1 - 1.5 eq) dropwise to the stirred solution over 30-60 minutes, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction to proceed, monitoring by TLC.

  • Work-up: Carefully pour the reaction mixture into a saturated aqueous solution of NaHCO₃ to neutralize and quench the reaction. Separate the organic layer and extract the aqueous layer. Combine the organic layers and wash with brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or distillation.[10]

IV. Experimental Workflow and Signaling Pathways

Understanding the logical flow of an experiment and the underlying chemical transformations is essential for successful synthesis and troubleshooting.

General Experimental Workflow

Experimental Workflow General Workflow for Alcohol to Halide Conversion start Start reagents Prepare Alcohol and Reagents start->reagents reaction Set up Reaction Under Appropriate Conditions (Temperature, Atmosphere) reagents->reaction monitoring Monitor Reaction Progress (TLC, GC, etc.) reaction->monitoring workup Quench Reaction and Perform Aqueous Workup monitoring->workup Reaction Complete extraction Extract Product into Organic Solvent workup->extraction drying Dry Organic Layer extraction->drying purification Purify Product (Chromatography, Distillation) drying->purification characterization Characterize Product (NMR, MS, etc.) purification->characterization end End characterization->end

Figure 2: A typical experimental workflow for the conversion of an alcohol to an alkyl halide.

Signaling Pathway: The Appel Reaction

Appel Reaction Pathway Appel Reaction Mechanism PPh3 PPh₃ phosphonium_salt [Ph₃P-X]⁺X⁻ PPh3->phosphonium_salt CX4 CX₄ CX4->phosphonium_salt oxyphosphonium [R-O-PPh₃]⁺X⁻ phosphonium_salt->oxyphosphonium alcohol R-OH alkoxide R-O⁻ alcohol->alkoxide Deprotonation alkoxide->oxyphosphonium alkyl_halide R-X oxyphosphonium->alkyl_halide SN2 Attack by X⁻ phosphine_oxide Ph₃P=O oxyphosphonium->phosphine_oxide

Figure 3: The mechanistic pathway of the Appel reaction.

V. Conclusion

The conversion of alcohols to alkyl halides is a versatile transformation with a variety of reagents available to the synthetic chemist. The choice of reagent should be carefully considered based on the substrate, desired stereochemical outcome, and overall synthetic strategy. Thionyl chloride and phosphorus tribromide are classical, effective reagents, while the Appel and Mitsunobu reactions offer milder alternatives for sensitive substrates. For the synthesis of alkyl fluorides and iodides, specialized reagents are available that provide good to excellent yields. By understanding the mechanisms and limitations of each method, researchers can select the most appropriate conditions to achieve their synthetic goals.

References

Assessing the Chemoselectivity of Methyltriphenoxyphosphonium Iodide in Polyfunctional Molecules: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the selective transformation of a single functional group within a complex polyfunctional molecule is a paramount challenge. Methyltriphenoxyphosphonium iodide (MTPI) has emerged as a valuable reagent, particularly for the conversion of alcohols to iodides. This guide provides an objective comparison of MTPI with two commonly employed alternative methods, the Appel and Mitsunobu reactions, with a focus on chemoselectivity, supported by experimental data and detailed protocols.

Introduction to the Reagents

This compound (MTPI) is a phosphonium (B103445) salt primarily utilized for the iodination of alcohols. It is also known to act as a reagent for dehydration and dehydrohalogenation under mild conditions[1]. Its utility in the synthesis of complex molecules, such as nucleosides, highlights its significance in specialized applications.

The Appel Reaction provides a general method for converting alcohols to alkyl halides using a combination of triphenylphosphine (B44618) (PPh₃) and a halogen source, such as iodine (I₂) or carbon tetraiodide (CI₄)[2]. The reaction typically proceeds with an inversion of stereochemistry at the alcohol carbon.

The Mitsunobu Reaction is a versatile method for the stereospecific substitution of primary and secondary alcohols with a wide range of nucleophiles[3]. This reaction employs a phosphine, typically PPh₃, and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol for nucleophilic attack[4].

Chemoselectivity Comparison in Polyfunctional Molecules

The choice of reagent is dictated by the other functional groups present in the substrate. An ideal reagent will selectively transform the target hydroxyl group while leaving other sensitive moieties, such as amines, thiols, and carboxylic acids, intact.

General Reactivity Overview:

Functional GroupThis compound (MTPI)Appel Reaction (PPh₃/I₂)Mitsunobu Reaction (PPh₃/DEAD/Nu-H)
Primary Alcohols Reactive (Iodination)Highly Reactive (Iodination)Highly Reactive (Substitution)
Secondary Alcohols Reactive (Iodination)Reactive (Iodination)Reactive (Substitution)
Tertiary Alcohols Generally Unreactive [5]Generally Unreactive [5]Unreactive [6]
Amines (Primary/Secondary) Data lacking, potential for N-alkylationPotential for side reactionsCan act as nucleophiles if sufficiently acidic (pKa < 15) or with modified protocols[3][7]
Thiols Data lacking, potential for S-alkylationReactive (Oxidation to disulfides, S-alkylation)[8]Reactive (Can act as nucleophiles)[9]
Carboxylic Acids Data lackingCan be converted to other derivatives[5]Reactive (Act as nucleophiles to form esters)[9]
In-Depth Chemoselectivity Analysis:

This compound (MTPI): The literature on the chemoselectivity of MTPI in the presence of various nucleophilic functional groups is limited. Its primary application is the conversion of alcohols to iodides, particularly in the context of nucleoside chemistry where other hydroxyl groups are often protected. While it is known to effect dehydration, its reactivity towards amines and thiols has not been extensively documented in a competitive setting. Given the high nucleophilicity of thiols and the basicity of amines, side reactions are plausible.

Appel Reaction: The Appel reaction demonstrates good selectivity for the iodination of primary alcohols over secondary alcohols[10]. However, the presence of other nucleophilic groups can lead to undesired side reactions. Thiols are known to be oxidized by iodine to form disulfides, and the thiolate anion is a potent nucleophile that could compete with the iodide ion[8]. Similarly, unprotected amines may react with the phosphonium intermediates or the resulting alkyl iodide.

Mitsunobu Reaction: The Mitsunobu reaction offers the broadest scope for nucleophiles, but this can also be a drawback in terms of chemoselectivity. A key requirement is that the nucleophile must be sufficiently acidic (pKa < 15) to protonate the intermediate betaine[3]. This inherent limitation can be exploited for selectivity. For instance, in a molecule containing an alcohol and a non-acidic amine, the alcohol can be selectively functionalized by an external acidic nucleophile. However, if multiple acidic nucleophiles are present (e.g., a carboxylic acid and a phenol), a mixture of products can be expected. Competition between N- and O-alkylation has been observed in substrates containing both hydroxyl and amine functionalities[7]. Thiols are also effective nucleophiles in the Mitsunobu reaction, leading to the formation of thioethers[9].

Experimental Data Comparison

Direct comparative studies on a single polyfunctional substrate are scarce in the literature. The following tables summarize representative data for each method, highlighting their typical performance in terms of yield for the conversion of alcohols to iodides or other derivatives.

Table 1: Iodination of Alcohols with MTPI and Appel Reagents

SubstrateReagentConditionsProductYield (%)Reference
Primary AlcoholMTPIAprotic solventPrimary IodideGood (qualitative)[1]
Primary AlcoholPPh₃/I₂/ImidazoleCH₂Cl₂, rtPrimary Iodide92[10]
Secondary AlcoholPPh₃/I₂/ImidazoleCH₂Cl₂, rtSecondary Iodide85[10]
1,3-ButanediolPPh₃/I₂/DMAP (cat.)CH₂Cl₂, rt4-Iodobutanol92[10]

Table 2: Functionalization of Alcohols via the Mitsunobu Reaction

SubstrateNucleophileConditionsProductYield (%)Reference
Primary AlcoholBenzoic AcidPPh₃, DEAD, THF, 0 °C to rtEster>90[3]
Secondary AlcoholThiophenolPPh₃, DIAD, THF, 0 °C to rtThioether85[7]
Primary AlcoholPhthalimidePPh₃, DEAD, THF, rtN-Alkylphthalimide>90[4]

Experimental Protocols

Key Experiment 1: Selective Iodination of a Primary Alcohol using an Appel-type Reaction

Objective: To selectively iodinate the primary hydroxyl group in a diol.

Protocol (Adapted from Das et al.[10]):

  • To a stirred solution of triphenylphosphine (1.5 mmol) in dry dichloromethane (B109758) (10 mL), add iodine (1.5 mmol) at room temperature.

  • Add polymer-supported 4-(dimethylamino)pyridine (0.4 mmol).

  • Stir the mixture for 2 minutes.

  • Add the diol (e.g., butane-1,3-diol, 1 mmol) to the reaction mixture.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate (B1220275) (20 mL).

  • Extract the aqueous layer with ethyl acetate (B1210297) (2 x 25 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to yield the corresponding iodo-alcohol.

Key Experiment 2: Esterification of a Secondary Alcohol via the Mitsunobu Reaction

Objective: To convert a secondary alcohol to an ester with inversion of configuration.

Protocol (General procedure based on Mitsunobu[3]):

  • Dissolve the secondary alcohol (1.0 mmol), benzoic acid (1.2 mmol), and triphenylphosphine (1.2 mmol) in dry tetrahydrofuran (B95107) (15 mL) under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of diethyl azodicarboxylate (DEAD) (1.2 mmol) in dry THF (5 mL) to the stirred mixture.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to isolate the desired ester.

Visualization of Reaction Pathways and Workflows

Reagent_Selection_Workflow Reagent Selection for Alcohol Functionalization start Polyfunctional Molecule with Primary/Secondary Alcohol goal Desired Transformation? start->goal iodination Iodination goal->iodination Yes other_func Other Functionalization (Ester, Thioether, etc.) goal->other_func No mtpi MTPI iodination->mtpi Specialized substrate (e.g., nucleoside) appel Appel Reaction (PPh3/I2) iodination->appel General purpose mitsunobu Mitsunobu Reaction other_func->mitsunobu check_other_groups_mtpi Data available for other functional groups? mtpi->check_other_groups_mtpi check_other_groups_appel Other nucleophilic groups (amines, thiols) present? appel->check_other_groups_appel check_nucleophile_acidity Is the desired nucleophile sufficiently acidic (pKa < 15)? mitsunobu->check_nucleophile_acidity check_other_groups_appel->appel No check_other_groups_appel->mitsunobu Yes check_other_groups_mtpi->mtpi No check_other_groups_mtpi->appel Yes, consider alternatives check_nucleophile_acidity->start No, consider alternative strategy check_nucleophile_acidity->mitsunobu Yes MTPI_Reaction_Pathway Proposed MTPI Reaction Pathway substrate R-OH (Alcohol) intermediate [R-O-P(OPh)3CH3]+ I- (Alkoxyphosphonium Iodide) substrate->intermediate + MTPI mtpi CH3P(OPh)3I (MTPI) product R-I (Alkyl Iodide) intermediate->product SN2 attack by I- byproduct O=P(OPh)3 (Triphenyl Phosphate) + CH3I intermediate->byproduct

References

Safety Operating Guide

Proper Disposal of Methyltriphenoxyphosphonium Iodide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is paramount. This guide provides essential, step-by-step procedures for the proper disposal of Methyltriphenoxyphosphonium iodide, a compound that requires careful handling due to its potential hazards.

This compound is classified as a hazardous substance, primarily causing skin and serious eye irritation, and may also lead to respiratory irritation.[1][2] Adherence to strict disposal protocols is crucial to mitigate risks to personnel and the environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). This includes:

  • Eye Protection: Safety glasses with side-shields or goggles are mandatory to prevent eye contact.[1]

  • Hand Protection: Chemical-resistant gloves, inspected before use, are essential to avoid skin contact.[1]

  • Respiratory Protection: In situations where dust may be generated, a NIOSH-approved respirator should be used.

  • Protective Clothing: An impervious lab coat or apron should be worn to protect against skin exposure.[1]

Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.

Step-by-Step Disposal Protocol

The disposal of this compound, including any contaminated materials, must be managed as hazardous waste.[3]

  • Waste Collection:

    • Carefully collect surplus or non-recyclable this compound into a designated, clearly labeled, and sealable hazardous waste container.

    • For spills, absorb the material with an inert substance, then sweep or shovel it into a suitable, closed container for disposal, taking care to minimize dust generation.[1][4]

  • Container Management:

    • Keep the waste container tightly closed when not in use and store it in a cool, dry, and well-ventilated area, separate from incompatible materials.

    • Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[1]

  • Engage a Licensed Waste Disposal Service:

    • The disposal of this compound must be handled by a licensed professional waste disposal company.[1]

    • Provide the waste disposal service with a comprehensive Safety Data Sheet (SDS) for the compound to ensure they have all the necessary information for safe handling and transport.

  • Disposal of Contaminated Packaging:

    • Any packaging that has come into direct contact with this compound must also be treated as hazardous waste and disposed of accordingly.[1]

Quantitative Data for Disposal and Transport

For the proper manifesting and transport of this compound waste, the following information is critical:

ParameterValue
UN Number UN2811
Proper Shipping Name TOXIC SOLID, ORGANIC, N.O.S.
Transport Hazard Class 6.1

This data is essential for completing hazardous waste manifests and ensuring regulatory compliance during transportation.

Environmental and Safety Considerations

It is a critical environmental precaution to prevent this compound from entering drains or waterways.[1][5] In the event of an accidental release, contain the spill and follow the cleanup procedures outlined above.

Visualizing the Disposal Workflow

To further clarify the procedural logic for the disposal of this compound, the following workflow diagram has been created.

This compound Disposal Workflow start Start: Unused or Spilled This compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect Collect Waste Material (Sweep solid, place in container) ppe->collect seal Securely Seal and Label Hazardous Waste Container collect->seal store Store in a Cool, Dry, Well-Ventilated Area seal->store contact Contact Licensed Waste Disposal Company store->contact provide_sds Provide Safety Data Sheet to Disposal Company contact->provide_sds end End: Compliant Disposal provide_sds->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistical Information for Handling Methyltriphenoxyphosphonium Iodide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemicals is paramount. This document provides immediate, essential safety and logistical information for Methyltriphenoxyphosphonium iodide (CAS No. 17579-99-6), including operational and disposal plans.

Chemical Identifier:

  • Name: this compound

  • Synonyms: Triphenyl phosphite (B83602) methiodide

  • CAS Number: 17579-99-6

  • Molecular Formula: C19H18IO3P

  • Molecular Weight: 452.22 g/mol [1]

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a substance that can cause skin and serious eye irritation.[2][3][4] It may also cause respiratory irritation.[2][4] Therefore, adherence to proper PPE protocols is critical.

Summary of Required Personal Protective Equipment

PPE CategorySpecificationPurpose
Eye Protection Goggles conforming to European standard EN 166 or NIOSH-approved safety glasses with side-shields.[2][3]To prevent eye contact which can cause serious irritation.[2][3][4]
Hand Protection Wear appropriate protective gloves. Inspect gloves prior to use.[2][4]To prevent skin contact and irritation.[2][3][4]
Skin and Body Wear appropriate protective clothing to prevent skin exposure.[3]To avoid skin contact and potential irritation.
Respiratory Not required under normal use with adequate ventilation. For large-scale use or emergencies, use a NIOSH/MSHA or European Standard EN 136 approved respirator.To prevent respiratory tract irritation from dust or aerosols.[2][4]

Operational Plan: Step-by-Step Handling Procedure

This protocol outlines the necessary steps for the safe handling of this compound in a laboratory setting.

1. Preparation and Engineering Controls:

  • Ensure adequate ventilation in the work area.[2] This can be achieved through the use of a fume hood or a well-ventilated laboratory space.

  • Verify that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[5]

  • Before starting, ensure all necessary PPE is available and in good condition.

2. Donning Personal Protective Equipment (PPE):

  • Put on a lab coat or other protective clothing.

  • Wear safety goggles.

  • Wear the appropriate chemical-resistant gloves.

3. Handling the Compound:

  • Handle this compound in a designated area, preferably within a fume hood, to minimize the potential for inhalation.

  • Avoid the formation of dust when handling the solid material.

  • Use appropriate tools (e.g., spatulas, weighing paper) to handle the powder.

  • Keep the container tightly closed when not in use.

4. Post-Handling and Cleanup:

  • After handling, wash hands thoroughly with soap and water.[2]

  • Decontaminate all surfaces and equipment that may have come into contact with the chemical.

  • Remove and wash contaminated clothing before reuse.

Workflow for Safe Handling of this compound

Safe Handling Workflow for this compound cluster_prep 1. Preparation cluster_don 2. Donning PPE cluster_handle 3. Handling cluster_post 4. Post-Handling prep_vent Ensure Adequate Ventilation prep_safety Verify Eyewash/Shower Access prep_vent->prep_safety prep_ppe Inspect PPE prep_safety->prep_ppe don_coat Wear Lab Coat prep_ppe->don_coat don_goggles Wear Safety Goggles don_coat->don_goggles don_gloves Wear Gloves don_goggles->don_gloves handle_area Work in Designated Area don_gloves->handle_area handle_dust Avoid Dust Formation handle_area->handle_dust handle_tools Use Proper Tools handle_dust->handle_tools handle_container Keep Container Closed handle_tools->handle_container post_wash Wash Hands handle_container->post_wash post_decon Decontaminate Surfaces post_wash->post_decon post_clothing Clean Contaminated Clothing post_decon->post_clothing

Caption: Workflow for the safe handling of this compound.

Disposal Plan: Step-by-Step Procedure

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure safety.

1. Waste Collection:

  • Sweep up any solid spills and shovel the material into a suitable, labeled container for disposal.[3]

  • Keep waste containers for this chemical closed.

2. Container Disposal:

  • Dispose of empty containers as unused product.[2]

  • Do not reuse empty containers.

3. Final Disposal:

  • Dispose of the chemical waste in accordance with all applicable federal, state, and local environmental regulations.[3]

  • It may be possible to dissolve the material in a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[3]

  • Alternatively, offer surplus and non-recyclable solutions to a licensed disposal company.[4]

Logical Relationship for Disposal of this compound

Disposal Logic for this compound cluster_collection 1. Waste Collection cluster_container 2. Container Disposal cluster_final 3. Final Disposal collect_spills Sweep Spills into Labeled Container collect_close Keep Waste Container Closed collect_spills->collect_close container_dispose Dispose of as Unused Product collect_close->container_dispose container_noreuse Do Not Reuse container_dispose->container_noreuse final_regs Follow All Regulations container_noreuse->final_regs final_incinerate Incineration (with solvent) final_regs->final_incinerate Option 1 final_licensed Licensed Disposal Company final_regs->final_licensed Option 2

Caption: Logical steps for the proper disposal of this compound.

References

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Reactant of Route 1
Methyltriphenoxyphosphonium iodide
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.